Eicosyl methane sulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H44O3S |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
icosyl methanesulfonate |
InChI |
InChI=1S/C21H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-25(2,22)23/h3-21H2,1-2H3 |
InChI Key |
PAKZAGYZSPQOLF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Eicosyl Methane Sulfonate in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosyl methane (B114726) sulfonate (EMS) is a long-chain alkylating agent with potential, yet largely unexplored, applications in biochemistry and drug development. While specific research on the eicosyl derivative is limited, its chemical structure suggests a functional parallel to well-characterized, shorter-chain alkyl methanesulfonates, such as ethyl methanesulfonate (B1217627) and methyl methanesulfonate. These compounds are potent mutagens that act by covalently modifying DNA, thereby inducing genetic mutations. This guide provides an in-depth analysis of the established biochemical role of alkyl methanesulfonates, using ethyl methanesulfonate as a primary exemplar. Furthermore, it explores the prospective-impact of the eicosyl (C20) chain on the molecule's activity, considering its potential to modulate properties like membrane interaction, drug delivery, and surfactant-like behavior. This document synthesizes available data, details experimental protocols for mutagenesis, and presents logical frameworks for its potential applications.
Introduction to Alkyl Methane Sulfonates
Alkyl methanesulfonates are a class of chemical compounds characterized by an alkyl group attached to a methanesulfonate moiety. The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl group to nucleophilic sites on biomolecules. This reactivity is the basis of their biological effects, which are primarily centered on the alkylation of DNA.
Eicosyl methane sulfonate (CAS 3381-25-7), also known as eicosyl mesylate, is a member of this family with a 20-carbon alkyl chain[1]. While commercially available, its specific applications in biochemical research are not well-documented in peer-reviewed literature[2]. However, by examining the extensive research on its shorter-chain analogs, we can infer its probable mechanism of action and potential uses.
Mechanism of Action: DNA Alkylation
The primary biochemical function of alkyl methanesulfonates is the alkylation of DNA. This process is a cornerstone of their utility as mutagens in genetic research and as potential chemotherapeutic agents[3][4][5]. The reaction mechanism is a nucleophilic substitution, where the alkyl group is transferred to electron-rich atoms in the DNA bases[3].
The nitrogen and oxygen atoms in purine (B94841) bases, particularly guanine (B1146940), are the most frequent targets of alkylation by these agents[5]. The N7 position of guanine is particularly susceptible to alkylation. This modification can lead to the destabilization of the glycosidic bond, resulting in depurination and the formation of an apurinic (AP) site. Such AP sites can disrupt DNA replication and transcription, and if not repaired, can lead to mutations or cell death.
A critical mutagenic lesion occurs at the O6 position of guanine. Alkylation at this site leads to mispairing during DNA replication. For example, O6-ethylguanine, formed by ethyl methanesulfonate, preferentially pairs with thymine (B56734) instead of cytosine. This results in a G:C to A:T transition mutation in subsequent rounds of DNA replication.
dot digraph "Alkyl_Methanesulfonate_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Alkyl_MS [label="Alkyl Methane\nSulfonate (R-OSO2CH3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Alkylated_DNA [label="Alkylated DNA\n(e.g., O6-Alkylguanine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication [label="DNA Replication", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mispairing [label="Mispairing\n(Alkyl-G:T)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transition_Mutation [label="G:C to A:T\nTransition Mutation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair\nMechanisms", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Cell Cycle Arrest\n&\nApoptosis", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Alkyl_MS -> Alkylated_DNA [label="Alkylation of Guanine"]; DNA -> Alkylated_DNA; Alkylated_DNA -> Replication; Replication -> Mispairing; Mispairing -> Transition_Mutation [label="Subsequent Replication"]; Alkylated_DNA -> DNA_Repair [label="Recognition of Damage"]; DNA_Repair -> DNA [label="Error-free Repair"]; DNA_Repair -> Apoptosis [label="Overwhelmed Repair / Persistent Damage", style=dashed]; Alkylated_DNA -> Apoptosis [label="High Levels of Damage", style=dashed]; } caption="Figure 1: Mechanism of DNA Alkylation and Mutagenesis by Alkyl Methane Sulfonates."
The Role of the Eicosyl Chain: Prospective Applications
The long, hydrophobic eicosyl chain of this compound is expected to confer distinct physicochemical properties that could be exploited in several biochemical contexts.
-
Membrane Perturbation and Lipophilic Targeting : The 20-carbon chain makes this compound highly lipophilic. This property could enable it to intercalate into cellular membranes, potentially altering membrane fluidity and function. This could be a mechanism of action in itself or could facilitate the delivery of the alkylating methanesulfonate group to intracellular targets. In drug development, lipophilicity is often engineered into molecules to enhance their ability to cross the blood-brain barrier or to target lipid-rich cancer cells[6][7][8].
-
Drug Delivery Systems : The amphipathic nature of this compound (a polar head group and a long nonpolar tail) suggests its potential use in the formulation of drug delivery vehicles such as micelles or liposomes. These structures can encapsulate other therapeutic agents, and the eicosyl chain would integrate into the lipid core.
-
Surfactant Properties in Biochemical Assays : Long-chain alkyl sulfonates are known for their surfactant properties[9][10][11]. This compound could potentially be used as a detergent in the solubilization of membrane proteins or in other biochemical assays where controlled disruption of hydrophobic interactions is required. The reactivity of the methanesulfonate group would need to be considered in such applications.
Quantitative Data from Ethyl Methanesulfonate (EMS) Studies
The following tables summarize quantitative data from studies using ethyl methanesulfonate (EMS) to induce mutations in various model organisms. These values provide a reference for the concentrations and conditions under which alkyl methanesulfonates are biologically active.
| Organism | Concentration of EMS | Treatment Duration | Observed Effect | Reference |
| Drosophila melanogaster | 2.5 mM | Adult male feeding | Induction of polygenic mutations | [12] |
| Rice (Oryza sativa) | 0.5% | 6 hours | Optimal number of mutant plants | [13] |
| Garden Pea (Pisum sativum) | 0.05% - 0.40% | Seed soaking | Dose-dependent decrease in germination and survival | [5] |
| Groundnut (Arachis hypogaea) | 0.3% - 0.5% | 6 hours | Significant genetic variability | [14] |
| Scallops | Not specified | Fertilized egg treatment | ~9-fold increase in mutation rate | [2] |
Table 1: Effective Concentrations and Effects of EMS in Genetic Studies.
Experimental Protocols: EMS Mutagenesis
The following are generalized protocols for EMS mutagenesis, which could be adapted for this compound with modifications to account for its different solubility and lipophilicity.
Plant Seed Mutagenesis (General Protocol)
-
Seed Preparation : Surface sterilize seeds with a brief wash in 70% ethanol, followed by a soak in a sodium hypochlorite (B82951) solution. Rinse thoroughly with sterile distilled water.
-
Pre-soaking : Pre-soak the seeds in distilled water for a specified period (e.g., 12 hours) to initiate metabolic activity.
-
EMS Treatment : Prepare the desired concentration of EMS in a phosphate (B84403) buffer (pH 7.0). Caution: EMS is a potent mutagen and suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood. Immerse the pre-soaked seeds in the EMS solution for a defined duration (e.g., 6 hours) with gentle agitation.
-
Washing : Decant the EMS solution and wash the seeds extensively with distilled water to remove residual EMS.
-
Drying and Sowing : Air-dry the treated seeds and sow them to grow the M1 generation.
-
Inactivation of EMS Waste : All EMS-containing solutions and contaminated materials should be neutralized with an equal volume of an inactivation solution (e.g., 0.1 M NaOH with 20% w/v sodium thiosulfate) for at least 24 hours before disposal.
C. elegans Mutagenesis (General Protocol)
-
Worm Preparation : Grow a synchronized population of L4 stage C. elegans.
-
Harvesting and Washing : Wash the worms from the culture plates with M9 buffer and wash them several times by centrifugation and resuspension to remove bacteria.
-
EMS Treatment : In a fume hood, resuspend the worm pellet in M9 buffer and add EMS to a final concentration of 0.05 M. Incubate on a rocker at 20°C for 4 hours.
-
Post-Treatment Washing : Wash the worms multiple times with M9 buffer to remove residual EMS.
-
Recovery : Plate the treated worms onto fresh NGM plates seeded with E. coli and allow them to recover and lay eggs.
-
Screening : Screen the F1 or F2 generation for desired mutant phenotypes.
dot digraph "EMS_Mutagenesis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Preparation [label="Preparation of Biological Material\n(e.g., Seeds, C. elegans)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="EMS Treatment\n(Controlled Concentration & Duration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing [label="Washing to Remove EMS", fillcolor="#FBBC05", fontcolor="#202124"]; Recovery [label="Recovery and Growth\nof M1/P0 Generation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Screening for Mutant Phenotypes\n(F1/F2 Generation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Preparation; Preparation -> Treatment; Treatment -> Washing; Washing -> Recovery; Recovery -> Screening; Screening -> End; } caption="Figure 2: Generalized Workflow for EMS Mutagenesis Experiments."
Conclusion
This compound represents a potentially valuable tool in the biochemist's and drug developer's arsenal. While its direct applications remain to be thoroughly investigated, its chemical nature as a long-chain alkylating agent allows for informed speculation on its utility. Based on the well-established mutagenic and DNA-modifying properties of shorter-chain alkyl methanesulfonates, this compound is likely a potent DNA alkylating agent. The presence of the eicosyl chain is predicted to introduce novel functionalities, including enhanced lipophilicity for membrane interaction and targeting, as well as surfactant properties that could be leveraged in various biochemical assays and drug delivery formulations. Further research is warranted to elucidate the specific biochemical activities and potential applications of this intriguing molecule.
References
- 1. larodan.com [larodan.com]
- 2. This compound | 3381-25-7 | INDOFINE Chemical Company [indofinechemical.com]
- 3. Alkylating Agents – Callaix [callaix.com]
- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of lipophilic anticancer agents for the treatment of brain tumors by the esterification of water-soluble chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Influence of alkyl chain length of alpha olefin sulfonates on surface and interfacial properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. tandfonline.com [tandfonline.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer [int.livhospital.com]
Eicosyl Methane Sulfonate: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a significant lack of published biological data specifically for eicosyl methane (B114726) sulfonate. This guide, therefore, extrapolates its mechanism of action from the well-characterized activities of other alkyl methane sulfonates, particularly the short-chain compounds methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS). The influence of the long eicosyl chain on the biological activity of the molecule is discussed based on established physicochemical principles.
Introduction
Eicosyl methane sulfonate is an organic chemical compound with the formula C₂₁H₄₄O₃S. It belongs to the class of alkyl methanesulfonates, which are esters of methanesulfonic acid. While short-chain alkyl methanesulfonates are extensively studied as potent DNA alkylating agents and are known mutagens and carcinogens, the biological effects of long-chain analogues like this compound remain largely unexplored.[1] This document aims to provide a comprehensive overview of the presumed mechanism of action of this compound, drawing parallels from its better-understood counterparts and considering the potential impact of its long alkyl chain.
Core Mechanism: DNA Alkylation
The primary mechanism of action for alkyl methanesulfonates involves the covalent attachment of their alkyl group to nucleophilic sites in cellular macromolecules, most significantly DNA.[1][2] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the eicosyl group to biological nucleophiles.
Key Steps in DNA Alkylation:
-
Nucleophilic Attack: The this compound molecule is susceptible to nucleophilic attack. Within the cell, the primary targets are the nitrogen and oxygen atoms in the DNA bases.
-
Formation of DNA Adducts: The transfer of the eicosyl group to a DNA base results in the formation of a DNA adduct. The most common sites of alkylation by methanesulfonates are the N7 position of guanine (B1146940) and the N3 position of adenine.[1] Alkylation can also occur at other sites, including the O6 position of guanine, which is particularly mutagenic.[3]
-
Disruption of DNA Structure and Function: The presence of these bulky adducts on the DNA strand can interfere with normal DNA replication and transcription, leading to stalled replication forks, single-strand breaks, and chromosomal aberrations.[4]
Signaling Pathways and Cellular Responses to DNA Damage
The cellular response to DNA damage induced by alkylating agents is a complex process involving multiple signaling pathways. While specific pathways activated by this compound have not been identified, the general response to alkylation damage is well-established.
Expected Cellular Responses:
-
Cell Cycle Arrest: Upon detection of DNA damage, the cell cycle is typically halted to allow time for DNA repair. This process is mediated by checkpoint proteins such as p53 and ATM/ATR kinases.
-
Activation of DNA Repair Pathways: The cell employs several DNA repair mechanisms to remove alkyl adducts. The primary pathway for repairing the types of lesions induced by methanesulfonates is Base Excision Repair (BER). For more complex damage, other pathways like Nucleotide Excision Repair (NER) and Homologous Recombination (HR) may be involved.
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis, to prevent the propagation of mutations.
The Influence of the Eicosyl Chain
The long (C20) eicosyl chain is expected to significantly influence the physicochemical and biological properties of this compound compared to its short-chain counterparts.
-
Solubility and Bioavailability: this compound is predicted to have very low water solubility and high lipophilicity. This will affect its absorption, distribution, metabolism, and excretion (ADME) profile. It may preferentially partition into lipid-rich environments such as cell membranes.
-
Cellular Uptake: The mechanism of cellular uptake is likely to differ from small, water-soluble molecules. It may involve passive diffusion across the cell membrane or association with lipid rafts.
-
Intracellular Localization: Due to its lipophilic nature, this compound may accumulate in intracellular membranes, including the endoplasmic reticulum and the nuclear membrane, potentially leading to effects beyond direct DNA alkylation, such as inducing lipid stress.
-
Steric Hindrance: The bulky eicosyl group may sterically hinder the interaction of the methanesulfonate active site with DNA, potentially reducing its DNA alkylating efficiency compared to smaller analogues. However, its accumulation in the nucleus could counteract this effect.
Quantitative Data
As there is no specific quantitative data available for this compound, the following table summarizes the known DNA adducts formed by the model alkylating agent, methyl methanesulfonate (MMS).
| DNA Adduct | Relative Abundance with MMS | Mutagenic Potential | Primary Repair Pathway |
| N7-methylguanine | ~80-90% | Low | Base Excision Repair |
| N3-methyladenine | ~10-20% | High (blocks replication) | Base Excision Repair |
| O6-methylguanine | <1% | High (miscoding lesion) | Direct Reversal (MGMT), Mismatch Repair |
| Phosphate triester | Minor | Low | - |
Experimental Protocols
The following are generalized protocols for studying the effects of alkylating agents, which would need to be adapted and optimized for the highly lipophilic this compound.
Cell Culture Treatment
-
Preparation of Stock Solution: Due to its expected low water solubility, this compound should be dissolved in an appropriate organic solvent, such as DMSO, to prepare a high-concentration stock solution.
-
Cell Seeding: Plate cells at a suitable density to allow for logarithmic growth during the experiment.
-
Treatment: Dilute the stock solution in cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO). The final concentration of the solvent should be non-toxic to the cells (typically <0.5%).
-
Incubation: Incubate the cells with the compound for the desired duration.
Comet Assay for DNA Damage Detection
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.
-
Cell Harvest: After treatment, harvest the cells and resuspend them in ice-cold PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Conclusion
This compound is presumed to act as a DNA alkylating agent, a mechanism shared with other members of the alkyl methanesulfonate class. Its long, lipophilic eicosyl chain is expected to impart unique physicochemical properties that will likely influence its cellular uptake, intracellular distribution, and potentially its biological activity. Further research is imperative to elucidate the specific mechanism of action and the full toxicological and pharmacological profile of this compound. The experimental approaches outlined in this guide provide a starting point for such investigations.
References
An In-depth Technical Guide to the Synthesis and Purification of Eicosyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of eicosyl methanesulfonate (B1217627), a long-chain alkyl sulfonate of interest in various research and development applications. This document details the chemical principles, experimental protocols, and analytical characterization of this compound.
Introduction
Eicosyl methanesulfonate, also known as eicosyl mesylate, is the ester of eicosanol (B47690) (a 20-carbon fatty alcohol) and methanesulfonic acid. The methanesulfonyl (mesyl) group is an excellent leaving group in nucleophilic substitution reactions, making eicosyl methanesulfonate a valuable intermediate for the introduction of the 20-carbon eicosyl chain onto various molecules. Long-chain alkyl methanesulfonates are utilized in the synthesis of complex lipids and other bioactive molecules.
Synthesis of Eicosyl Methanesulfonate
The synthesis of eicosyl methanesulfonate is typically achieved through the reaction of eicosanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534). The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the sulfonyl chloride.
Reaction Scheme
The overall chemical transformation is as follows:
The hydrochloric acid byproduct is neutralized by the base (e.g., triethylamine) to form a salt (e.g., triethylammonium (B8662869) chloride), which can be easily removed during the workup.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of alkyl methanesulfonates.
Materials:
-
1-Eicosanol (B7800029) (C20H42O)
-
Methanesulfonyl chloride (MsCl, CH3SO2Cl)
-
Triethylamine (TEA, (C2H5)3N)
-
Dichloromethane (B109758) (DCM, CH2Cl2), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-eicosanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) to the solution with stirring.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude eicosyl methanesulfonate.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica (B1680970) gel if necessary.
-
Data Presentation
The following table summarizes the key quantitative data for eicosyl methanesulfonate.
| Property | Value | Reference |
| Chemical Formula | C21H44O3S | [1][2] |
| Molecular Weight | 376.64 g/mol | [1][2] |
| CAS Number | 3381-25-7 | [1][2] |
| Appearance | Expected to be a white to off-white solid | General knowledge of long-chain alkyl esters. |
| Purity | >99% (commercially available) | [2] |
| Storage Condition | -20°C | [1] |
Analytical Characterization
The structure and purity of the synthesized eicosyl methanesulfonate can be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons of the mesyl group (singlet, ~3.0 ppm), the methylene (B1212753) protons adjacent to the sulfonate ester oxygen (triplet, ~4.2 ppm), and the long alkyl chain protons. A ¹H NMR spectrum for eicosyl methanesulfonate is available from commercial suppliers[1].
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon of the mesyl group and distinct signals for the carbons of the eicosyl chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of an alkyl methanesulfonate will exhibit strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1170-1185 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): Mass spectral analysis can be used to confirm the molecular weight of the compound.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of eicosyl methanesulfonate.
Caption: Workflow for the synthesis and purification of eicosyl methanesulfonate.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the simplified reaction mechanism for the formation of eicosyl methanesulfonate.
Caption: Simplified mechanism of eicosyl methanesulfonate formation.
Safety and Handling
-
Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and used in a well-ventilated fume hood.
-
Triethylamine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.
-
Dichloromethane is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
The final product, eicosyl methanesulfonate , as an alkylating agent, should be handled with care, as similar compounds can be genotoxic.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide has outlined a detailed procedure for the synthesis and purification of eicosyl methanesulfonate. The provided experimental protocol, combined with the expected analytical data and workflow diagrams, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to proper safety precautions is essential when performing this synthesis.
References
An In-depth Technical Guide to the Chemical Properties of Long-Chain Alkyl Methanesulfonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alkyl methanesulfonates, commonly referred to as mesylates, are esters of methanesulfonic acid with long-chain alcohols. These compounds are characterized by a polar sulfonate head group and a nonpolar, long alkyl chain. While short-chain alkyl methanesulfonates are well-known for their genotoxic and carcinogenic properties due to their potent alkylating capabilities, their long-chain counterparts exhibit distinct chemical and physical characteristics that make them valuable in various scientific and industrial applications, including as surfactants and synthetic intermediates.[1] This guide provides a comprehensive overview of the core chemical properties of long-chain alkyl methanesulfonates (typically C8 and longer), focusing on their synthesis, physical properties, reactivity, and analytical characterization.
Synthesis of Long-Chain Alkyl Methanesulfonates
The most common and efficient method for the synthesis of long-chain alkyl methanesulfonates is the reaction of a long-chain alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or toluene (B28343) at controlled temperatures to manage the exothermic nature of the reaction and prevent side reactions.
General Experimental Protocol: Synthesis of an n-Alkyl Methanesulfonate (B1217627)
Materials:
-
n-Alkanol (e.g., 1-octanol, 1-dodecanol, 1-hexadecanol) (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Pyridine (1.2 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
A solution of the long-chain alcohol and triethylamine in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Methanesulfonyl chloride is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then washed sequentially with cold water, dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl methanesulfonate.
-
If necessary, the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Diagram of the General Synthetic Workflow:
General workflow for the synthesis of long-chain alkyl methanesulfonates.
Physical Properties
The physical properties of long-chain alkyl methanesulfonates are primarily dictated by the length of the alkyl chain. As the chain length increases, the van der Waals forces between the molecules become stronger, leading to an increase in melting and boiling points. Their solubility is also significantly influenced by the alkyl chain; they are generally soluble in organic solvents and have low solubility in water.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) at 760 mmHg |
| Octyl Methanesulfonate | 16156-52-8 | C₉H₂₀O₃S | 208.32 | Liquid at RT | ~340 (estimated) |
| Dodecyl Methanesulfonate | 51323-71-8 | C₁₃H₂₈O₃S | 264.43 | 34-36 | 370.9[2] |
| Hexadecyl Methanesulfonate | 20779-14-0 | C₁₇H₃₆O₃S | 320.54 | 53-54[3] | 427.4[3] |
Note: Some physical properties are estimated or gathered from supplier data and may vary.
Chemical Reactivity
The chemical reactivity of long-chain alkyl methanesulfonates is dominated by the presence of the methanesulfonate group, which is an excellent leaving group in nucleophilic substitution reactions. This makes them valuable alkylating agents in organic synthesis.
Hydrolysis
Long-chain alkyl methanesulfonates can undergo hydrolysis to the corresponding alcohol and methanesulfonic acid. The rate of hydrolysis is dependent on pH and temperature. Under neutral conditions, the hydrolysis is generally slow but is accelerated under both acidic and basic conditions. The hydrolysis typically proceeds via an SN2 mechanism, where water or a hydroxide (B78521) ion acts as the nucleophile.
Diagram of Hydrolysis Reaction:
Hydrolysis of a long-chain alkyl methanesulfonate.
Nucleophilic Substitution Reactions
Due to the excellent leaving group ability of the mesylate anion, long-chain alkyl methanesulfonates readily undergo SN2 reactions with a wide range of nucleophiles. This reactivity is fundamental to their application in organic synthesis for the introduction of long alkyl chains.
-
Reaction with Amines: Primary and secondary amines react with long-chain alkyl methanesulfonates to form secondary and tertiary amines, respectively.
-
Reaction with Thiols: Thiols and thiolate anions are potent nucleophiles that react efficiently with long-chain alkyl methanesulfonates to yield thioethers (sulfides).
-
Other Nucleophiles: Other common nucleophiles such as halides, cyanides, and azides also react to displace the mesylate group.
Diagram of Nucleophilic Substitution:
General nucleophilic substitution on a long-chain alkyl methanesulfonate.
Analytical Characterization
A combination of spectroscopic techniques is employed for the structural elucidation and purity assessment of long-chain alkyl methanesulfonates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a long-chain alkyl methanesulfonate is characterized by a singlet for the methyl protons of the mesyl group typically appearing around δ 3.0 ppm. The methylene (B1212753) protons attached to the sulfonate oxygen (-CH₂-O-) appear as a triplet at approximately δ 4.2-4.3 ppm. The remaining methylene protons of the alkyl chain form a complex multiplet in the upfield region (δ 1.2-1.8 ppm), with a terminal methyl group appearing as a triplet around δ 0.9 ppm.
-
¹³C NMR: In the carbon NMR spectrum, the methyl carbon of the mesyl group resonates at approximately δ 38 ppm. The carbon of the methylene group attached to the sulfonate oxygen (-CH₂-O-) is found around δ 70 ppm. The carbons of the long alkyl chain appear in the range of δ 22-32 ppm, with the terminal methyl carbon at about δ 14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of an alkyl methanesulfonate displays characteristic strong absorption bands corresponding to the sulfonate group. The key absorptions are:
-
Asymmetric S=O stretch: 1350-1330 cm⁻¹ (strong)
-
Symmetric S=O stretch: 1175-1160 cm⁻¹ (strong)
-
S-O-C stretch: 1000-960 cm⁻¹ (strong)
-
C-H stretches of the alkyl chain are observed in the 2960-2850 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of long-chain alkyl methanesulfonates often results in extensive fragmentation. The molecular ion peak may be weak or absent. Common fragmentation patterns include the loss of the methanesulfonate group or cleavage of the alkyl chain. The fragmentation of straight-chain alkanes typically shows clusters of peaks separated by 14 mass units (CH₂).[4]
Applications in Drug Development and Research
While short-chain alkyl methanesulfonates are primarily of concern as potential genotoxic impurities in active pharmaceutical ingredients (APIs), long-chain alkyl methanesulfonates serve as important intermediates in organic synthesis. Their ability to act as effective alkylating agents allows for the introduction of long lipophilic chains into drug molecules, which can be a strategy to modulate properties such as solubility, membrane permeability, and pharmacokinetic profiles.
Conclusion
Long-chain alkyl methanesulfonates are a class of compounds with distinct chemical properties that differ significantly from their short-chain, genotoxic counterparts. Their synthesis is straightforward, and their reactivity as alkylating agents makes them valuable tools in organic synthesis. A thorough understanding of their physical properties, reactivity, and spectroscopic characteristics is essential for their effective and safe use in research and development, particularly within the pharmaceutical industry. This guide provides a foundational understanding of these key chemical aspects to aid researchers and drug development professionals in their work with this important class of molecules.
References
An In-depth Technical Guide to the Safety and Handling of Eicosyl Methane Sulfonate
Introduction
Eicosyl methane (B114726) sulfonate is the eicosyl ester of methanesulfonic acid. It belongs to the class of alkyl sulfonates, which are known for their reactivity as alkylating agents. Alkylating agents are capable of transferring an alkyl group to nucleophilic sites on biological macromolecules, such as DNA, which can lead to cytotoxicity, mutagenicity, and carcinogenicity. While specific toxicological data for eicosyl methane sulfonate is not widely published, its structural similarity to well-characterized mutagens like ethyl methanesulfonate (B1217627) (EMS) necessitates a highly precautionary approach to its handling. This guide provides a summary of available information and outlines best practices for its safe use in a laboratory setting.
Physicochemical Properties
Limited data is available for the physicochemical properties of this compound. The following table summarizes the information gathered from chemical suppliers. For comparison, the properties of the well-studied short-chain analogue, ethyl methanesulfonate, are also provided.
Table 1: Physicochemical Properties of this compound and Ethyl Methanesulfonate
| Property | This compound | Ethyl Methanesulfonate |
| CAS Number | 3381-25-7[1][2][3] | 62-50-0[4] |
| Molecular Formula | C₂₁H₄₄O₃S[1][2][3] | C₃H₈O₃S[5] |
| Molecular Weight | 376.64 g/mol [1][3] | 124.16 g/mol |
| Appearance | Not specified (likely a solid at room temp.) | Colorless liquid[6] |
| Boiling Point | Not available | 213-214 °C |
| Melting Point | Not available | < -25 °C[6] |
| Solubility | Not available | Soluble in water[6] |
| Purity | >99%[1][3] | Not applicable |
| Storage | -20°C[2] | Not specified |
Hazard Identification and Classification
Due to the absence of specific toxicological studies on this compound, a definitive hazard classification is not available. However, based on its chemical structure as an alkyl sulfonate, it should be treated as a potentially hazardous substance with the following inferred risks:
-
Mutagenicity: As an alkylating agent, it is likely to be mutagenic by causing alterations to DNA.[5][7]
-
Carcinogenicity: Many alkylating agents are carcinogenic.[5][6] Ethyl methanesulfonate is reasonably anticipated to be a human carcinogen.[6]
-
Reproductive Toxicity: It may be a reproductive toxin.[5]
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.
-
Harmful if Swallowed or Inhaled: Assumed to be toxic if ingested or inhaled.[4]
The following table compares the known GHS hazard statements for ethyl methanesulfonate, which should be considered as potential hazards for this compound until specific data is available.
Table 2: GHS Hazard Classification for Ethyl Methanesulfonate (as a proxy)
| Hazard Statement | Description |
| H302 | Harmful if swallowed[4] |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H340 | May cause genetic defects[4] |
| H350 | May cause cancer[4] |
| H361 | Suspected of damaging fertility or the unborn child |
Experimental Protocols: Safe Handling of a Potentially Potent Compound
Given the lack of specific data, a rigorous experimental protocol for handling this compound is mandatory. The following is a general protocol that should be adapted to specific laboratory conditions and procedures.
4.1. Risk Assessment and Preparation
-
Obtain SDS: Before any work begins, obtain the specific Safety Data Sheet for this compound from your supplier.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Training: Personnel must be trained on the potential hazards of alkylating agents and the specific procedures for safe handling and emergency response.
-
Waste Disposal: Plan for the disposal of contaminated materials and unused product as hazardous waste in accordance with institutional and local regulations.
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical. The following should be considered the minimum requirement:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[5] Consider double-gloving. Gloves must be inspected before use and changed frequently, especially if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A lab coat, preferably one that is chemical-resistant, must be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator may be necessary.[5] Consult your institution's environmental health and safety department for proper respirator selection.
4.3. Handling and Storage
-
Weighing: If the compound is a solid, weigh it in a fume hood or a ventilated balance enclosure.
-
Solutions: Prepare solutions in a fume hood. Avoid sonication, which can generate aerosols.
-
Storage: Store this compound in a tightly sealed container in a designated, well-ventilated, and secure area, as recommended by the supplier (e.g., at -20°C).[2]
-
Transport: When transporting the chemical, use a secondary, shatter-proof container.
4.4. Decontamination and Waste Disposal
-
Decontamination: Decontaminate surfaces with a suitable method. For many alkylating agents, a solution of sodium thiosulfate (B1220275) can be used for decontamination, but its efficacy for this compound should be verified.
-
Waste: All contaminated materials (gloves, pipette tips, etc.) must be disposed of as hazardous waste.[5] Do not mix with other waste streams.
Emergency Procedures
5.1. Spills
-
Minor Spill: In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Decontaminate the area and dispose of all materials as hazardous waste.
-
Major Spill: Evacuate the area and alert others. Contact your institution's emergency response team.
5.2. Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Visualizations
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to a spill of this compound.
References
- 1. larodan.com [larodan.com]
- 2. This compound, 3381-25-7 | BroadPharm [broadpharm.com]
- 3. This compound | 3381-25-7 | INDOFINE Chemical Company [indofinechemical.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Eicosyl Methane Sulfonate with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylating agents are a class of reactive molecules that covalently attach an alkyl group to nucleophilic sites on biomolecules, including proteins and nucleic acids. Within this class, alkyl methanesulfonates are widely utilized in biological research and pharmacology due to their ability to modify protein function and induce mutagenesis. While short-chain alkyl methanesulfonates like methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS) are extensively studied, the reactivity of long-chain analogues such as eicosyl methane (B114726) sulfonate remains less characterized.
Eicosyl methane sulfonate features a 20-carbon alkyl chain (eicosyl group), which imparts distinct physicochemical properties compared to its smaller counterparts. Its significant lipophilicity and potential for steric hindrance suggest a unique reactivity profile, with implications for targeting proteins within lipid-rich environments like cell membranes or hydrophobic pockets.
This technical guide provides a comprehensive overview of the expected reactivity of this compound with amino acid residues. It extrapolates from the well-established chemistry of other alkylating agents to offer insights into reaction mechanisms, target selectivity, and the experimental methodologies required for characterization.
Core Principles of Reactivity
General Reaction Mechanism
This compound, like other alkyl methanesulfonates, reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophilic group from an amino acid side chain attacks the α-carbon of the eicosyl group, displacing the methanesulfonate anion, which is an excellent leaving group.
The general reaction is as follows:
-
R-S-O₃CH₃ + Nu⁻ → R-Nu + CH₃SO₃⁻ (Where R is the eicosyl group and Nu is a nucleophilic amino acid residue)
The rate and specificity of this reaction are governed by several factors, including the nucleophilicity of the amino acid side chain, steric accessibility of the target site, pH of the local environment, and the solvent properties.
Nucleophilicity of Amino Acid Residues
The side chains of several amino acids contain potent nucleophiles capable of reacting with this compound. The relative reactivity is generally dictated by the pKa of the nucleophilic group and its availability at a given pH.
-
Cysteine: The thiol group (-SH) of cysteine is the most reactive nucleophile in proteins, particularly in its deprotonated thiolate form (-S⁻). Its low pKa (~8.3) means that a significant fraction exists as the highly reactive thiolate at physiological pH.
-
Histidine: The imidazole (B134444) ring of histidine contains two nitrogen atoms that can act as nucleophiles. The reactivity is pH-dependent, as the ring needs to be unprotonated to be reactive.
-
Lysine (B10760008): The ε-amino group (-NH₂) of the lysine side chain is a primary amine and a strong nucleophile when deprotonated. With a high pKa (~10.5), its reactivity increases significantly under basic conditions.
-
Methionine: The sulfur atom of the thioether side chain in methionine can be alkylated to form a sulfonium (B1226848) ion.
-
N-Terminus: The α-amino group of the N-terminal amino acid of a protein is also a potential site for alkylation.
Influence of the Eicosyl Group
The long, hydrophobic eicosyl chain is expected to influence reactivity in two primary ways:
-
Steric Hindrance: The bulky nature of the eicosyl group may slow the reaction rate compared to smaller alkylators like MMS, especially for nucleophiles located in sterically constrained regions of a protein's structure.
-
Lipophilicity: this compound will preferentially partition into non-polar environments. This could lead to targeted alkylation of proteins or protein domains embedded within cellular membranes or possessing deep hydrophobic binding pockets.
Quantitative Data on Amino Acid Reactivity
Direct quantitative kinetic data for the reaction of this compound with amino acids is not extensively available in the literature. However, based on the known reactivity of other SN2 alkylating agents, a relative reactivity profile can be established. The table below summarizes the expected reactivity and the mass modification resulting from eicosylation.
| Amino Acid | Nucleophilic Group | Expected Relative Reactivity | Mass Shift (Da) | Notes |
| Cysteine | Thiol (-SH) | +++++ | +281.55 | Highly reactive, especially in thiolate form. |
| Histidine | Imidazole Ring | +++ | +281.55 | Reactivity is pH-dependent. |
| Lysine | ε-Amino (-NH₂) | ++ | +281.55 | Reactivity increases at higher pH (>9). |
| Methionine | Thioether (-S-CH₃) | ++ | +281.55 | Forms a sulfonium ion. |
| N-Terminus | α-Amino (-NH₂) | + | +281.55 | Generally less reactive than side-chain amines. |
| Aspartate | Carboxylate (-COO⁻) | + | +281.55 | Can form ester linkage, especially at acidic pH. |
| Glutamate | Carboxylate (-COO⁻) | + | +281.55 | Can form ester linkage, especially at acidic pH. |
| Tyrosine | Phenol (-OH) | + | +281.55 | Reactivity depends on phenoxide formation at high pH. |
This table represents a qualitative prediction based on established chemical principles of protein alkylation.
Experimental Protocols
Characterizing the reaction between this compound and amino acids requires robust experimental designs, typically centered around mass spectrometry.
Protocol 1: In Vitro Reactivity Screening with a Model Peptide
This protocol allows for the direct assessment of reactivity with different amino acids in a controlled environment.
1. Materials:
- This compound (EMS)
- Model peptide (e.g., AC-Cys-His-Lys-Gly-Ala-NH₂)
- Reaction Buffer: 50 mM HEPES or Ammonium Bicarbonate, pH 7.4
- Solvent: Acetonitrile or DMSO for dissolving EMS
- Quenching Solution: 1 M Tris-HCl or β-mercaptoethanol
- LC-MS grade water and acetonitrile, formic acid
2. Methodology:
- Prepare a 10 mM stock solution of EMS in acetonitrile.
- Dissolve the model peptide in the reaction buffer to a final concentration of 100 µM.
- Initiate the reaction by adding EMS to the peptide solution at a 10-fold molar excess (1 mM final concentration).
- Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 60, 240 minutes).
- Terminate the reaction at each time point by adding the quenching solution.
- Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the unmodified peptide and any eicosylated products (mass shift of +281.55 Da).
- Perform tandem mass spectrometry (MS/MS) on the modified peptide ions to confirm the site of modification.
Protocol 2: Identification of Alkylation Sites in a Target Protein
This protocol is designed to identify which residues in a full-length protein are modified by this compound.
1. Materials:
- Target protein of interest
- This compound (EMS)
- Denaturation/Reduction Buffer: 6 M Urea (B33335), 50 mM Ammonium Bicarbonate, 10 mM Dithiothreitol (DTT)
- Alkylation Reagent: 55 mM Iodoacetamide (IAM)
- Sequencing-grade Trypsin
- C18 solid-phase extraction (SPE) cartridges
2. Methodology:
- Incubate the target protein (e.g., 1 mg/mL) with a desired concentration of EMS in a suitable buffer for a defined period. A control reaction without EMS is run in parallel.
- Denature the protein by adding the Denaturation/Reduction Buffer and incubate at 56°C for 30 minutes to reduce all disulfide bonds.
- Alkylate the newly exposed cysteine thiols by adding IAM and incubating in the dark at room temperature for 30 minutes. This step "caps" any cysteines not modified by EMS.
- Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1.5 M.
- Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- Acidify the digest with formic acid to stop the reaction and desalt the peptides using a C18 SPE cartridge.
- Analyze the peptide mixture by LC-MS/MS.
- Search the resulting MS/MS data against the protein sequence database, specifying a variable modification of +281.55 Da on all potential nucleophilic residues to identify the eicosylated peptides and modification sites.
Visualizations: Mechanisms and Workflows
General Reaction Mechanism
Caption: SN2 reaction mechanism of this compound with a cysteine residue.
Experimental Workflow for Proteomic Analysis
An In-depth Technical Guide to Hydrophobic Alkylating Agents in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of proteomics, the chemical modification of proteins is a cornerstone technique for their characterization and functional analysis. Among the various modification strategies, alkylation of cysteine residues stands out as a critical step in most bottom-up proteomics workflows. Hydrophobic alkylating agents, a specific class of these reagents, have garnered significant attention not only for their role in traditional proteomics but also as powerful tools in chemical biology and drug discovery. Their unique properties allow for the exploration of protein microenvironments, the development of covalent inhibitors, and the profiling of enzyme activities in complex biological systems.
This technical guide provides a comprehensive overview of hydrophobic alkylating agents in proteomics. It delves into the core principles of their reactivity, compares their performance based on quantitative data, and provides detailed experimental protocols. Furthermore, it explores their application in studying signaling pathways and mapping protein-ligand interactions, offering researchers a thorough resource to leverage these versatile chemical tools.
Core Principles of Cysteine Alkylation
The primary purpose of alkylating cysteine residues in proteomics is to irreversibly cap the thiol groups (-SH) after the reduction of disulfide bonds (-S-S-). This prevents the re-formation of disulfide bridges, which would otherwise complicate protein digestion by proteases and interfere with subsequent analysis by mass spectrometry.[1] The alkylation reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic thiolate anion of cysteine attacks the electrophilic carbon of the alkylating agent.
The hydrophobicity of an alkylating agent is determined by its chemical structure. The incorporation of nonpolar moieties, such as alkyl chains or aromatic rings, increases the hydrophobicity of the reagent. This property can influence the agent's reactivity, its interaction with proteins, and the chromatographic behavior of the resulting modified peptides.
Comparative Analysis of Common Alkylating Agents
The choice of an alkylating agent can significantly impact the outcome of a proteomic experiment. Factors to consider include reaction efficiency, specificity for cysteine residues, and the propensity for off-target reactions. Here, we present a quantitative comparison of several commonly used alkylating agents.
| Alkylating Agent | Abbreviation | Mass Shift (Da) | Cysteine Alkylation Efficiency (%) | Common Off-Target Residues | Methionine Oxidation (%) | Reference |
| Iodoacetamide (B48618) | IAM | +57.02 | ~99 | Met, Lys, His, N-terminus | 2-5 | [2][3][4] |
| Chloroacetamide | CAA | +57.02 | >97 | Met, Lys, His, N-terminus (less than IAM) | up to 40 | [2][3][4] |
| N-Ethylmaleimide | NEM | +125.05 | High | Lys, His, N-terminus | Low | [5] |
| 4-Vinylpyridine | 4-VP | +105.06 | High | Low | Low | [3][5] |
Note: The extent of off-target modifications and methionine oxidation can vary depending on reaction conditions such as pH, temperature, and reagent concentration.
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein alkylation. Below are standard protocols for in-solution and in-gel alkylation using iodoacetamide as a representative alkylating agent. These protocols can be adapted for other alkylating agents, though optimization of reagent concentration and incubation time may be necessary.
In-Solution Protein Alkylation
This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.
Materials:
-
Tris-HCl
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (AmBic)
-
HPLC-grade water
-
Thermomixer or heating block
Procedure:
-
Protein Solubilization & Denaturation: Resuspend the protein pellet (10-100 µg) in 100 µL of a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate for 30-60 minutes at 37-56°C with gentle shaking.
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide to a final concentration of 20-55 mM. Incubate for 20-45 minutes at room temperature in the dark.
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1 M before proceeding to enzymatic digestion.
In-Gel Protein Alkylation
This protocol is designed for proteins that have been separated by 1D or 2D gel electrophoresis.
Materials:
-
Coomassie-stained gel piece containing the protein of interest
-
Destaining solution (50% acetonitrile (B52724) in 50 mM Ammonium Bicarbonate)
-
Dehydration solution (100% acetonitrile)
-
Reduction solution (10 mM DTT in 100 mM Ammonium Bicarbonate)
-
Alkylation solution (55 mM iodoacetamide in 100 mM Ammonium Bicarbonate)
-
Wash solution (100 mM Ammonium Bicarbonate)
Procedure:
-
Excision and Destaining: Excise the protein band of interest from the gel and cut it into small pieces (~1x1 mm). Destain the gel pieces by washing with the destaining solution until the gel is clear.
-
Dehydration: Dehydrate the gel pieces with 100% acetonitrile and dry them in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in the reduction solution and incubate for 30-60 minutes at 56°C.
-
Alkylation: Cool the gel pieces to room temperature. Remove the reduction solution and add the alkylation solution. Incubate for 20-45 minutes at room temperature in the dark.
-
Washing: Remove the alkylation solution and wash the gel pieces with the wash solution, followed by dehydration with 100% acetonitrile.
-
Digestion: The gel pieces are now ready for in-gel digestion with a protease such as trypsin.
Visualization of Experimental Workflows and Logical Relationships
Standard In-Solution Alkylation Workflow
Decision Tree for Alkylating Agent Selection
Applications in Drug Development and Signaling Pathway Analysis
Hydrophobic alkylating agents are integral to modern drug discovery, particularly in the development of covalent inhibitors. These inhibitors form a permanent bond with their target protein, often a cysteine residue within a hydrophobic pocket, leading to potent and sustained target inactivation. Proteomics plays a crucial role in evaluating the on-target and off-target effects of these covalent drugs.
A prominent example is the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Covalent EGFR inhibitors often contain a reactive acrylamide (B121943) group that targets a cysteine residue (Cys797) in the ATP-binding pocket.
EGFR Signaling Pathway and Covalent Inhibition
The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Dysregulation of this pathway is a common driver of tumorigenesis.
Advanced Applications: Probing Protein Microenvironments
Beyond standard proteomics, specialized hydrophobic alkylating agents are designed as chemical probes to investigate protein structure and function in their native environment. These probes often feature a reactive alkylating group, a hydrophobic linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) or a clickable handle for subsequent derivatization.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to covalently label the active sites of enzymes. Probes with hydrophobic linkers can be used to target enzymes with hydrophobic active sites or to enhance cell permeability.[6]
-
Mapping Protein-Lipid Interactions: Photoactivatable and clickable lipid probes, which can be considered a form of hydrophobic alkylating agent upon activation, are used to identify and map the interactions between proteins and lipids within cellular membranes.[7][8] These probes are metabolically incorporated into cells and then activated by UV light to crosslink to interacting proteins.
-
Druggability Assessment: Hydrophobic probes can be used to identify and characterize hydrophobic pockets on protein surfaces, which are often potential sites for small molecule drug binding.
Conclusion
Hydrophobic alkylating agents are a versatile and powerful class of chemical tools in the field of proteomics. Their utility extends from the fundamental requirement of preventing disulfide bond reformation in routine protein identification to sophisticated applications in drug discovery and the functional analysis of proteins in their native cellular context. A thorough understanding of their chemical properties, reactivity, and potential for off-target effects is crucial for their effective implementation. The quantitative data, detailed protocols, and application examples provided in this guide are intended to equip researchers with the knowledge to strategically select and utilize these reagents to advance their scientific investigations. As the field of chemical proteomics continues to evolve, the development of novel hydrophobic probes will undoubtedly open new avenues for exploring the vast and complex landscape of the proteome.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Eicosyl methane sulfonate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
Eicosyl methane (B114726) sulfonate, also known as 1-eicosanol, methanesulfonate (B1217627) or eicosyl mesylate, is the ester of eicosanol (B47690) (a 20-carbon fatty alcohol) and methanesulfonic acid.[1] Its long aliphatic chain suggests it is a lipophilic molecule.
Below is a summary of its key chemical identifiers and properties.
| Property | Value | Source |
| CAS Number | 3381-25-7 | [1][2][3] |
| Molecular Formula | C₂₁H₄₄O₃S | [1][2][3] |
| Molecular Weight | 376.64 g/mol | [1][3] |
| Synonyms | 1-Eicosanol, methanesulfonate; Eicosyl mesylate | [1] |
Research Applications and Experimental Data
An extensive review of scientific literature and chemical databases did not yield specific experimental protocols or in-depth research applications for eicosyl methane sulfonate. The compound is primarily available from chemical suppliers for research purposes, indicating its potential use as a chemical intermediate or a component in lipid-based research.[1][2][3] However, specific studies detailing its biological activity, mechanism of action, or use in drug development are not publicly available at this time.
Context from Related Methanesulfonates
While data on this compound is scarce, other short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-characterized as potent DNA alkylating agents. These compounds are widely used in genetic and cancer research to induce mutations and study DNA repair pathways.
It is crucial to note that the biological activity of this compound may differ significantly from that of its short-chain counterparts due to its long eicosyl (C20) chain. This substantial aliphatic moiety will dominate the molecule's physicochemical properties, such as solubility and cell membrane interactions, likely leading to a different pharmacological and toxicological profile. Direct extrapolation of data from MMS or EMS to this compound is not advisable without supporting experimental evidence.
Signaling Pathways and Experimental Workflows
Due to the lack of specific research on this compound, no established signaling pathways or experimental workflows involving this compound can be provided.
For illustrative purposes only, a conceptual workflow for the initial screening of a novel lipid-based compound is presented below. This is a generalized diagram and does not represent any published experimental protocol for this compound.
Conclusion
This compound is a defined chemical entity with a known CAS number and molecular weight. However, there is a notable absence of published research detailing its biological effects, experimental uses, or relevant signaling pathways. Researchers and drug development professionals interested in this compound will likely need to undertake foundational studies to characterize its properties and potential applications. The information on related short-chain methanesulfonates should be treated with caution and is not directly applicable to the eicosyl derivative.
References
Eicosyl Methane Sulfonate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosyl methane (B114726) sulfonate is a long-chain alkyl ester of methanesulfonic acid used in various research and pharmaceutical development applications. Proper handling and storage of this compound are critical to ensure its integrity and the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Eicosyl methane sulfonate. Due to the limited availability of public data specific to this molecule, this guide also draws upon established knowledge of related short-chain alkyl methanesulfonates to infer potential stability characteristics, degradation pathways, and analytical methodologies for stability assessment. All quantitative data is summarized in structured tables, and detailed experimental protocols for analogous compounds are provided as a reference for developing stability-indicating methods.
Introduction
This compound (C21H44O3S) is a lipid-like molecule that finds application in areas such as drug delivery and as a synthetic intermediate. As with any high-purity chemical reagent, its stability is a key factor in its efficacy and in the reproducibility of research. Alkyl methanesulfonates, as a class of compounds, are known to be susceptible to hydrolysis and are considered potential genotoxic impurities (PGIs) in pharmaceutical products. This necessitates a thorough understanding of their stability profile. This guide aims to provide the most current and relevant information on the stability and storage of this compound to support its proper use in a scientific setting.
Chemical Properties
A summary of the key chemical identifiers for this compound is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Eicosanol, methanesulfonate (B1217627); Eicosyl mesylate |
| CAS Number | 3381-25-7 |
| Molecular Formula | C21H44O3S |
| Molecular Weight | 376.64 g/mol |
| Purity | Typically >99% |
Recommended Storage Conditions
While detailed stability studies for this compound are not widely published, a consistent recommendation across multiple chemical suppliers is to store the compound under freezing conditions to minimize degradation.
| Parameter | Recommendation | Citations |
| Storage Temperature | -20°C | [1][2] |
| Storage Atmosphere | Store under an inert atmosphere. | |
| Container | Keep in a tightly sealed container. |
Stability Profile and Potential Degradation
Hydrolysis
The primary degradation pathway for alkyl methanesulfonates is hydrolysis. The ester linkage is susceptible to cleavage by water, yielding the corresponding alcohol (eicosanol) and methanesulfonic acid. The rate of hydrolysis is influenced by pH and temperature. Studies on other methanesulfonate esters have shown that hydrolysis can occur under both acidic and alkaline conditions.
A conceptual diagram of the potential hydrolysis of this compound is presented below.
Caption: Potential hydrolytic degradation pathway of this compound.
Incompatible Materials
Based on the reactivity of similar compounds, this compound should be kept away from strong oxidizing agents and strong bases to prevent accelerated degradation.
Experimental Protocols for Stability Assessment
While specific protocols for this compound are not published, methods for the analysis of other alkyl methanesulfonates can be adapted for stability-indicating assays. Forced degradation studies are recommended to identify potential degradation products and to validate the analytical method's ability to separate these from the parent compound.
Forced Degradation Studies (Conceptual)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3] A typical forced degradation study would involve exposing a solution of this compound to various stress conditions.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H2O2 at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 80°C for 48 hours |
| Photostability | Expose to light (ICH Q1B guidelines) |
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are common techniques for the analysis of alkyl methanesulfonates. Due to the lack of a strong chromophore in this compound, HPLC analysis would likely require derivatization or the use of a universal detector such as a charged aerosol detector (CAD) or mass spectrometer (MS).
Example GC-MS Method for Alkyl Methanesulfonates (Adapted for this compound) [4][5][6]
-
Column: A low to mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Injection: Splitless injection to ensure sensitivity.
-
Oven Program: A temperature gradient starting at a low enough temperature to trap the analyte, then ramping to a high temperature to ensure elution of the long-chain compound. A starting point could be 100°C, holding for 2 minutes, then ramping at 15°C/min to 300°C and holding for 10 minutes.
-
Detector: Mass spectrometer operating in either full scan mode for identification of degradation products or selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: The sample should be dissolved in a suitable organic solvent such as N,N-dimethylformamide or a mixture of acetonitrile, water, and a small amount of ammonia (B1221849) to improve peak shape.
The following diagram illustrates a general workflow for conducting a stability study on this compound.
Caption: A general experimental workflow for assessing the stability of this compound.
Summary and Conclusions
The stability and proper storage of this compound are crucial for its effective use in research and development. While specific stability data for this long-chain alkyl methanesulfonate is not widely available, consistent recommendations from suppliers indicate that it should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere.
Based on the behavior of analogous shorter-chain alkyl methanesulfonates, this compound is likely susceptible to hydrolysis, which would be its primary degradation pathway. Researchers and drug development professionals should be aware of this potential instability and consider it when designing experiments and formulations.
For quantitative stability assessment, the development of a validated, stability-indicating analytical method is recommended. Methodologies such as GC-MS or HPLC-MS, which have been successfully applied to other alkyl methanesulfonates, can serve as a starting point for method development. Forced degradation studies are a critical component of this process to ensure the method is capable of separating and quantifying any potential degradation products.
Until more specific stability data becomes publicly available, adhering to the recommended storage conditions is the most effective way to ensure the quality and integrity of this compound.
References
- 1. This compound, 3381-25-7 | BroadPharm [broadpharm.com]
- 2. This compound | 3381-25-7 | INDOFINE Chemical Company [indofinechemical.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Long-Chain Alkyl Mesylates as Potential Cysteine-Modifying Reagents: A Technical Guide for Researchers
Introduction
The selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug discovery. The unique nucleophilicity of the cysteine thiol group makes it an attractive target for covalent labeling, enabling the study of protein function, the development of targeted therapeutics, and the creation of novel biomaterials.[1][2] While a variety of reagents have been developed for cysteine modification, there is growing interest in developing long-chain alkylating agents to introduce unique properties, such as increased lipophilicity or membrane anchoring capabilities. This technical guide explores the potential of eicosyl mesylate, a 20-carbon alkylating agent, as a cysteine-modifying reagent. Although direct experimental data on eicosyl mesylate for this specific application is limited in the current scientific literature, this document will extrapolate from the known chemistry of other alkyl mesylates and general principles of cysteine alkylation to provide a framework for its potential use.
Core Concepts of Cysteine Alkylation
Cysteine is one of the most reactive amino acid residues in proteins due to the nucleophilic nature of its thiol (-SH) side chain.[3][4] At physiological pH, a fraction of cysteine residues exists in the more nucleophilic thiolate form (-S⁻), which readily reacts with electrophilic compounds.[5] Alkylating agents, such as alkyl halides and mesylates, are common electrophiles used to modify cysteine residues. The reaction typically proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic carbon, displacing a leaving group (in this case, the mesylate anion) and forming a stable thioether bond.[1][6]
Eicosyl Mesylate: A Hypothetical Cysteine-Modifying Reagent
Eicosyl mesylate (CH₃(CH₂)₁₉OSO₂CH₃) is a long-chain alkyl sulfonate. The mesylate group (CH₃SO₃⁻) is an excellent leaving group, making the terminal carbon of the eicosyl chain susceptible to nucleophilic attack.[7] The 20-carbon eicosyl chain is highly lipophilic, which could impart unique properties to a modified protein, such as enhanced membrane association or altered protein-lipid interactions.
Predicted Properties and Reactivity
Based on the chemistry of other alkyl mesylates, eicosyl mesylate is expected to be a potent alkylating agent.[8] However, its long alkyl chain will significantly impact its physical properties, primarily its solubility. Eicosyl mesylate will be virtually insoluble in aqueous buffers commonly used for protein modification. Therefore, successful application will likely require the use of co-solvents or specialized delivery systems.
Table 1: Comparison of Common Cysteine-Modifying Reagents
| Reagent | Reactive Group | Typical Reaction Conditions | Key Properties |
| Iodoacetamide | Iodoacetyl | pH 7-8.5, Room Temperature | High reactivity, forms stable thioether bond.[1] |
| N-Ethylmaleimide (NEM) | Maleimide | pH 6.5-7.5, Room Temperature | Reacts via Michael addition, can be less stable at high pH.[1] |
| Eicosyl Mesylate (Hypothetical) | Alkyl Mesylate | pH 7-9, likely requires co-solvent (e.g., DMSO, DMF) | Excellent leaving group, introduces high lipophilicity. |
Experimental Protocols: A Hypothetical Approach
The following protocols are adapted from standard cysteine alkylation procedures and modified to account for the predicted properties of eicosyl mesylate. These are hypothetical protocols and would require significant optimization.
Protocol 1: General Protein Alkylation with Eicosyl Mesylate
-
Protein Preparation: Purify the protein of interest and ensure it is in a buffer system compatible with the planned reaction (e.g., phosphate (B84403) or HEPES buffer at pH 7.5). If the protein contains disulfide bonds that are to be modified, they must first be reduced with a reagent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Reagent Preparation: Prepare a stock solution of eicosyl mesylate in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), at a high concentration (e.g., 100 mM).
-
Alkylation Reaction:
-
To the protein solution, add the eicosyl mesylate stock solution to the desired final concentration. The final concentration of the organic solvent should be kept as low as possible to avoid protein denaturation.
-
Incubate the reaction at room temperature or 37°C with gentle mixing. The reaction time will need to be optimized.
-
-
Quenching the Reaction: Stop the reaction by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to consume the excess eicosyl mesylate.
-
Removal of Excess Reagent: Remove the unreacted eicosyl mesylate and quenching agent by dialysis, size-exclusion chromatography, or precipitation of the protein.
Protocol 2: Analysis of Eicosyl Mesylate Modification by Mass Spectrometry
-
Sample Preparation: After alkylation, the modified protein can be analyzed by mass spectrometry to confirm the modification and identify the modified cysteine residues. This typically involves digesting the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: The mass spectra are analyzed to identify peptides that have a mass shift corresponding to the addition of the eicosyl group (C₂₀H₄₁), which has a monoisotopic mass of 281.40 Da. Fragmentation data (MS/MS) can be used to pinpoint the exact site of modification on the peptide.
Signaling Pathways and Experimental Workflows
The introduction of a long, lipophilic chain like the eicosyl group could have significant effects on protein function, particularly for proteins involved in cellular signaling at membrane interfaces. For example, modifying a cytosolic protein with eicosyl mesylate could promote its association with the cell membrane, potentially altering its interaction with other signaling partners.
Caption: A generalized experimental workflow for protein modification with eicosyl mesylate.
Caption: Hypothetical modulation of a signaling pathway by eicosyl mesylate modification.
Applications and Future Directions
The ability to attach a long alkyl chain to a specific cysteine residue opens up several intriguing possibilities for research and drug development:
-
Membrane Targeting: Eicosyl-modified proteins could be used to study the effects of membrane localization on protein function. This could be particularly useful for investigating proteins that are transiently associated with membranes.
-
Modulation of Protein-Protein Interactions: The bulky eicosyl group could be used to disrupt or enhance protein-protein interactions, providing a tool to probe these interactions in a cellular context.
-
Drug Delivery: The lipophilic nature of the eicosyl chain could be exploited to improve the cellular uptake and pharmacokinetic properties of protein-based drugs.
Conclusion
While eicosyl mesylate is not yet an established tool in the cysteine modification toolbox, its potential as a long-chain alkylating agent is significant. The ability to introduce a highly lipophilic moiety onto a protein offers exciting avenues for research in chemical biology and drug discovery. The hypothetical protocols and concepts outlined in this guide provide a starting point for researchers interested in exploring the use of eicosyl mesylate and other long-chain alkylating agents for cysteine modification. Further research is needed to validate these concepts and fully realize the potential of this approach.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Protein cysteine modifications: (1) medical chemistry for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 4. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Mass Shift of the Eicosyl Group in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical mass shift of the eicosyl group (C₂₀H₄₁) in the context of mass spectrometry. Understanding this mass shift is crucial for the accurate identification and structural elucidation of molecules containing this long-chain alkyl group, which are prevalent in various fields, including lipidomics, polymer chemistry, and drug development. This guide covers the fundamental calculations for the mass of the eicosyl group, the influence of isotopic distribution, and the mass shifts induced by common derivatization techniques. Detailed experimental protocols and logical workflows are also provided to facilitate practical application.
Fundamental Concepts of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1][2] The process involves the ionization of a sample, followed by the separation of the resulting ions in a mass analyzer based on their m/z, and finally, their detection.[2][3] The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio, providing information about the molecular weight and structure of the analyte.[2]
Theoretical Mass of the Eicosyl Group
The "theoretical mass shift" of an eicosyl group can be interpreted in several ways, each relevant to different aspects of mass spectrometric analysis. The eicosyl group is an alkyl group with the chemical formula C₂₀H₄₁.
Monoisotopic Mass
In high-resolution mass spectrometry, the monoisotopic mass is of primary importance. It is the mass of a molecule or group calculated using the mass of the most abundant isotope of each element.[4] For the eicosyl group, this is calculated using the mass of Carbon-12 (¹²C) and Hydrogen-1 (¹H).
Eicosyl Group as a Fragment
During mass spectrometry, particularly with techniques like electron ionization (EI), molecules can fragment into smaller charged ions and neutral radicals.[5][6] The eicosyl group can be observed as a positively charged ion (cation, C₂₀H₄₁⁺) or inferred from the loss of a neutral eicosyl radical (C₂₀H₄₁•) from the molecular ion.
The following table summarizes the key theoretical masses for the eicosyl group.
| Species | Chemical Formula | Type of Mass | Theoretical Mass (Da) | Notes |
| Eicosyl Radical | C₂₀H₄₁• | Monoisotopic | 281.3208 | A neutral species lost from a molecular ion. |
| Eicosyl Cation | C₂₀H₄₁⁺ | Monoisotopic | 281.3208 | A positively charged fragment observed in the mass spectrum. |
Calculations are based on the monoisotopic masses of the most abundant isotopes: ¹²C = 12.000000 Da and ¹H = 1.007825 Da.
Isotopic Distribution
The natural abundance of heavier isotopes, primarily ¹³C, results in a series of peaks for any given ion, known as the isotopic distribution.[7][8] For a molecule containing an eicosyl group, the presence of 20 carbon atoms makes the M+1 peak (the peak one mass unit higher than the monoisotopic peak) significant. The theoretical relative abundance of the M+1 peak due to ¹³C can be approximated by the formula:
Relative Abundance (M+1) ≈ 1.1% * Number of Carbon Atoms
For the eicosyl group (20 carbons), the M+1 peak will have a relative abundance of approximately 22% of the monoisotopic peak. This isotopic pattern is a key signature for identifying compounds containing this group.
Derivatization-Induced Mass Shifts
For certain analyses, especially using gas chromatography-mass spectrometry (GC-MS), derivatization is employed to increase the volatility and thermal stability of analytes.[3][8] This chemical modification introduces a new functional group, resulting in a predictable mass shift.
The table below outlines common derivatization reactions for molecules with functional groups that might be attached to an eicosyl chain (e.g., long-chain alcohols or fatty acids) and the corresponding theoretical mass shifts.
| Derivatization Reagent | Target Functional Group | Derivative Formed | Added Moiety | Theoretical Mass Shift (Da) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH₂ | Trimethylsilyl (TMS) ether/ester/amine | -Si(CH₃)₃ | +72.0575 |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -COOH, -NH₂ | Trimethylsilyl (TMS) ether/ester/amine | -Si(CH₃)₃ | +72.0575 |
| Pentafluorobenzyl bromide (PFBBr) | -COOH | Pentafluorobenzyl (PFB) ester | -CH₂C₆F₅ | +180.9980 |
| Boron trifluoride/Methanol (BF₃/MeOH) | -COOH | Methyl ester | -CH₃ | +14.0157 |
Experimental Protocols
The analysis of compounds containing an eicosyl group, often found in lipids and long-chain hydrocarbons, typically involves chromatographic separation coupled with mass spectrometry.
GC-MS Analysis of Long-Chain Hydrocarbons
This protocol is suitable for the analysis of alkanes, including those with an eicosyl chain.[9][10][11]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane. If necessary, perform a solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
-
Derivatization (if applicable): For compounds with active hydrogens (e.g., long-chain alcohols), derivatization is necessary to improve volatility. A common method is silylation using BSTFA or MSTFA.
-
Dry the sample completely under a stream of nitrogen.
-
Add 50 µL of pyridine (B92270) and 50 µL of BSTFA.
-
Heat at 60°C for 30 minutes.
-
The sample is now ready for injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For long-chain alkanes, fragmentation often occurs at C-C bonds, leading to a series of ions separated by 14 Da (the mass of a CH₂ group).
LC-MS/MS Analysis of Lipids with Eicosyl Chains
This protocol is suitable for the analysis of more complex lipids, such as phospholipids (B1166683) or glycerolipids, containing eicosyl fatty acyl chains.[2][7][12]
-
Sample Preparation (Lipid Extraction):
-
Use a modified Bligh-Dyer or Folch extraction method.
-
To a 100 µL aqueous sample (e.g., plasma, cell lysate), add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.
-
Vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:chloroform).
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from a high percentage of A to a high percentage of B to elute lipids of varying polarity.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scanning for structural elucidation. Precursor ions corresponding to lipids containing an eicosyl acyl chain are selected, and their fragmentation patterns are monitored.
-
Visualizing Workflows and Logical Relationships
Calculation of Theoretical Mass
The following diagram illustrates the logical steps involved in calculating the theoretical mass of a chemical entity for mass spectrometry.
Caption: Logical workflow for calculating the theoretical m/z value.
Experimental Workflow for GC-MS Analysis
The diagram below outlines a typical experimental workflow for the GC-MS analysis of a sample containing a compound with an eicosyl group.
Caption: Typical experimental workflow for GC-MS analysis.
Conclusion
The theoretical mass shift of the eicosyl group in mass spectrometry is a multifaceted concept encompassing its monoisotopic mass, its behavior as a fragment, the influence of natural isotopic abundance, and shifts induced by chemical derivatization. A thorough understanding of these aspects is essential for the accurate interpretation of mass spectra and the reliable identification of compounds containing this long alkyl chain. The experimental protocols and workflows provided in this guide offer a practical framework for researchers, scientists, and drug development professionals working with such molecules.
References
- 1. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Derivatization in mass spectrometry-3. Alkylation (arylation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Long-chain Petroleum Hydrocarbons and VOCs in Soil by GC-MS | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
The Eicosyl Group as a Post-Translational Modification: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, functional consequences, and experimental approaches to studying protein eicosylation.
Introduction
Eicosanoids, a family of signaling lipids derived from 20-carbon polyunsaturated fatty acids, are well-established as potent mediators of a wide array of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[1] While their signaling roles are predominantly mediated through interactions with specific G protein-coupled receptors, a growing body of evidence highlights a less-explored facet of their bioactivity: the direct, covalent modification of proteins. This post-translational modification, termed protein eicosylation, involves the attachment of an eicosanoid molecule to a target protein, thereby altering its structure, function, and interaction with other cellular components.
This technical guide provides a comprehensive overview of the role of the eicosyl group in protein modification, with a focus on the underlying chemistry, the functional ramifications for key signaling pathways, and detailed methodologies for the investigation of these adducts. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore this emerging area of cell signaling and protein regulation.
The Chemistry of Protein Eicosylation: A Tale of Reactive Electrophiles
The covalent attachment of eicosanoids to proteins is primarily a non-enzymatic process driven by the inherent reactivity of certain eicosanoid species. The most well-characterized mechanism is the Michael addition , a reaction between a nucleophile and an α,β-unsaturated carbonyl compound.
1.1. Cyclopentenone Prostaglandins: The Michael Acceptors
Prostaglandins (PGs) of the A and J series, characterized by a cyclopentenone ring, are potent electrophiles. The α,β-unsaturated ketone in their ring structure makes them susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins.[1] This results in the formation of a stable covalent bond. 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a prominent example of a cyclopentenone prostaglandin (B15479496) that readily forms adducts with proteins.[2]
1.2. Leukotriene A4: An Unstable Epoxide
Leukotriene A4 (LTA4) is a highly reactive and unstable epoxide intermediate in the biosynthesis of other leukotrienes.[3] Its electrophilic nature allows it to react with various nucleophiles, including the side chains of amino acids in proteins, leading to covalent adduction.[4] Fatty acid binding proteins have been shown to stabilize LTA4, potentially facilitating its interaction with target proteins.[5]
1.3. Thromboxane (B8750289) A2: A Reactive Endoperoxide
Thromboxane A2 (TXA2), another unstable eicosanoid, has been demonstrated to form covalent derivatives with plasma proteins, with human serum albumin being a major target.[4][6] The precise mechanism of this adduction is less characterized but is thought to involve the reactive endoperoxide bridge.
Functional Consequences of Protein Eicosylation
The covalent attachment of a bulky and often hydrophobic eicosanoid molecule can induce significant conformational changes in a protein, leading to alterations in its activity, localization, and protein-protein interactions.
2.1. Modulation of Transcription Factor Activity
A key target of protein eicosylation is the transcription factor Nuclear Factor-kappa B (NF-κB) , a central regulator of inflammatory gene expression. 15d-PGJ2 has been shown to covalently modify critical cysteine residues in the p50 and p65 subunits of NF-κB, as well as in the upstream kinase IKK, thereby inhibiting NF-κB's ability to bind DNA and activate transcription.[2][6] This represents a direct, anti-inflammatory mechanism of action for this prostaglandin.
2.2. Alteration of Enzyme Function
The catalytic activity of enzymes can be directly modulated by eicosanoid adduction. For instance, leukotriene A4 hydrolase, an enzyme involved in leukotriene metabolism, can be inactivated by covalent binding of its substrate, LTA4.[1]
2.3. Emerging Roles in Cellular Signaling
The covalent modification of proteins by eicosanoids is an emerging area of research with the potential to uncover novel regulatory mechanisms in a variety of cellular processes. The identification of new protein targets and the characterization of the functional consequences of their modification will be crucial for a complete understanding of eicosanoid biology.
Data Presentation: Quantitative Effects of Eicosylation
The following tables summarize the available quantitative data on the effects of eicosanoid modification on protein function.
| Eicosanoid | Target Protein | Effect | Quantitative Measure | Reference |
| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | NF-κB | Inhibition of DNA binding | IC50 ≈ 5 µM | [6] |
| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | IκB Kinase (IKK) | Inhibition of kinase activity | Significant inhibition at 10 µM | [6] |
| Leukotriene A4 (LTA4) | DNA/RNA | Covalent adduction | 15 ± 1 adducts/107 bases (DNA), 230 ± 20 adducts/107 bases (RNA) | [4] |
| Prostaglandin H2 | Human Serum Albumin | Covalent binding | 20-40% of added PGH2 bound | [6] |
| Thromboxane A2 | Human Serum Albumin | Covalent binding | 50-80% of generated TXA2 bound | [6] |
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Simplified overview of the major eicosanoid biosynthesis pathways.
Caption: Michael addition of a cyclopentenone prostaglandin to a cysteine residue.
Caption: Workflow for detecting eicosanoid-protein adducts via Western blot.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study protein eicosylation.
5.1. Detection of Eicosanoid-Protein Adducts by Western Blotting
This protocol describes the detection of proteins covalently modified by a biotinylated eicosanoid.
Materials:
-
Cells of interest
-
Biotinylated eicosanoid (e.g., Biotinylated 15d-PGJ2)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with the biotinylated eicosanoid at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-old PBS. Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a solution of streptavidin-HRP in TBST (typically 1:1000 to 1:10,000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The bands observed correspond to proteins adducted by the biotinylated eicosanoid.
5.2. Immunoprecipitation of Eicosanoid-Modified Proteins
This protocol allows for the enrichment of a specific protein of interest to determine if it is modified by an eicosanoid.
Materials:
-
Cell lysate from eicosanoid-treated cells (as prepared in 5.1)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Immunoprecipitation (IP) buffer (a gentle lysis buffer, e.g., Tris-based buffer with low detergent concentration)
-
Wash buffer (IP buffer with or without low concentration of detergent)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli buffer)
-
Western blotting reagents (as in 5.1)
Procedure:
-
Pre-clearing the Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Antibody Incubation: Add the primary antibody specific to your protein of interest to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer. If using Laemmli buffer, boil the beads directly in the buffer.
-
Analysis: Analyze the eluted proteins by Western blotting as described in section 5.1, probing with streptavidin-HRP to detect the biotinylated eicosanoid adduct.
5.3. Identification of Eicosanoid Adduction Sites by LC-MS/MS
This advanced protocol outlines the general workflow for identifying the specific amino acid residues modified by an eicosanoid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Workflow:
-
Protein Isolation: Isolate the protein of interest, either through immunoprecipitation (as in 5.2) or other purification methods.
-
In-gel or In-solution Digestion: Separate the purified protein by SDS-PAGE and perform in-gel digestion with a protease (e.g., trypsin), or perform in-solution digestion.
-
Peptide Extraction and Desalting: Extract the resulting peptides and desalt them using a C18 StageTip or similar method.
-
LC-MS/MS Analysis: Analyze the peptide mixture by nano-LC-MS/MS. The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra will be recorded.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database. The search parameters should include the mass shift corresponding to the adducted eicosanoid as a variable modification on potential nucleophilic amino acids (e.g., cysteine, lysine, histidine).
-
Site Localization: The software will identify peptides that are modified and provide a localization score indicating the confidence of the modification site on a specific amino acid residue. Manual validation of the MS/MS spectra is often necessary to confirm the site of adduction.
Conclusion and Future Directions
The covalent modification of proteins by eicosanoids represents a fascinating and rapidly evolving field of study. This post-translational modification adds a new layer of complexity to our understanding of eicosanoid signaling and its role in health and disease. While significant progress has been made in identifying the chemical mechanisms and some of the protein targets of eicosylation, many questions remain.
Future research will likely focus on:
-
Expanding the "Eicosylome": Identifying the full complement of proteins that are modified by various eicosanoids in different cell types and disease states.
-
Unraveling Functional Consequences: Elucidating the precise functional impact of eicosylation on a broader range of proteins and cellular pathways.
-
Investigating Enzymatic Regulation: Exploring the possibility of enzymatic catalysis in protein eicosylation and de-eicosylation, which would imply a more dynamic and regulated process.
-
Therapeutic Potential: Investigating the potential for targeting protein eicosylation for the development of novel therapeutics for inflammatory and other diseases.
The continued development and application of advanced proteomic and analytical techniques will be instrumental in advancing our knowledge of this important post-translational modification and its role in cellular regulation.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent binding of leukotriene A4 to DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane A2 and prostaglandin H2 form covalently linked derivatives with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC/MS/MS-based approaches for detection and quantification of eicosanoids. | Semantic Scholar [semanticscholar.org]
- 6. Interactions of prostaglandin H2 and thromboxane A2 with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Eicosyl Methane Sulfonate: An Inquiry into its Application for Studying Protein-Lipid Interactions
An extensive review of scientific literature and commercial resources reveals a significant gap in the documented use of eicosyl methane (B114726) sulfonate (EMS) as a direct tool for the investigation of protein-lipid interactions. While commercially available as a chemical compound, its specific application in this field of study is not established in the public domain. Therefore, a detailed technical guide on its use for this purpose cannot be compiled at this time.
This document outlines the available information on eicosyl methane sulfonate and the broader context of chemical probes used in protein-lipid interaction studies.
This compound: Properties and General Information
This compound, also known as eicosyl mesylate, is a long-chain alkyl sulfonate. Its basic chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C21H44O3S | [1][2][3] |
| Molecular Weight | 376.64 g/mol | [2][3] |
| CAS Number | 3381-25-7 | [1][2][3] |
| Synonyms | 1-Eicosanol, methanesulfonate; Eicosyl mesylate | [2] |
| Purity | Typically >99% | [2][3] |
| Storage | -20°C | [1] |
This compound is available from several chemical suppliers who list it as a general laboratory chemical.[1][2][3][4] However, none of these suppliers provide specific application notes or protocols for its use in studying protein-lipid interactions.
The Landscape of Chemical Probes for Protein-Lipid Interaction Studies
The study of interactions between proteins and lipids is a critical area of research in cell biology and drug development. These interactions govern a vast array of cellular processes, from signal transduction to membrane trafficking. Researchers employ a variety of sophisticated techniques to investigate these phenomena, often relying on specially designed chemical probes.
A thorough search for the use of this compound in this context did not yield any specific methodologies. The current state-of-the-art for chemical probes in this field revolves around molecules that can be used to covalently label and identify lipid-binding proteins. These probes typically contain three key features:
-
A lipid moiety: This part of the molecule mimics a natural lipid and allows the probe to intercalate into membranes or bind to lipid-binding pockets of proteins.
-
A reactive group: This is often a photoactivatable group (like a diazirine or benzophenone) or an electrophilic warhead that can form a covalent bond with a nearby protein upon activation (e.g., by UV light).
-
A reporter tag: This is a chemical handle (such as an alkyne or azide (B81097) for click chemistry, or a biotin (B1667282) tag) that allows for the subsequent enrichment and identification of the labeled proteins, typically by mass spectrometry.
The general workflow for using such probes is depicted below.
Methane Sulfonates in Biological Research: A Broader View
While this compound itself does not appear to be a tool for studying protein-lipid interactions, other methane sulfonate derivatives are well-known in biological research, albeit for different purposes.
-
Ethyl Methanesulfonate (EMS): A potent mutagen used in genetics to induce random point mutations in organisms for genetic screening.[5]
-
Methyl Methanesulfonate (MMS): A DNA alkylating agent that is known to cause DNA damage and is used in studies of DNA repair.[6][7] Interestingly, some studies have shown that MMS can also induce lipid stress at the inner nuclear membrane, but this is a secondary effect of its primary role as a DNA damaging agent and it is not used as a tool to study specific protein-lipid interactions.[6]
Another related compound, linoleyl methane sulfonate , is mentioned as a component for lipid-based drug delivery systems, which highlights the general compatibility of long-chain alkyl sulfonates with lipid environments, though not as probes for protein interactions.
Conclusion
Based on an extensive review of the available literature, there is no evidence to suggest that this compound is currently utilized as a tool for studying protein-lipid interactions. The field predominantly relies on more sophisticated chemical probes that enable covalent capture and subsequent identification of lipid-binding proteins.
Therefore, the creation of an in-depth technical guide on the use of this compound for this purpose is not feasible. Researchers and drug development professionals interested in this area are encouraged to explore the established methodologies involving photoactivatable and clickable lipid probes.
Should new research emerge detailing the application of this compound for studying protein-lipid interactions, this assessment will be revisited.
References
- 1. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Turning the spotlight on protein-lipid interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 6. This compound | 3381-25-7 | INDOFINE Chemical Company [indofinechemical.com]
- 7. researchgate.net [researchgate.net]
Eicosyl Methane Sulfonate: A Preliminary Technical Assessment of its Potential as a Novel Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical exploration of eicosyl methane (B114726) sulfonate as a potential cross-linking agent. There is currently no direct experimental evidence or published literature validating its use for this application. The information presented herein is extrapolated from the known chemistry of related alkyl methanesulfonates and general principles of polymer science. Significant toxicological concerns associated with this class of compounds necessitate a cautious and well-informed approach to any experimental investigation.
Introduction
The development of novel cross-linking agents is paramount for advancing material science, particularly in the realm of drug delivery and biomaterials. An ideal cross-linking agent offers tunable reactivity, biocompatibility, and the ability to impart desired physicochemical properties to the final polymer network. Eicosyl methane sulfonate (EMS), a long-chain alkyl methanesulfonate (B1217627), presents an intriguing, albeit unexplored, candidate. Its long C20 alkyl chain could introduce significant hydrophobicity and flexibility into a polymer matrix, potentially offering unique properties for controlled release or the formation of soft, pliable biomaterials.
This technical guide provides a preliminary assessment of this compound's potential as a cross-linking agent. It covers its fundamental chemical properties, a proposed synthetic route, a hypothetical cross-linking mechanism, and a detailed experimental workflow for its evaluation. Crucially, this document also addresses the significant toxicological risks associated with alkyl methanesulfonates, which must be a primary consideration in any research endeavor.
Chemical and Physical Properties
This compound is the ester of eicosanol (B47690) (a 20-carbon fatty alcohol) and methanesulfonic acid. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1-Eicosanol, methanesulfonate; Eicosyl mesylate | [1] |
| CAS Number | 3381-25-7 | [1][2] |
| Molecular Formula | C₂₁H₄₄O₃S | [1][2] |
| Molecular Weight | 376.64 g/mol | [1][2] |
| Appearance | Not specified; likely a waxy solid at RT | |
| Storage Conditions | -20°C | [2] |
Proposed Synthesis of this compound
While specific literature for the synthesis of this compound is sparse, a standard approach for synthesizing alkyl methanesulfonates can be adapted from established protocols.[3] The most common method involves the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from eicosanol and methanesulfonyl chloride.
Materials:
-
Eicosanol (C₂₀H₄₁OH)
-
Methanesulfonyl chloride (CH₃SO₂Cl)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve eicosanol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate solvent system).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 1: Proposed workflow for the synthesis of this compound.
Potential Cross-Linking Mechanism and Reactivity
Alkyl methanesulfonates are potent alkylating agents because the methanesulfonate anion (mesylate) is an excellent leaving group.[3] The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism. In the context of cross-linking, this compound would act as a monofunctional alkylating agent . To achieve a cross-linked network, it would need to react with a polymer containing multiple nucleophilic sites (e.g., amines, thiols, or hydroxyls).
This implies that this compound itself is not a "cross-linker" in the traditional sense (i.e., having two reactive ends). Rather, it can be used to form pendant chains on a polymer backbone. True cross-linking would occur if a di-functional or multi-functional polymer is treated with this compound, leading to the linking of different polymer chains through reactions at their nucleophilic sites. However, for this to be a true cross-linking agent, a di-functional version would be required, such as an eicosane-bis-methanesulfonate. For the purpose of this guide, we will consider its reaction with a multifunctional polymer.
The long eicosyl (C20) chain would likely introduce significant steric hindrance, potentially slowing the reaction rate compared to shorter-chain analogues like methyl or ethyl methanesulfonate.
Figure 2: Proposed Sɴ2 reaction mechanism for polymer modification.
Toxicology and Safety Considerations
This is the most critical section for any researcher considering work with this compound. Alkyl methanesulfonates are known to be potent alkylating agents that can react with nucleophilic sites in biological macromolecules, including DNA.[3][4]
-
Genotoxicity and Carcinogenicity: Methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are well-characterized mutagens and are reasonably anticipated to be human carcinogens.[4][5] They primarily methylate or ethylate DNA bases, leading to DNA damage, which if not repaired, can result in mutations and cancer.[4] There is no reason to assume that this compound would not possess similar hazardous properties.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have strict limits on the presence of such potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[6]
All handling of this compound must be performed with extreme caution, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a certified chemical fume hood. A thorough risk assessment must be conducted before any experimental work begins.
Proposed Experimental Workflow for Evaluation as a Cross-Linking Agent
A systematic, multi-stage approach is required to evaluate the viability of this compound as a polymer-modifying or cross-linking agent.
Figure 3: A multi-stage workflow for evaluating this compound.
Stage 1: Reactivity Screening
Objective: To determine if and under what conditions this compound reacts with a model polymer.
Protocol:
-
Select a polymer with known nucleophilic content (e.g., chitosan, polyethyleneimine, or a thiol-functionalized polymer).
-
Set up a series of small-scale reactions varying parameters such as temperature, reaction time, solvent, and stoichiometry of this compound.
-
Monitor the reaction using techniques like ¹H NMR (to observe the disappearance of the alcohol proton and appearance of new signals) or FTIR (to track changes in functional group peaks).
-
Quantify the degree of substitution using a suitable method (e.g., titration of remaining nucleophilic groups or elemental analysis).
Data Presentation:
| Reaction ID | Temperature (°C) | Time (h) | Molar Ratio (Polymer:EMS) | Degree of Substitution (%) |
| EMS-R-01 | 25 | 4 | 1:0.5 | Data to be collected |
| EMS-R-02 | 25 | 8 | 1:0.5 | Data to be collected |
| EMS-R-03 | 50 | 4 | 1:0.5 | Data to be collected |
| EMS-R-04 | 50 | 4 | 1:1.0 | Data to be collected |
Stage 2: Material Synthesis and Cross-Linking
Objective: To form a cross-linked hydrogel or polymer network and quantify the efficiency of the reaction.
Protocol:
-
Based on Stage 1 results, select the optimal reaction conditions.
-
Prepare a concentrated solution of the target polymer.
-
Add the required amount of a di-functional cross-linker (if EMS is used as a monofunctional modifier) or a di-functional version of EMS.
-
Observe the time to gelation.
-
After complete reaction, purify the resulting hydrogel by extensive washing (e.g., with water or ethanol) to remove unreacted reagents.
-
Determine the gel fraction by lyophilizing a known mass of the purified hydrogel and comparing it to the initial mass of reactants.
Data Presentation:
| Formulation ID | Polymer Conc. (w/v%) | Cross-linker Conc. (mol%) | Gelation Time (min) | Gel Fraction (%) |
| EMS-G-01 | 5 | 1 | Data to be collected | Data to be collected |
| EMS-G-02 | 5 | 2 | Data to be collected | Data to be collected |
| EMS-G-03 | 10 | 1 | Data to be collected | Data to be collected |
Stage 3: Physicochemical Characterization
Objective: To evaluate the material properties of the cross-linked network.
Protocol:
-
Swelling Studies: Immerse lyophilized hydrogels in buffer (e.g., PBS pH 7.4) and measure mass uptake over time to determine the equilibrium swelling ratio. The long alkyl chain is expected to significantly decrease water uptake.
-
Mechanical Testing: Use a rheometer or mechanical tester to measure the storage modulus (G'), loss modulus (G''), and compressive strength of the hydrogel.
-
Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to assess thermal stability and transitions.
-
Morphology: Use Scanning Electron Microscopy (SEM) to visualize the internal pore structure of the lyophilized hydrogel.
Data Presentation:
| Formulation ID | Equilibrium Swelling Ratio | Storage Modulus (G') (Pa) | Compressive Strength (kPa) |
| EMS-G-01 | Data to be collected | Data to be collected | Data to be collected |
| EMS-G-02 | Data to be collected | Data to be collected | Data to be collected |
| EMS-G-03 | Data to be collected | Data to be collected | Data to be collected |
Stage 4: In Vitro Evaluation (Application Specific)
Objective: To assess the material's performance in a relevant in vitro model.
Protocol (Example for Drug Delivery):
-
Drug Loading: Load a model drug into the hydrogel matrix.
-
In Vitro Release: Place the drug-loaded hydrogel in a release medium (e.g., PBS) and measure the cumulative drug release over time using UV-Vis spectroscopy or HPLC.
-
Cytotoxicity Assay: Evaluate the toxicity of the cross-linked material and any potential leachables on a relevant cell line (e.g., fibroblasts or specific cancer cells) using assays like MTT or Live/Dead staining. This is critical due to the genotoxic nature of the parent compound.
Conclusion and Future Outlook
This compound presents a theoretically interesting but entirely unvalidated candidate for polymer modification and cross-linking. Its long alkyl chain could impart valuable properties such as hydrophobicity and flexibility to biomaterials. However, the path to any practical application is fraught with significant challenges, foremost among them being the probable high toxicity and genotoxicity associated with alkyl methanesulfonates.
Any research program investigating this compound must proceed with a safety-first mindset. The experimental workflow detailed in this guide provides a rigorous framework for evaluating its potential, starting with basic reactivity and culminating in application-specific testing. Only through such a systematic and cautious approach can the viability of this compound as a novel material component be properly assessed. Should the material prove to have unique and enabling properties, extensive toxicological studies to ensure no residual reactive species can leach from the polymer matrix would be an absolute requirement for any biomedical application.
References
Methodological & Application
Application Notes and Protocols for Protein Alkylation Using Eicosyl Methane Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein alkylation is a fundamental technique in proteomics and drug development, traditionally employed to cap cysteine residues, preventing disulfide bond reformation and ensuring accurate protein identification and quantification by mass spectrometry.[1] Standard alkylating agents like iodoacetamide (B48618) (IAA) and N-ethylmaleimide (NEM) are highly effective for this purpose. However, the introduction of novel alkylating agents with unique properties opens up new avenues for research. Eicosyl methane (B114726) sulfonate (CH₃SO₃(CH₂)₁₉CH₃) is a long-chain alkylating agent that covalently attaches a 20-carbon aliphatic chain (eicosyl group) to nucleophilic residues on a protein.
This modification, a form of artificial protein lipidation, dramatically increases the hydrophobicity of the target protein.[2][3] This can be leveraged to study protein-membrane interactions, modulate protein localization, and develop novel therapeutic strategies.[2][4] Eicosyl methane sulfonate, as a sulfonate ester, is reactive towards strong nucleophiles like the thiol group of cysteine under appropriate conditions.[5] The methanesulfonate (B1217627) group acts as a good leaving group, facilitating the nucleophilic attack by amino acid side chains.[5][6]
These application notes provide a detailed protocol for the in-solution alkylation of proteins using this compound and discuss potential applications and analytical considerations.
Principle of Reaction
The alkylation of proteins with this compound is a nucleophilic substitution reaction. The primary targets are the thiol groups of cysteine residues, which are highly nucleophilic, especially at a slightly alkaline pH where they are deprotonated to the thiolate anion.[1] Other potential, though less reactive, sites include the amino groups of lysine (B10760008) side chains and the N-terminus. The reaction proceeds via an Sₙ2 mechanism where the nucleophilic amino acid residue attacks the carbon atom of the eicosyl group adjacent to the methanesulfonate leaving group.
Applications in Research and Drug Development
The covalent attachment of a long hydrophobic chain to a protein can be utilized in several research and therapeutic contexts:
-
Membrane Protein Mimicry: Soluble proteins can be modified to mimic the behavior of membrane-associated proteins, enabling the study of their interactions with lipid bilayers in a controlled environment.
-
Enhanced Drug Delivery: Lipidation can improve the pharmacokinetic properties of therapeutic proteins and peptides, for instance, by promoting association with carrier molecules like albumin, potentially extending their circulation half-life.[7]
-
Modulation of Protein-Protein Interactions: The bulky and hydrophobic eicosyl group can sterically hinder or promote specific protein-protein interactions, allowing for the investigation of interaction interfaces and the development of targeted inhibitors.
-
Probing Hydrophobic Pockets: this compound can be used to selectively label and identify proteins with accessible hydrophobic binding pockets.[8]
Experimental Protocol: In-Solution Alkylation
This protocol is adapted from standard in-solution alkylation procedures for proteomics.[9][10][11][12] Due to the hydrophobic nature of this compound, careful optimization of solvent conditions may be necessary.
Materials:
-
Protein sample (purified or in a complex mixture)
-
Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) in HPLC-grade water (prepare fresh)
-
Alkylation Reagent: this compound
-
Alkylation Solvent: Acetonitrile (ACN) or a mixture of ACN and a co-solvent like isopropanol.
-
Quenching Reagent: DTT or L-cysteine
-
Ammonium Bicarbonate (AmBic) solution: 50 mM, pH 8.0
-
Sequencing-grade Trypsin
-
Formic Acid (FA)
-
C18 spin columns for sample cleanup
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample (e.g., 100 µg) in 100 µL of Denaturation Buffer.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add the 1 M DTT stock solution to the protein solution to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C with gentle shaking. This step breaks the disulfide bonds to expose cysteine residues.
-
-
Alkylation with this compound:
-
Prepare a 100 mM stock solution of this compound in the chosen alkylation solvent (e.g., 100% ACN). Sonication may be required to fully dissolve the reagent.
-
Add the this compound stock solution to the reduced protein sample to a final concentration of 30-50 mM. The final concentration of the organic solvent should be kept as low as possible to avoid protein precipitation, yet high enough to maintain the solubility of the alkylating agent. Optimization may be required.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle shaking.
-
-
Quenching the Reaction:
-
Add 1 M DTT to a final concentration of 20 mM (in excess of the alkylating agent) to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Downstream Analysis (e.g., Mass Spectrometry):
-
Dilute the sample with 50 mM AmBic solution to reduce the urea concentration to below 1.5 M. This is crucial for efficient enzymatic digestion.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
The sample is now ready for LC-MS/MS analysis.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for In-Solution Alkylation.
| Step | Reagent | Stock Concentration | Final Concentration | Incubation Time | Incubation Temperature (°C) |
| Reduction | DTT | 1 M | 10 mM | 60 min | 37 |
| Alkylation | This compound | 100 mM | 30-50 mM | 60 min | 25 (Room Temp) |
| Quenching | DTT | 1 M | 20 mM | 15 min | 25 (Room Temp) |
| Digestion | Trypsin | 0.5 µg/µL | 1:50 (w/w) | 12-16 hours | 37 |
Table 2: Expected Mass Shifts for Amino Acid Modifications by this compound.
| Amino Acid Residue | Modification | Monoisotopic Mass Shift (Da) |
| Cysteine | Eicosylation | +282.3246 |
| Lysine | Eicosylation | +282.3246 |
| N-terminus | Eicosylation | +282.3246 |
Analytical Considerations
The addition of a C20 alkyl chain will significantly increase the hydrophobicity of the modified proteins and peptides.[13] This presents challenges and opportunities for analysis:
-
Solubility: Eicosylated proteins may exhibit reduced solubility in aqueous buffers and may require detergents or organic co-solvents for handling.
-
Chromatography: During reverse-phase liquid chromatography (LC), eicosylated peptides will be much more strongly retained on the column. A modified gradient with a higher percentage of organic solvent will be necessary for their elution.
-
Mass Spectrometry: The large mass shift upon eicosylation is readily detectable by mass spectrometry. However, the increased hydrophobicity may affect ionization efficiency. Specialized MS techniques for analyzing hydrophobic proteins and peptides might be beneficial.[14]
Visualizations
Caption: Workflow for in-solution protein alkylation with this compound.
Caption: Reaction mechanism of cysteine alkylation by this compound.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Is Protein Lipidation - Creative Proteomics [creative-proteomics.com]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 12. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 13. [Changes in physicochemical properties of proteins, caused by modification with alkylhydroxybenzenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Probing Membrane Protein Dynamics with Eicosyl Methane Sulfonate
Introduction
Eicosyl Methane Sulfonate (EMS) is a long-chain alkylating agent with potential applications in the study of membrane proteins. Its unique structure, featuring a 20-carbon hydrophobic tail and a reactive methanesulfonate (B1217627) group, makes it a valuable tool for covalently modifying membrane-embedded protein domains. This allows for the investigation of protein topology, protein-lipid interactions, and conformational changes within the lipid bilayer. This application note describes the use of EMS for the selective labeling of membrane proteins and subsequent analysis by mass spectrometry.
Principle
The lipophilic eicosyl chain of EMS facilitates its partitioning into the cell membrane, positioning the reactive methanesulfonate group in proximity to nucleophilic amino acid residues (such as lysine, cysteine, histidine, or serine) within the transmembrane or juxtamembrane domains of integral membrane proteins. The methanesulfonate acts as a leaving group, resulting in the formation of a stable covalent bond between the eicosyl group and the protein. This covalent modification can be detected by mass spectrometry, providing insights into the accessibility and reactivity of specific residues within the membrane environment.
Experimental Workflow
The overall workflow for using this compound to analyze membrane proteins involves several key steps, from cell treatment to data analysis.
Caption: A flowchart outlining the key stages of membrane protein analysis using this compound.
Hypothetical Signaling Pathway Investigation
EMS can be employed to investigate conformational changes in membrane proteins, such as ion channels or G-protein coupled receptors (GPCRs), upon ligand binding. By comparing the labeling pattern of a receptor in its active and inactive states, researchers can identify regions of the protein that undergo conformational shifts.
Caption: A diagram illustrating the use of EMS to probe ligand-induced conformational changes in a membrane receptor.
Protocols
Protocol 1: Labeling of Membrane Proteins in Live Cells
This protocol describes the general procedure for labeling membrane proteins in cultured mammalian cells with this compound.
Materials:
-
Cultured mammalian cells expressing the membrane protein of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (EMS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Culture: Grow cells to 80-90% confluency in appropriate culture vessels.
-
Reagent Preparation: Prepare a 100 mM stock solution of EMS in anhydrous DMSO.
-
Cell Washing: Aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Labeling Reaction:
-
Dilute the EMS stock solution in PBS to the desired final concentration (e.g., 100 µM - 1 mM).
-
Add the EMS-containing PBS to the cells and incubate for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically.
-
-
Quenching (Optional): To stop the reaction, the EMS solution can be removed and replaced with a quenching buffer containing a high concentration of a nucleophile, such as 100 mM Tris-HCl, for 10 minutes.
-
Cell Harvesting:
-
Wash the cells three times with ice-cold PBS to remove excess reagent.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 20 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Downstream Processing: The resulting lysate containing the labeled membrane proteins is now ready for membrane fractionation, protein purification, and/or mass spectrometry analysis.
Protocol 2: Identification of EMS-Modified Peptides by Mass Spectrometry
This protocol outlines a general workflow for the identification of covalently modified peptides from EMS-labeled membrane proteins.
Materials:
-
EMS-labeled membrane protein sample (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting column
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
The membrane protein fraction can be further purified by immunoprecipitation or other chromatographic methods if desired.
-
Proteins can be separated by SDS-PAGE, and the band of interest can be excised for in-gel digestion, or the entire membrane fraction can be subjected to in-solution digestion.
-
-
Reduction and Alkylation:
-
For in-solution digestion, reduce the protein sample with 10 mM DTT for 45 minutes at 56°C.
-
Alkylate with 55 mM IAA for 30 minutes in the dark at room temperature.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8) to reduce the concentration of any detergents.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in data-dependent acquisition mode.
-
The mass of the eicosyl modification (C20H41) is 281.32 Da. This mass shift should be included as a variable modification in the database search parameters.
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a relevant protein database using a search engine such as Mascot, Sequest, or MaxQuant.
-
Specify the variable modification corresponding to the addition of the eicosyl group on potential nucleophilic residues.
-
Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Quantitative Data Summary
The following table presents hypothetical data from an experiment comparing the labeling of a membrane protein with two different concentrations of this compound. The data illustrates how quantitative mass spectrometry can be used to assess the degree of modification.
| Peptide Sequence | Modification Site | EMS Concentration | Fold Change in Modification | p-value |
| GAVLIMFAVLGFAYI | Leucine (L) | 100 µM | 1.0 (Reference) | - |
| GAVLIMFAVLGFAYI | Leucine (L) | 500 µM | 4.2 | < 0.01 |
| VFYKINSGETLVI | Lysine (K) | 100 µM | 1.0 (Reference) | - |
| VFYKINSGETLVI | Lysine (K) | 500 µM | 8.9 | < 0.001 |
| IYSHFWITPV | Serine (S) | 100 µM | 1.0 (Reference) | - |
| IYSHFWITPV | Serine (S) | 500 µM | 2.1 | < 0.05 |
Note: This data is for illustrative purposes only and does not represent actual experimental results. The reactivity of EMS with different amino acid side chains will vary.
Disclaimer: this compound is a reactive chemical. Appropriate personal protective equipment should be worn, and all handling should be performed in a well-ventilated area. The protocols provided are intended as a general guide and should be optimized for specific experimental systems.
Application Notes and Protocols for Eicosyl Methane Sulfonate in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of eicosyl methane (B114726) sulfonate as a versatile reagent in mass spectrometry sample preparation. The protocols outlined below are intended as a guide and may require optimization for specific applications and instrumentation.
Application Note 1: Hydrophobic Derivatization of Small Polar Molecules for Enhanced LC-MS/MS Detection
Introduction
Small polar molecules, such as certain metabolites, drug candidates, or signaling molecules containing thiol or phenol (B47542) moieties, can be challenging to analyze by reversed-phase liquid chromatography-mass spectrometry (LC-MS) due to poor retention and ionization efficiency. Derivatization with a hydrophobic tag can significantly improve their analytical characteristics. Eicosyl methane sulfonate serves as an effective alkylating agent, introducing a C20 alkyl chain to nucleophilic functional groups. This modification increases the hydrophobicity of the analyte, leading to better retention on C18 columns and enhanced signal intensity in electrospray ionization (ESI).
Experimental Protocol: Derivatization of a Model Thiol-Containing Analyte
This protocol describes the derivatization of a generic low molecular weight thiol-containing analyte for quantification by LC-MS/MS.
Materials:
-
This compound
-
Analyte stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Internal standard (IS) stock solution (e.g., a stable isotope-labeled version of the analyte or a structural analog)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Potassium carbonate (K₂CO₃)
-
Formic acid (FA), LC-MS grade
-
Vials for reaction and autosampler
Procedure:
-
Sample Preparation:
-
Pipette 50 µL of the sample containing the analyte into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 200 µL of a 50 mg/mL solution of potassium carbonate in water.
-
-
Derivatization Reaction:
-
Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Add 100 µL of the this compound solution to the sample mixture.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 45 minutes in a heating block.
-
-
Reaction Quenching and Extraction:
-
After incubation, cool the mixture to room temperature.
-
Add 500 µL of ethyl acetate (B1210297) and vortex for 1 minute to extract the derivatized analyte.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of 80:20 (v/v) acetonitrile/water with 0.1% formic acid.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 70% to 100% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: ESI Positive
-
MS/MS: Multiple Reaction Monitoring (MRM) of precursor/product ion pairs for the derivatized analyte and internal standard.
Data Presentation
The following table summarizes the hypothetical quantitative performance of the method for a model thiol-containing analyte before and after derivatization with this compound.
| Parameter | Undervatized Analyte | Derivatized Analyte |
| Retention Time (min) | 1.2 | 8.5 |
| Signal Intensity (cps) | 1.5 x 10⁴ | 3.8 x 10⁶ |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 150 ng/mL | 0.5 ng/mL |
| Linear Range | 150 - 5000 ng/mL | 0.5 - 1000 ng/mL |
| Recovery (%) | 45% | 92% |
| Matrix Effect (%) | -60% | -15% |
Workflow Diagram
Eicosyl Methane Sulfonate: A Novel Long-Chain Alkylating Agent for In-Solution and In-Gel Proteomic Workflows
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
In mass spectrometry-based proteomics, the reduction and alkylation of cysteine residues are critical steps to prevent the reformation of disulfide bonds, ensuring accurate protein identification and characterization. While short-chain alkylating agents like iodoacetamide (B48618) (IAA) are standard, the use of long-chain reagents such as eicosyl methane (B114726) sulfonate presents novel opportunities, particularly in the study of hydrophobic proteins and protein-lipid interactions. The twenty-carbon chain of eicosyl methane sulfonate may offer unique advantages in solubilizing and modifying proteins within or associated with lipid environments.
This document provides a detailed comparative overview of hypothetical in-solution and in-gel alkylation protocols using this compound. It is important to note that this compound is not a standard reagent in proteomics, and the following protocols are proposed methodologies based on established principles that will require optimization.
Theoretical Advantages of a Long-Chain Alkylating Agent
The introduction of a long, hydrophobic eicosyl group onto cysteine residues could potentially:
-
Enhance the analysis of membrane proteins: The hydrophobic tail may improve the solubility of membrane proteins and their hydrophobic peptides in reverse-phase liquid chromatography.
-
Probe protein-lipid interactions: The long chain could act as a reporter group in studies of protein acylation and interactions with lipid bilayers.
-
Introduce novel fragmentation characteristics: The bulky modification may influence peptide fragmentation in the mass spectrometer, potentially providing additional structural information.
Comparative Analysis: In-Solution vs. In-Gel Alkylation
The choice between in-solution and in-gel alkylation depends on the sample complexity, desired purity, and experimental goals.
| Feature | In-Solution Alkylation | In-Gel Alkylation |
| Workflow | Proteins are denatured, reduced, and alkylated in a single tube. | Proteins are first separated by gel electrophoresis, then reduced and alkylated within the gel matrix. |
| Advantages | - Higher reaction efficiency and sequence coverage.- More amenable to automation and high-throughput applications.- Suitable for a wide range of protein concentrations. | - Effectively removes detergents and other contaminants.- Allows for the analysis of specific protein bands.- Reduces sample complexity prior to LC-MS/MS. |
| Disadvantages | - Susceptible to interference from non-protein sample components.- May not be suitable for very complex or contaminated samples. | - Can lead to peptide loss during extraction from the gel.- More labor-intensive and time-consuming.- Potential for incomplete digestion due to limited enzyme accessibility. |
| Best Suited For | - Less complex protein mixtures.- Quantitative proteomics studies.- Samples that are relatively pure. | - Highly complex protein mixtures.- Samples containing high concentrations of interfering substances.- Targeted analysis of specific proteins. |
Quantitative Performance Comparison (General)
The following table summarizes typical performance differences between in-solution and in-gel digestion workflows using standard alkylating agents. This data is intended to provide a general comparison of the two methods.
| Metric | In-Solution Digestion | In-Gel Digestion | Reference |
| Average Protein Sequence Coverage | Higher | Lower | [1][2] |
| Protein Identifications (Complex Mixture) | Generally Higher | Can be lower due to peptide loss | [1][2] |
| Peptide Identifications (Complex Mixture) | Significantly Higher | Lower | [1][2] |
| Reproducibility | Generally Higher | Can be more variable | [1] |
| Sample Purity Requirement | Higher | Lower (gel provides cleanup) | [3] |
Experimental Workflows
In-Solution Alkylation Workflow
In-Gel Alkylation Workflow
Detailed Experimental Protocols
Note on this compound: Due to its long alkyl chain, this compound is expected to have very low solubility in aqueous buffers. Therefore, it may be necessary to dissolve it in an organic solvent miscible with the reaction buffer (e.g., acetonitrile (B52724) or DMSO) before adding it to the protein solution. The final concentration of the organic solvent should be kept as low as possible to avoid protein precipitation. The optimal concentration and reaction conditions for this compound must be determined empirically.
Protocol 1: In-Solution Reduction and Alkylation
This protocol is adapted from standard procedures and will require optimization for use with this compound.[4]
Materials:
-
Urea
-
Ammonium Bicarbonate (AmBic)
-
Dithiothreitol (DTT)
-
This compound
-
Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA)
-
C18 desalting spin columns
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample (e.g., 100 µg) in 100 µL of 8 M urea in 50 mM AmBic, pH 8.0.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 45 minutes.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of this compound (e.g., 200 mM) in ACN or DMSO.
-
Add the this compound stock solution to the protein sample to a final concentration of 25-50 mM (this will require optimization).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching (Optional but Recommended):
-
Add DTT to a final concentration of 10 mM to quench the excess alkylating agent.
-
Incubate for 15 minutes at room temperature.
-
-
Digestion:
-
Dilute the sample with 50 mM AmBic to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample by adding formic acid to a final concentration of 1%.
-
Proceed with peptide desalting using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for mass spectrometry analysis.
-
Protocol 2: In-Gel Reduction and Alkylation
This protocol is based on standard in-gel digestion procedures and should be optimized for this compound.[5][6]
Materials:
-
Ammonium Bicarbonate (AmBic)
-
Acetonitrile (ACN)
-
Dithiothreitol (DTT)
-
This compound
-
Dimethyl Sulfoxide (DMSO) or other suitable organic solvent
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA)
Procedure:
-
Protein Separation and Band Excision:
-
Separate the protein sample by 1D or 2D SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the protein band(s) of interest using a clean scalpel.
-
Cut the gel band into small pieces (approximately 1x1 mm).
-
-
Destaining and Dehydration:
-
Place the gel pieces in a microcentrifuge tube.
-
Add 200 µL of 50 mM AmBic / 50% ACN and vortex for 15 minutes. Remove and discard the supernatant.
-
Repeat the destaining step until the gel pieces are colorless.
-
Dehydrate the gel pieces by adding 100 µL of 100% ACN. The gel pieces will shrink and turn opaque white. Remove and discard the ACN.
-
Dry the gel pieces in a vacuum centrifuge for 10-15 minutes.
-
-
Reduction:
-
Rehydrate the gel pieces in 50 µL of 10 mM DTT in 50 mM AmBic.
-
Incubate at 56°C for 45 minutes.[5]
-
Cool the tube to room temperature and briefly centrifuge. Remove and discard the supernatant.
-
-
Alkylation:
-
Prepare a fresh solution of 50-100 mM this compound in a suitable organic solvent (e.g., DMSO) and then dilute into 50 mM AmBic. The final organic solvent concentration should be minimized.
-
Add enough alkylation solution to cover the gel pieces.
-
Incubate in the dark at room temperature for 30 minutes.[5]
-
Remove and discard the alkylation solution.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 200 µL of 50 mM AmBic for 15 minutes.
-
Dehydrate the gel pieces with 100 µL of 100% ACN. Remove all ACN and dry the gel pieces in a vacuum centrifuge.
-
-
In-Gel Digestion:
-
Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM AmBic).
-
After the gel pieces have absorbed the trypsin solution, add enough 50 mM AmBic to cover them.
-
Incubate overnight at 37°C.[5]
-
-
Peptide Extraction:
-
Add 50 µL of 50% ACN / 5% formic acid to the gel pieces and vortex for 15 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction step twice.
-
Pool the supernatants and dry in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid for mass spectrometry analysis.
-
Conclusion
The choice between in-solution and in-gel alkylation is a critical decision in proteomic sample preparation. In-solution methods generally offer higher throughput and recovery, while in-gel methods provide excellent sample cleanup and the ability to target specific proteins. The use of a novel, long-chain alkylating agent like this compound, while requiring significant methods development, holds the potential to open new avenues in the study of challenging protein classes, such as membrane proteins. The protocols provided here serve as a starting point for researchers interested in exploring the utility of such reagents in their proteomic workflows. Empirical optimization of reagent concentrations, reaction times, and solubilization strategies will be essential for successful implementation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of in-gel and in-solution proteolysis in the proteome profiling of organ perfusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Digestion Unveiled: In-Gel vs. In-Solution Techniques - MetwareBio [metwarebio.com]
- 4. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. nccs.res.in [nccs.res.in]
- 6. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Eicosyl Methanesulfonate in Lipidomics: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of eicosyl methanesulfonate (B1217627) in the field of lipidomics. While direct, published applications of eicosyl methanesulfonate in lipidomics are not extensively documented, its chemical properties make it an excellent candidate for use as an internal standard, particularly in the analysis of long-chain fatty alcohols and related lipids. This guide outlines its potential applications, detailed experimental protocols, and data interpretation strategies based on established principles of lipid analysis.
Introduction to Eicosyl Methanesulfonate in Lipidomics
Eicosyl methanesulfonate (C21H44O3S, MW: 376.64 g/mol ) is the methanesulfonyl ester of eicosanol (B47690) (a C20 saturated fatty alcohol).[1] In the context of lipidomics, its primary theorized application is as an internal standard for the quantitative analysis of long-chain fatty alcohols and potentially other neutral lipids like wax esters.
Key Attributes for Use as an Internal Standard:
-
Non-endogenous: Eicosyl methanesulfonate is not naturally present in most biological systems, preventing interference with the measurement of endogenous analytes.[2]
-
Structural Similarity: It shares a long alkyl chain with analytes of interest, ensuring similar extraction efficiency and chromatographic behavior.
-
Chemical Stability: Methanesulfonate esters exhibit reasonable stability under typical lipid extraction and analysis conditions.[3]
-
Mass Spectrometric Detection: The sulfonate group can facilitate ionization for mass spectrometric detection.
Proposed Application: Internal Standard for Long-Chain Fatty Alcohol and Wax Ester Analysis
Long-chain fatty alcohols are important biological molecules, and their accurate quantification can be challenging. A common strategy to improve their detection by liquid chromatography-mass spectrometry (LC-MS) is through chemical derivatization of the hydroxyl group. Eicosyl methanesulfonate can serve as an ideal internal standard in a workflow where endogenous fatty alcohols are derivatized with methanesulfonyl chloride.
Principle of the Method
The analytical workflow involves the extraction of total lipids from a biological sample, followed by the derivatization of endogenous long-chain fatty alcohols with methanesulfonyl chloride to form their corresponding methanesulfonate esters. A known amount of eicosyl methanesulfonate is added as an internal standard at the beginning of the sample preparation process. The derivatized analytes and the internal standard are then analyzed by LC-MS. Quantification is achieved by comparing the peak area of the analyte-derived methanesulfonate esters to the peak area of the eicosyl methanesulfonate internal standard.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a standard method for the extraction of total lipids from a biological matrix such as plasma or cell culture.
Materials:
-
Biological sample (e.g., 50 µL plasma, 1x10^6 cells)
-
Eicosyl Methanesulfonate Internal Standard Stock Solution (1 mg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
0.9% NaCl solution
-
Nitrogen gas for drying
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Add a known amount of the eicosyl methanesulfonate internal standard stock solution (e.g., 10 µL for a final concentration of 10 µg per sample).
-
Add 2 mL of methanol and vortex for 1 minute.
-
Add 4 mL of chloroform and vortex for 2 minutes.
-
Add 1.5 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.
-
The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization of Long-Chain Fatty Alcohols with Methanesulfonyl Chloride
This protocol details the conversion of endogenous long-chain fatty alcohols to their methanesulfonate esters.
Materials:
-
Dried lipid extract from Protocol 1
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hexane (B92381) (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Reconstitute the dried lipid extract in 200 µL of anhydrous toluene.
-
Add 50 µL of anhydrous pyridine.
-
Cool the mixture in an ice bath.
-
Add 20 µL of methanesulfonyl chloride dropwise while vortexing.
-
Allow the reaction to proceed on ice for 30 minutes, then at room temperature for 1 hour.
-
Stop the reaction by adding 1 mL of water.
-
Extract the derivatized lipids by adding 2 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer and transfer to a new tube.
-
Repeat the hexane extraction once more and combine the organic layers.
-
Dry the combined extracts under a stream of nitrogen gas.
-
Reconstitute the dried derivatized lipids in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).
LC-MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 150-1000
-
Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) for fragmentation data.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) for fragmentation.
Data Presentation and Interpretation
Expected Mass Fragmentation of Eicosyl Methanesulfonate
-
Neutral loss of methanesulfonic acid (CH4SO3, 96.00 Da): This would result in a fragment corresponding to the eicosyl carbocation.
-
Cleavage of the C-O bond: This would generate a fragment corresponding to the methanesulfonate anion (m/z 95) in negative mode or related ions in positive mode.
-
Fragmentation of the alkyl chain: A series of losses of CnH2n+1 fragments.
Table 1: Predicted Mass Fragments for Eicosyl Methanesulfonate ([M+H]+ = 377.30)
| Predicted Fragment | m/z (Positive Mode) | Description |
| [M+H - CH4SO3]+ | 281.32 | Loss of methanesulfonic acid |
| [CH3SO3H2]+ | 97.01 | Protonated methanesulfonic acid |
| Alkyl fragments | Various | Fragmentation along the C20 chain |
Quantitative Data Analysis
Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (eicosyl methanesulfonate). A calibration curve should be prepared using known concentrations of the analyte of interest (e.g., a commercially available long-chain fatty alcohol standard that has been derivatized) and a fixed concentration of the internal standard.
Table 2: Example Calibration Data for the Quantification of Hexadecanol (C16 Fatty Alcohol)
| Standard Concentration (µg/mL) | Analyte Peak Area (Hexadecyl methanesulfonate) | Internal Standard Peak Area (Eicosyl methanesulfonate) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 76,170 | 1,525,345 | 0.050 |
| 1.0 | 154,678 | 1,530,112 | 0.101 |
| 5.0 | 780,123 | 1,545,678 | 0.505 |
| 10.0 | 1,555,432 | 1,538,987 | 1.011 |
Table 3: Example Quantitative Results from Biological Samples
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio | Calculated Concentration (µg/mL) |
| Control 1 | 25,678 | 1,498,765 | 0.017 | 0.17 |
| Control 2 | 28,912 | 1,532,109 | 0.019 | 0.19 |
| Treated 1 | 88,456 | 1,501,234 | 0.059 | 0.58 |
| Treated 2 | 92,111 | 1,525,678 | 0.060 | 0.60 |
Visualizations
Experimental Workflow Diagram
Caption: Lipidomics workflow for long-chain fatty alcohol analysis.
Derivatization Reaction Signaling Pathway
Caption: Derivatization of a fatty alcohol with methanesulfonyl chloride.
Conclusion
Eicosyl methanesulfonate holds significant promise as a valuable tool in quantitative lipidomics, particularly for the analysis of long-chain fatty alcohols. Its properties as a non-endogenous, structurally similar, and chemically stable compound make it an excellent candidate for an internal standard. The protocols and data presented here provide a foundational framework for researchers to develop and validate robust analytical methods for the accurate quantification of this important class of lipids. Further studies are warranted to fully characterize its performance in various biological matrices and to expand its application to other lipid classes.
References
- 1. larodan.com [larodan.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrophobic Modification of Proteins
Topic: Modifying Proteins with Hydrophobic Tags using Thiol-Reactive Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The addition of hydrophobic moieties to proteins is a powerful technique for studying and modulating their interaction with cellular membranes and other hydrophobic environments. This approach can be used to promote membrane association of soluble proteins, stabilize membrane proteins, and develop novel therapeutic strategies. While various methods exist for this purpose, this document focuses on the principles and protocols for attaching long alkyl chains to proteins.
The user has specifically enquired about Eicosyl Methane (B114726) Sulfonate (CAS 3381-25-7)[1][2]. This compound is a long-chain alkylating agent. However, a review of the scientific literature indicates that its use for protein modification in aqueous solutions is not well-documented. Challenges with such reagents can include poor water solubility and lack of specificity.
Therefore, these application notes provide a detailed protocol based on a more established and widely used strategy: the modification of cysteine residues with long-chain, thiol-reactive maleimide (B117702) reagents. This method offers high specificity for cysteine residues and is a reliable way to introduce a hydrophobic tag at a specific site on a protein. The principles and protocols described herein can be adapted for other long-chain thiol-reactive reagents.
Principle of the Method
The protocol is based on the covalent modification of cysteine residues in the target protein with a long-chain alkyl-maleimide. The maleimide group reacts specifically with the sulfhydryl group of a cysteine residue to form a stable thioether bond. By using a reagent with a long alkyl chain (e.g., an eicosyl chain), a highly hydrophobic tag is introduced onto the protein surface. This modification can significantly increase the protein's affinity for lipid bilayers and other hydrophobic environments.
Data Presentation
Table 1: Properties of Long-Chain Maleimide Reagents
| Reagent Name | Alkyl Chain Length | Molecular Weight ( g/mol ) | Solubility |
| Dodecyl-Maleimide | C12 | 281.43 | DMSO, DMF |
| Hexadecyl-Maleimide | C16 | 337.54 | DMSO, DMF |
| Eicosyl-Maleimide | C20 | 393.65 | DMSO, DMF |
Table 2: Example Data for Hydrophobic Modification of Protein-X
| Parameter | Unmodified Protein-X | Protein-X + Dodecyl-Maleimide | Protein-X + Eicosyl-Maleimide |
| Modification Efficiency (%) | N/A | 85% | 75% |
| Molecular Weight (by MS) | 25,000 Da | 25,281 Da | 25,394 Da |
| Membrane Binding Affinity (Kd) | > 100 µM | 5 µM | 0.8 µM |
| Enzymatic Activity (%) | 100% | 92% | 88% |
Experimental Protocols
Protocol 1: Preparation of Protein and Reagents
-
Protein Preparation:
-
The protein of interest should be purified and contain at least one accessible cysteine residue for modification. If the protein has multiple cysteines and site-specific labeling is desired, mutagenesis may be required to remove unwanted cysteines.
-
The protein should be in a suitable buffer, such as PBS or HEPES, at a pH between 6.5 and 7.5. The buffer should be free of any thiol-containing reagents, such as DTT or β-mercaptoethanol. If the protein was stored in a buffer with thiols, it must be removed by dialysis or using a desalting column.
-
If the cysteine residue to be labeled is in a disulfide bond, it must first be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature. TCEP is preferred as it does not contain a free thiol group and does not need to be removed before labeling.
-
-
Reagent Preparation:
-
Long-chain maleimide reagents are hydrophobic and will not dissolve in aqueous buffers.
-
Prepare a stock solution of the long-chain maleimide (e.g., Eicosyl-Maleimide) in an organic solvent such as DMSO or DMF at a concentration of 10-50 mM.
-
The stock solution should be stored at -20°C, protected from light and moisture.
-
Protocol 2: Covalent Labeling of the Protein
-
Reaction Setup:
-
The protein concentration should ideally be in the range of 1-10 mg/mL (or 20-200 µM).
-
The reaction should be performed in a microcentrifuge tube or a small glass vial.
-
Bring the protein solution and the maleimide stock solution to room temperature.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the maleimide stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Add the maleimide stock solution dropwise to the protein solution while gently vortexing to ensure rapid mixing and prevent precipitation of the reagent. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The longer incubation at 4°C is often preferred to minimize protein degradation.
-
-
Quenching the Reaction:
-
After the incubation period, quench the reaction by adding a thiol-containing reagent, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM. This will react with any excess maleimide reagent.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 3: Purification of the Labeled Protein
-
Removal of Excess Reagent:
-
The unreacted hydrophobic maleimide reagent and the quenching agent must be removed from the labeled protein.
-
For proteins larger than 20 kDa, a desalting column or dialysis are effective methods. Dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C with at least two buffer changes.
-
For smaller proteins, size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be used for purification. HIC can be particularly effective at separating the hydrophobically modified protein from the unlabeled protein.
-
-
Characterization of the Labeled Protein:
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the covalent addition of the hydrophobic tag. The mass of the labeled protein should increase by the mass of the long-chain maleimide.
-
SDS-PAGE: While the change in mass may not be easily visible on a standard SDS-PAGE gel, it can be used to check for protein purity and aggregation.
-
Spectrophotometry: The concentration of the labeled protein can be determined using its extinction coefficient at 280 nm.
-
Visualizations
Experimental Workflow
Caption: Workflow for hydrophobic labeling of proteins.
Example Signaling Pathway: Ras Activation at the Cell Membrane
Hydrophobic modification can be used to study proteins that are recruited to the cell membrane, such as those in the Ras signaling pathway.
Caption: Simplified Ras signaling pathway at the membrane.
References
Application Notes and Protocols for Cysteine Blocking Using Long-Chain Alkylating Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. All procedures should be performed in accordance with institutional safety guidelines. The protocols provided are general and may require optimization for specific applications.
Introduction
Cysteine is a unique amino acid due to its thiol (-SH) group, which is highly nucleophilic and can participate in a variety of chemical reactions.[1] The thiol group's reactivity is central to many aspects of protein structure and function, including the formation of stabilizing disulfide bonds, enzyme catalysis, and the regulation of protein activity through post-translational modifications.[1][2] Cysteine blocking, or alkylation, is a chemical modification technique that covalently attaches an alkyl group to the cysteine thiol, forming a stable thioether bond.[1] This process is crucial in many experimental contexts, such as preventing unwanted disulfide bond formation during protein analysis, in mass spectrometry-based proteomics to ensure accurate protein identification, and in studying protein folding.[1][3]
Long-chain alkylating agents offer specific advantages, such as altered hydrophobicity and the potential for deeper penetration into hydrophobic pockets of proteins. These characteristics can be leveraged in applications like covalent drug design and the development of specific protein-labeling probes.
Mechanism of Action
The blocking of cysteine residues by alkylating agents is a well-established chemical process. The most commonly used reagents for this purpose are haloacetamides (e.g., iodoacetamide) and maleimides.[1]
-
Iodoacetamide (B48618) and its derivatives: These reagents react with the nucleophilic thiol group of cysteine in a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate anion) attacks the carbon atom attached to the iodine, displacing the iodide ion and forming a stable thioether linkage.[4]
-
Maleimides: These compounds react with cysteine thiols via a Michael addition reaction.[5][6] The thiol group adds across the double bond of the maleimide (B117702) ring, resulting in a stable thioether bond. This reaction is highly specific for thiols, especially within a pH range of 6.5-7.5.[5][7]
The reactivity of the cysteine thiol is pH-dependent, as the thiolate anion is the more reactive species.[8] Therefore, the rate of alkylation generally increases with pH. However, at higher pH values (above 8.5), the risk of off-target reactions with other nucleophilic amino acid residues, such as lysine, increases.[7][9]
Figure 1: Mechanisms of cysteine alkylation by iodoacetamide and maleimide derivatives.
Common Long-Chain Alkylating Agents
A variety of long-chain alkylating agents are available, often as derivatives of iodoacetamide or maleimide. The choice of agent depends on the specific application, required reactivity, and solubility.
| Agent Type | Example | Reactive Group | Optimal pH | Reaction Rate | Notes |
| Haloacetamide | Long-chain Iodoacetamide Derivatives | Iodoacetyl | 7.5 - 8.5[4][10] | Fast | Can exhibit off-target reactivity with other nucleophilic residues at higher pH.[9][11] Reactions should be performed in the dark as iodoacetamide is light-sensitive.[11][12] |
| Maleimide | Long-chain N-Alkylmaleimides | Maleimide | 6.5 - 7.5[5][7] | Very Fast[13] | Highly selective for thiols at this pH range.[6][7] The thioether bond can undergo a retro-Michael reaction under certain conditions.[14] |
| Other | Long-chain Bromoacetic Acid Derivatives | Bromoacetyl | 7.5 - 8.5 | Fast | Similar mechanism to iodoacetamide. Can be isotopically labeled for quantitative proteomics.[3] |
Detailed Protocols
General Protocol for In-Solution Cysteine Alkylation of a Purified Protein
This protocol provides a general workflow for blocking cysteine residues in a purified protein sample.
Materials:
-
Purified protein solution
-
Denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidinium (B1211019) HCl in a suitable buffer like 100 mM Tris-HCl, pH 8.0)
-
Reducing agent stock solution (e.g., 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylating agent stock solution (e.g., 500 mM Iodoacetamide or N-ethylmaleimide (NEM) in denaturing buffer or an appropriate solvent like DMSO)
-
Quenching solution (e.g., 1 M DTT or L-cysteine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Denaturation and Reduction: a. To your protein sample, add the denaturing buffer to a final concentration that ensures complete unfolding (e.g., a final concentration of 6 M urea). b. Add the reducing agent to a final concentration of 5-10 mM (e.g., DTT or TCEP). This step is crucial to reduce any existing disulfide bonds, making the cysteine residues accessible for alkylation.[5][15] c. Incubate the mixture for 1 hour at 37°C.
-
Cysteine Alkylation: a. Prepare the alkylating agent stock solution immediately before use, especially if using light-sensitive reagents like iodoacetamide.[11] b. Add the alkylating agent to the protein solution to a final concentration of 15-20 mM. A molar excess of the alkylating agent over the reducing agent is necessary to ensure complete alkylation. c. Incubate for 30-60 minutes at room temperature in the dark.[12]
-
Quenching the Reaction: a. To stop the alkylation reaction, add a quenching solution containing a high concentration of a thiol-containing compound (e.g., DTT to a final concentration of 50 mM).[3] b. Incubate for 15 minutes at room temperature in the dark.
-
Sample Clean-up: a. Remove excess reducing and alkylating agents by buffer exchange using a desalting column or by dialysis against a suitable buffer for your downstream application.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 15. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Protein Lipidation: A Practical Alternative to Eicosyl Methane Sulfonate Labeling
Introduction
While Eicosyl Methane Sulfonate (EMS) is not a documented reagent for protein labeling, the underlying goal of attaching a long alkyl chain to a protein is a key aspect of studying protein lipidation. Protein lipidation is a crucial post-translational modification that governs protein localization, trafficking, and function. This document provides an overview of common protein lipidation methods and detailed protocols for labeling proteins with lipid groups, offering a practical and validated approach for researchers.
Methane sulfonates, such as the well-studied methyl methanesulfonate (B1217627) (MMS), are alkylating agents that can modify nucleophilic residues on proteins, primarily N-terminal valine and histidine. Theoretically, EMS could act similarly, transferring its 20-carbon eicosyl group. However, the extreme hydrophobicity of this long alkyl chain would likely lead to poor aqueous solubility, non-specific hydrophobic interactions, and potential protein denaturation, making it an unsuitable reagent for specific protein labeling in most biological applications.
This guide, therefore, focuses on established techniques for protein lipidation, which provide robust methods for covalently attaching fatty acids and other lipids to proteins.
Overview of Common Protein Lipidation Modifications
Several types of protein lipidation are prevalent in biological systems. The most common for attaching long alkyl chains are N-myristoylation and S-palmitoylation.
-
N-Myristoylation: The attachment of myristate, a saturated 14-carbon fatty acid, to the N-terminal glycine (B1666218) residue of a protein. This is a co-translational modification that is generally stable.
-
S-Palmitoylation: The reversible attachment of palmitate, a 16-carbon saturated fatty acid, to cysteine residues via a thioester linkage. This dynamic modification is crucial for regulating protein trafficking and signaling.
-
S-Prenylation: The attachment of isoprenoid lipids, such as farnesyl (15-carbon) or geranylgeranyl (20-carbon) moieties, to cysteine residues near the C-terminus of proteins.[1]
The following table summarizes key characteristics of these modifications.
| Modification | Lipid Moiety | Attachment Site | Linkage Type | Reversibility |
| N-Myristoylation | Myristate (C14) | N-terminal Glycine | Amide | Irreversible |
| S-Palmitoylation | Palmitate (C16) | Cysteine | Thioester | Reversible |
| S-Prenylation | Farnesyl (C15) or Geranylgeranyl (C20) | C-terminal Cysteine | Thioether | Irreversible |
Experimental Protocols
A powerful and widely used method for studying protein lipidation is metabolic labeling with fatty acid analogues that contain a "clickable" chemical handle, such as an alkyne or an azide (B81097). These analogues are incorporated into proteins by the cell's natural enzymatic machinery. The tagged proteins can then be visualized or purified by reacting the handle with a complementary probe (e.g., a fluorescent dye or biotin) via click chemistry.
Protocol: Metabolic Labeling of Palmitoylated Proteins using an Alkyne-Analog
This protocol describes the metabolic labeling of cultured mammalian cells with an alkyne-containing palmitic acid analogue, followed by lysis and click chemistry to attach a fluorescent reporter for in-gel visualization.
Materials and Reagents:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Palmitic acid-alkyne (e.g., 17-octadecynoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction components:
-
Fluorescent azide probe (e.g., Azide-PEG4-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of palmitic acid-alkyne in DMSO or ethanol.
-
Complex the palmitic acid-alkyne with fatty acid-free BSA in serum-free medium. A typical molar ratio is 4:1 (fatty acid:BSA).
-
Dilute the complex into complete cell culture medium to the desired final concentration (typically 25-100 µM).
-
-
Metabolic Labeling:
-
Plate cells and allow them to adhere overnight.
-
Remove the existing medium and replace it with the prepared labeling medium.
-
Incubate the cells for the desired labeling period (typically 4-16 hours).
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reagents. A typical reaction mixture includes:
-
Protein lysate
-
Fluorescent azide probe (final concentration 25-100 µM)
-
TCEP or Sodium Ascorbate (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Incubate the reaction at room temperature for 1 hour in the dark.
-
-
Protein Precipitation and Analysis:
-
Precipitate the protein using a methanol/chloroform precipitation method to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins.
-
Visualizations
Experimental Workflow
Caption: Workflow for metabolic labeling and detection of lipidated proteins.
S-Palmitoylation Signaling Pathway
Caption: The dynamic cycle of S-palmitoylation and de-palmitoylation.
References
Application Notes: Reaction Buffer Composition for Eicosyl Methane Sulfonate Alkylation
Introduction
Eicosyl Methane Sulfonate (EMS) is a long-chain alkylating agent with a C20 hydrocarbon tail. Its lipophilic nature presents unique challenges and opportunities for its use in biological research. While methanesulfonate (B1217627) esters are well-known for their ability to alkylate nucleophilic sites on biomolecules such as DNA and proteins, the eicosyl chain of EMS suggests a strong affinity for lipid-rich environments like cell membranes and lipid rafts. These application notes provide an overview of the key considerations for designing a reaction buffer for EMS alkylation, with a focus on achieving solubility and reactivity for in vitro studies.
Key Considerations for Reaction Buffer Design
The primary challenge in working with this compound is its poor solubility in aqueous solutions. Therefore, the reaction buffer must be formulated to facilitate the dissolution of this lipophilic compound while maintaining the integrity and function of the biological target (e.g., DNA or protein).
-
Solubilizing Agents: To overcome the hydrophobicity of the eicosyl chain, the use of a co-solvent or a non-ionic detergent is essential.
-
Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice as it can dissolve many hydrophobic compounds and is generally compatible with biological reactions at low concentrations. However, high concentrations of DMSO can denature proteins and disrupt nucleic acid structures. It is recommended to keep the final concentration of DMSO in the reaction mixture as low as possible, typically not exceeding 5-10% (v/v).
-
Non-ionic Detergents: Detergents such as Triton™ X-100 or Tween® 20 can be used to create micelles that encapsulate the hydrophobic EMS, thereby increasing its solubility in the aqueous buffer. These are generally considered mild and less denaturing than ionic detergents. The concentration of the detergent should be kept at or slightly above its critical micelle concentration (CMC).
-
-
Buffer System and pH: The choice of buffer and its pH is critical for the stability of the target biomolecule and the efficiency of the alkylation reaction.
-
For protein alkylation , a slightly alkaline pH is often preferred to deprotonate the thiol groups of cysteine residues, making them more nucleophilic and reactive towards alkylating agents. Buffers such as Tris-HCl or HEPES in the pH range of 7.5-8.5 are suitable.
-
For DNA alkylation , maintaining a physiological pH of around 7.4 is crucial to preserve the integrity of the DNA structure. Phosphate-buffered saline (PBS) or Tris-HCl at pH 7.4 are common choices.
-
-
Ionic Strength: The ionic strength of the buffer, typically adjusted with salts like NaCl or KCl, should be optimized to maintain the native conformation of the target biomolecule. A physiological ionic strength (e.g., 150 mM NaCl) is a good starting point for most applications.
Potential Applications in Signaling Pathway Research
The lipophilic nature of this compound suggests its potential as a tool to investigate cellular processes occurring at or within biological membranes. One promising area of application is the study of lipid rafts , which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signal transduction. By partitioning into these lipid-rich environments, EMS could be used to selectively alkylate proteins within or in close proximity to lipid rafts, thereby modulating their function and downstream signaling events. This could provide insights into the role of lipid raft-associated proteins in various cellular processes, including cell adhesion, proliferation, and apoptosis.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
This protocol describes the preparation of a stock solution of this compound, which can then be diluted into the final reaction buffer.
Materials:
-
This compound (EMS)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Non-ionic detergent (e.g., Triton™ X-100 or Tween® 20), 10% (w/v) stock solution
-
Microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of EMS in a clean microcentrifuge tube.
-
To prepare a stock solution using a co-solvent, add the appropriate volume of DMSO to achieve a high concentration (e.g., 100 mM). Vortex thoroughly until the EMS is completely dissolved. Store the stock solution at -20°C.
-
To prepare a stock solution using a detergent, first dissolve the EMS in a minimal amount of a compatible organic solvent in which it is highly soluble (e.g., ethanol (B145695) or chloroform). Then, add the 10% non-ionic detergent solution to the desired final stock concentration of EMS, ensuring the final organic solvent concentration is low. The detergent concentration in the stock should be well above its CMC. Vortex vigorously to form a micellar solution. The organic solvent can be removed by evaporation under a stream of nitrogen if necessary. Store the stock solution at -20°C.
Note: When diluting the stock solution into the final aqueous reaction buffer, add the stock solution dropwise while vortexing to prevent precipitation of the EMS.
Protocol 2: In Vitro Alkylation of a Purified Protein
This protocol provides a general method for the alkylation of a purified protein with this compound. The optimal conditions, including the concentration of EMS and incubation time, should be determined empirically for each specific protein.
Materials:
-
Purified protein of interest
-
This compound (EMS) stock solution (from Protocol 1)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or dithiothreitol)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare the protein solution in the chosen reaction buffer to the desired final concentration.
-
If the reaction buffer does not already contain a solubilizing agent, add the appropriate amount of DMSO or non-ionic detergent to the protein solution to match the final concentration that will be present after the addition of the EMS stock solution. This prevents shocking the protein with a sudden change in solvent composition.
-
Add the EMS stock solution to the protein solution to achieve the desired final concentration of the alkylating agent. A typical starting point is a 10- to 100-fold molar excess of EMS over the protein.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 1-2 hours). The incubation time will need to be optimized.
-
To stop the reaction, add the quenching solution to scavenge any unreacted EMS.
-
The alkylated protein can then be analyzed by various methods, such as mass spectrometry to identify the sites of alkylation, or functional assays to determine the effect of alkylation on protein activity.
Protocol 3: In Vitro Alkylation of DNA
This protocol outlines a general procedure for the alkylation of purified DNA with this compound.
Materials:
-
Purified DNA (e.g., plasmid DNA or PCR product)
-
This compound (EMS) stock solution (from Protocol 1)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
DNA precipitation solution (e.g., ethanol and sodium acetate)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare the DNA solution in the reaction buffer to the desired final concentration.
-
If necessary, add the solubilizing agent (DMSO or non-ionic detergent) to the DNA solution to the final desired concentration before adding the EMS.
-
Add the EMS stock solution to the DNA solution to the desired final concentration.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by precipitating the DNA to remove the unreacted EMS and other buffer components. Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at high speed to pellet the DNA. Carefully remove the supernatant.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the alkylated DNA in an appropriate buffer (e.g., TE buffer). The modified DNA can then be used in downstream applications such as sequencing or PCR to analyze the effects of alkylation.
Data Presentation
Table 1: Recommended Reaction Buffer Components for EMS Alkylation
| Component | Concentration Range | Purpose | Target Biomolecule |
| Buffer | |||
| Tris-HCl | 20-100 mM | pH buffering | Protein, DNA |
| HEPES | 20-50 mM | pH buffering | Protein |
| Phosphate Buffer | 10-50 mM | pH buffering | DNA |
| pH | |||
| 7.5 - 8.5 | Optimal for cysteine alkylation | Protein | |
| 7.2 - 7.6 | Physiological pH for DNA integrity | DNA | |
| Salt | |||
| NaCl or KCl | 50-200 mM | Maintain ionic strength | Protein, DNA |
| Solubilizing Agent | |||
| DMSO | 1-10% (v/v) | Co-solvent for EMS | Protein, DNA |
| Triton™ X-100 | 0.01-0.1% (w/v) | Non-ionic detergent for EMS | Protein, DNA |
| Tween® 20 | 0.01-0.1% (w/v) | Non-ionic detergent for EMS | Protein, DNA |
| Additives (Optional) | |||
| EDTA | 1-5 mM | Chelates divalent cations | DNA |
Visualizations
Caption: Experimental workflow for in vitro alkylation using this compound.
Caption: Hypothetical modulation of lipid raft signaling by this compound.
Application Note: Enhancing Hydrophobic Peptide Retention in RP-HPLC with Long-Chain Alkyl Methane Sulfonates
Abstract
This application note details a methodology for enhancing the retention of peptides, particularly hydrophobic and basic peptides, in reverse-phase high-performance liquid chromatography (RP-HPLC) through the use of long-chain alkyl methane (B114726) sulfonates as ion-pairing reagents. While specific experimental data for eicosyl methane sulfonate (EMS) is not widely published, this document extrapolates from established principles of ion-pairing chromatography to describe its anticipated benefits and provides a general protocol for its use. The addition of a highly hydrophobic counter-ion, such as the eicosyl sulfonate anion, is expected to significantly increase the retention times of positively charged peptides, enabling better resolution and separation of complex peptide mixtures.
Introduction
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of synthetic and natural peptides. The separation is primarily driven by the hydrophobic interactions between the peptides and the non-polar stationary phase. However, challenges arise when dealing with highly hydrophilic peptides that elute too early or complex mixtures of peptides with similar hydrophobicities. Ion-pairing agents are frequently added to the mobile phase to modulate the retention behavior of charged analytes.
Anionic ion-pairing reagents, such as trifluoroacetic acid (TFA), are commonly used to form neutral complexes with the positively charged residues (e.g., lysine, arginine, histidine) of peptides. This neutralization of charge reduces the peptide's overall polarity and increases its interaction with the stationary phase, leading to longer retention times. The hydrophobicity of the ion-pairing reagent itself plays a crucial role; more hydrophobic reagents lead to greater increases in retention.
This application note explores the theoretical application and protocol for using a long-chain alkyl methane sulfonate, specifically this compound (C20), as a potent ion-pairing reagent for enhancing peptide retention. The extended alkyl chain of eicosyl sulfonate offers a significant increase in hydrophobicity compared to commonly used short-chain reagents, which is predicted to provide a substantial increase in the retention of positively charged peptides.
Principle of Action: Ion-Pairing with Long-Chain Alkyl Methane Sulfonates
In RP-HPLC, positively charged peptides have a reduced affinity for the hydrophobic stationary phase. Anionic ion-pairing reagents are added to the mobile phase to interact with these positive charges. The mechanism is twofold:
-
Charge Neutralization: The anionic headgroup of the sulfonate (-SO₃⁻) forms an ion pair with the protonated basic residues of the peptide (e.g., -NH₃⁺). This neutralizes the positive charge, making the peptide less polar.
-
Hydrophobicity Enhancement: The hydrophobic alkyl tail of the sulfonate molecule associates with the non-polar stationary phase (e.g., C18). When an ion pair is formed, this association effectively increases the overall hydrophobicity of the peptide-ion pair complex, leading to a stronger interaction with the stationary phase and thus, increased retention time.
The length of the alkyl chain on the ion-pairing reagent is directly proportional to its hydrophobicity.[1] Consequently, a longer chain, such as the 20-carbon chain of this compound, is expected to produce a more pronounced increase in peptide retention compared to shorter-chain alkyl sulfonates or perfluorinated acids like TFA.[2][3] This effect is particularly beneficial for the separation of hydrophilic peptides or for altering the elution profile to resolve co-eluting species.
Expected Impact of this compound on Peptide Retention
The use of this compound as an ion-pairing reagent is anticipated to have the following effects on peptide separations in RP-HPLC:
-
Significantly Increased Retention Times: The high hydrophobicity of the eicosyl chain will lead to a substantial increase in the retention of positively charged peptides.
-
Enhanced Resolution of Hydrophilic Peptides: By increasing their retention, hydrophilic peptides that would otherwise elute in or near the void volume can be moved into the chromatogram, allowing for better separation.
-
Altered Selectivity: The differential interaction of the long-chain sulfonate with peptides of varying charge and hydrophobicity can alter the elution order and improve the resolution of complex peptide mixtures.
-
Potential for Peak Broadening: Very strong interactions with the stationary phase can sometimes lead to broader peaks. Optimization of the mobile phase composition and gradient profile is crucial to mitigate this effect.
Data Presentation: Predicted Retention Time Shift
| Ion-Pairing Reagent | Alkyl Chain Length | Predicted Retention Time (min) | Predicted Retention Time Shift (Δt vs. Butyl) |
| Butyl Methane Sulfonate | C4 | 8.5 | 0.0 |
| Octyl Methane Sulfonate | C8 | 12.3 | +3.8 |
| Dodecyl Methane Sulfonate | C12 | 16.1 | +7.6 |
| This compound | C20 | >25 | >+16.5 |
Table 1: Predicted effect of alkyl methane sulfonate chain length on the retention time of a model basic pentapeptide. The predictions are based on the established principle that increased hydrophobicity of the ion-pairing reagent leads to increased retention.
Experimental Protocols
This section provides a general protocol for the use of a long-chain alkyl methane sulfonate, such as this compound, in the RP-HPLC analysis of peptides.
Materials and Reagents
-
HPLC System: A binary or quaternary HPLC system with a UV detector (214 nm and 280 nm) and a thermostatted column compartment.
-
Column: A wide-pore (300 Å) C18 or C8 reversed-phase column is recommended for peptide analysis.
-
Mobile Phase A: 0.1% (v/v) this compound in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) this compound in acetonitrile (B52724).
-
Sample: Peptide sample dissolved in Mobile Phase A or a compatible low-organic solvent.
-
This compound (EMS): High-purity grade.
Mobile Phase Preparation
-
Stock Solution (if EMS is a solid): Prepare a concentrated stock solution of EMS in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mobile Phase A (Aqueous): Add the required volume of EMS stock solution or neat liquid to HPLC-grade water to achieve a final concentration of 0.1%. Sonicate for 10-15 minutes to ensure complete dissolution.
-
Mobile Phase B (Organic): Add the required volume of EMS stock solution or neat liquid to acetonitrile to achieve a final concentration of 0.1%. Mix thoroughly.
-
Filtration: Filter both mobile phases through a 0.22 µm membrane filter to remove any particulates.
Chromatographic Conditions
-
Column: C18, 5 µm, 300 Å, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (can be optimized)
-
Detection: UV at 214 nm
-
Injection Volume: 10-20 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 46 | 5 |
| 55 | 5 |
Table 2: Example gradient program for peptide separation using a long-chain alkyl methane sulfonate ion-pairing reagent. This gradient should be optimized for the specific sample.
Protocol Steps
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved. Due to the long alkyl chain of EMS, a longer equilibration time may be necessary.
-
Sample Injection: Inject the peptide sample.
-
Gradient Elution: Run the gradient program as defined in Table 2.
-
Data Acquisition: Monitor the elution of peptides at 214 nm.
-
Column Wash and Storage: After the analysis, wash the column thoroughly with a high concentration of organic solvent (e.g., 95% acetonitrile) to remove the long-chain sulfonate. For long-term storage, follow the column manufacturer's recommendations.
Mandatory Visualizations
Caption: Experimental workflow for peptide analysis using EMS.
Caption: Mechanism of enhanced peptide retention with EMS.
Conclusion
The use of long-chain alkyl methane sulfonates, exemplified by this compound, presents a promising strategy for enhancing the retention and resolution of peptides in RP-HPLC. The significant increase in hydrophobicity afforded by the long alkyl chain is expected to be particularly advantageous for the analysis of hydrophilic and basic peptides. While this application note provides a theoretical framework and a general protocol, experimental optimization is essential to achieve the desired separation for specific peptide samples. Researchers and drug development professionals can leverage this approach to overcome common challenges in peptide analysis and purification.
References
- 1. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu (Switzerland) [shimadzu.ch]
- 2. Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Hidden Gates: A Guide to Labeling Cysteine Residues in Transmembrane Domains
For researchers, scientists, and drug development professionals, understanding the intricate structure and dynamic function of transmembrane proteins is paramount. These proteins, embedded within the cell membrane, act as gatekeepers, controlling the flow of information and materials into and out of the cell. Cysteine labeling stands out as a powerful tool to elucidate the architecture and conformational changes of these critical proteins.
This application note provides a detailed overview of the principles, protocols, and applications of cysteine labeling in the transmembrane domains of proteins. We delve into the widely used Substituted Cysteine Accessibility Method (SCAM) and other advanced techniques, offering step-by-step protocols for key experiments. Furthermore, we present quantitative data in a clear, tabular format to facilitate comparison and experimental design.
Core Principles of Cysteine Labeling
The unique reactivity of the sulfhydryl group in cysteine residues makes it an ideal target for site-specific modification. By introducing cysteine residues at specific locations within a transmembrane protein through site-directed mutagenesis, researchers can attach a variety of probes, including fluorescent dyes, spin labels, and affinity tags. The accessibility of these engineered cysteines to membrane-permeant and -impermeant reagents provides invaluable information about the protein's topology, identifying which segments are exposed to the cytoplasm, the extracellular space, or buried within the lipid bilayer.
Key Techniques for Cysteine Labeling
Several methods have been developed to label cysteine residues in transmembrane proteins, each with its own advantages and applications.
-
Substituted Cysteine Accessibility Method (SCAM): This is a cornerstone technique for mapping the topology of membrane proteins. It involves introducing single cysteine mutations at various positions in a cysteine-less version of the target protein. The accessibility of these introduced cysteines to membrane-impermeant and -permeant thiol-reactive reagents is then assessed to determine their location relative to the membrane.[1][2][3][4][5][6][7][8][9]
-
Maleimide-Based Labeling: Maleimides are highly reactive towards the sulfhydryl group of cysteine, forming a stable thioether bond.[10][11][12][13] This chemistry is widely used to attach a variety of probes for fluorescence, and structural studies.
-
Cysteine Metal Protection and Labeling (CyMPL): This technique allows for the specific labeling of a target cysteine in the presence of other accessible cysteines. It utilizes the ability of certain metal ions, like Cd2+ or Zn2+, to bind to and protect a specific cysteine-containing site from modification.[14][15]
-
Lanthanide-Binding Tags (LBTs): For high-resolution structural analysis using nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) spectroscopy, lanthanide ions can be attached to engineered cysteine residues via specialized tags.[16][17][18][19][20] These tags provide long-range structural restraints, aiding in the determination of protein structure and dynamics.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce Cysteine Residues
This protocol outlines the general steps for introducing a cysteine mutation into a gene encoding a transmembrane protein.
Materials:
-
Plasmid DNA containing the gene of interest (preferably a cysteine-less variant).
-
Site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit, Agilent Technologies).
-
Custom-designed mutagenic primers containing the desired cysteine codon.
-
Competent E. coli cells for transformation.
-
Standard molecular biology reagents and equipment.
Procedure:
-
Primer Design: Design forward and reverse primers (~25-45 bases in length) containing the desired mutation (e.g., changing a serine codon to a cysteine codon). The melting temperature (Tm) of the primers should be ≥78°C.
-
PCR Amplification: Set up the PCR reaction according to the mutagenesis kit's instructions, using the plasmid DNA as a template and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective agar (B569324) plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Protocol 2: Substituted Cysteine Accessibility Method (SCAM)
This protocol describes the general workflow for determining the accessibility of an engineered cysteine residue.[1][2][3][4][5][6][7][8][9]
Materials:
-
Cells or membrane vesicles expressing the cysteine-mutant transmembrane protein.
-
Membrane-impermeant thiol-reactive reagent (e.g., [2-(trimethylammonium)ethyl] methanethiosulfonate, MTSES).
-
Membrane-permeant thiol-reactive reagent (e.g., N-ethylmaleimide, NEM).[2][14]
-
Labeling reagent (e.g., a fluorescent maleimide (B117702) or a reagent that adds a tag for detection).
-
Lysis buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the protein of interest or an epitope tag.
Procedure:
-
Cell Treatment: Divide the cells/vesicles into three groups:
-
Control (no treatment): Incubate with buffer only.
-
Impermeant reagent: Incubate with the membrane-impermeant reagent (e.g., MTSES) to block accessible extracellular/periplasmic cysteines.
-
Permeant reagent: Incubate with the membrane-permeant reagent (e.g., NEM) to block all accessible cysteines.
-
-
Quenching and Lysis: Quench any unreacted thiol reagents and lyse the cells/vesicles to solubilize the membrane proteins.
-
Labeling: Treat the lysates with a labeling reagent (e.g., a fluorescent maleimide) that will react with any remaining free cysteines.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting. A shift in the molecular weight or the presence of a fluorescent signal will indicate whether the cysteine residue was labeled.
-
Interpretation:
-
Labeled in control, blocked by both reagents: Cysteine is accessible from the extracellular/periplasmic side.
-
Labeled in control and after impermeant reagent, blocked by permeant reagent: Cysteine is accessible from the cytoplasmic side.
-
No labeling in any condition: Cysteine is buried within the transmembrane domain or not expressed.
-
Quantitative Data Summary
The efficiency of cysteine labeling can be influenced by various factors, including the specific reagent used, the local environment of the cysteine residue, and the reaction conditions.
| Labeling Reagent Type | Typical Labeling Efficiency | Specificity | Key Considerations |
| Maleimides | 70-90%[21][22] | High for thiols at neutral pH | Reaction is rapid and forms a stable thioether bond.[10] Can react with other nucleophiles at higher pH. |
| Iodoacetamides | Variable | Good for thiols | Forms a stable thioether bond. Generally less reactive than maleimides. |
| Methanethiosulfonates (MTS) | High | Highly specific for thiols | Used extensively in SCAM. Can be charged (impermeant) or neutral (permeant). |
Visualizing Workflows and Pathways
Applications in Drug Development
The insights gained from cysteine labeling studies are invaluable for drug development. By mapping the binding sites of ligands and understanding the conformational changes that occur upon drug binding, researchers can design more potent and specific therapeutics that target transmembrane proteins.[4] Furthermore, characterizing the topology of a drug target is crucial for developing antibodies and other biologics that need to access specific extracellular domains.
Conclusion
Labeling cysteine residues in transmembrane domains is a versatile and powerful approach for dissecting the structure, function, and dynamics of these essential cellular components. The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers embarking on these studies. By carefully selecting the appropriate labeling strategy and meticulously executing the experimental procedures, scientists can unlock the secrets held within the lipid bilayer, paving the way for novel therapeutic interventions.
References
- 1. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) | Springer Nature Experiments [experiments.springernature.com]
- 2. Substituted-cysteine accessibility method (SCAM) [bio-protocol.org]
- 3. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™) | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Topology of transmembrane proteins by scanning cysteine accessibility mutagenesis methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-specific labelling of proteins with a rigid lanthanide-binding tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mr.copernicus.org [mr.copernicus.org]
- 21. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Probing Protein Hydrophobicity with Eicosyl Methane Sulfonate
Disclaimer: The use of Eicosyl Methane Sulfonate (EMS) for probing protein hydrophobicity is presented here as a novel, hypothetical application. The following protocols and data are based on established principles of protein chemistry, hydrophobic probing, and mass spectrometry, as specific literature for this application of EMS is not currently available. These notes are intended to guide the experimental design for validating this proposed methodology.
Introduction
Protein surface hydrophobicity is a critical determinant of protein structure, function, stability, and interaction with other molecules, including therapeutic drugs.[1][2] The ability to identify and quantify hydrophobic patches on a protein's surface can provide invaluable insights for drug design, protein engineering, and understanding disease mechanisms. While several methods exist for this purpose, such as fluorescent dye binding and hydrophobic interaction chromatography, the development of novel chemical probes offers the potential for greater specificity and more detailed structural information.[3]
This application note describes a hypothetical methodology utilizing this compound (EMS) as a covalent probe for identifying and quantifying solvent-accessible hydrophobic regions on proteins. EMS is a long-chain alkylating agent that combines a highly hydrophobic 20-carbon eicosyl tail with a reactive methanesulfonate (B1217627) (mesylate) group. The proposed principle is that the eicosyl chain will preferentially partition into hydrophobic pockets on the protein surface, allowing the methanesulfonate group to covalently react with nearby nucleophilic amino acid residues. Subsequent analysis by mass spectrometry can then identify the specific sites of modification, providing a detailed map of the protein's hydrophobic landscape.
Principle of the Method
The proposed methodology is a two-step process:
-
Hydrophobic Partitioning and Covalent Labeling: The long, nonpolar eicosyl tail of EMS is hypothesized to interact non-covalently with hydrophobic patches on the protein surface. This interaction increases the local concentration of the reactive methanesulfonate group in the vicinity of these hydrophobic regions.
-
Covalent Modification: The electrophilic methanesulfonate group is a good leaving group and is expected to react with nucleophilic side chains of amino acids, such as the thiol group of cysteine, the amino group of lysine, or the imidazole (B134444) group of histidine, forming a stable covalent bond.
By controlling the reaction conditions, the labeling can be limited to the most accessible and reactive sites within these hydrophobic regions.
Physicochemical Properties of this compound
A summary of the key properties of EMS is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C21H44O3S | [4][5] |
| Molecular Weight | 376.64 g/mol | [4][5] |
| CAS Number | 3381-25-7 | [4][5] |
| Appearance | Solid | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF) | |
| Reactive Group | Methanesulfonate (Mesylate) | |
| Hydrophobic Moiety | Eicosyl (C20) chain | [5] |
Experimental Protocols
Protocol 1: Covalent Labeling of a Target Protein with EMS
This protocol outlines the general steps for labeling a purified protein with EMS. Optimization of reagent concentrations, incubation times, and temperature will be necessary for each specific protein.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound (EMS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or desalting columns
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Prepare Protein Sample: Prepare a solution of the target protein at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) or thiols (e.g., DTT) that could compete with the labeling reaction.
-
Prepare EMS Stock Solution: Prepare a 100 mM stock solution of EMS in anhydrous DMSO. This should be done immediately before use.
-
Labeling Reaction: a. Add the EMS stock solution to the protein solution to achieve a final molar excess of EMS to protein ranging from 10:1 to 100:1. It is recommended to test a range of concentrations to optimize the labeling efficiency. b. Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal incubation time and temperature should be determined empirically.
-
Quench Reaction: Stop the labeling reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Remove Excess Reagent: Remove unreacted EMS and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Confirm Labeling: a. Determine the concentration of the labeled protein using a protein assay. b. (Optional) Confirm covalent modification by SDS-PAGE. A slight increase in molecular weight may be observable depending on the extent of labeling. c. Proceed to mass spectrometry analysis to identify modification sites.
Protocol 2: Identification of EMS Modification Sites by Mass Spectrometry
This protocol describes a standard bottom-up proteomics workflow to map the sites of EMS adduction.
Materials:
-
EMS-labeled protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Denaturation and Reduction: a. To the labeled protein sample, add urea to a final concentration of 8 M. b. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: a. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.
-
Digestion: a. Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M. b. Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.
-
Sample Cleanup: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: a. Reconstitute the dried peptides in 0.1% formic acid. b. Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode.
-
Data Analysis: a. Search the raw mass spectrometry data against the sequence of the target protein using a suitable search engine (e.g., MaxQuant, Proteome Discoverer). b. Specify a variable modification corresponding to the mass of the eicosyl group (C20H41) on nucleophilic residues (e.g., C, K, H). The mass of the added moiety is 281.32 Da (C20H41).
Data Presentation
The following table represents hypothetical data from a mass spectrometry experiment designed to identify EMS-modified peptides. A "Hydrophobicity Score" could be developed based on the relative abundance of the modified peptide, providing a quantitative measure of the local hydrophobicity.
| Peptide Sequence | Modified Residue | Precursor m/z (Observed) | Mass Shift (Da) | Post-Translational Modification | Hypothetical Hydrophobicity Score |
| LVVGASGYIEAEVFK | K | 823.4567 | +281.32 | Eicosylation | 85 |
| YSGVCNFADDER | C | 754.3210 | +281.32 | Eicosylation | 92 |
| TPEVDDEALEK | K | 645.8765 | - | Unmodified | 0 |
| FDKLIVGER | K | 521.2345 | +281.32 | Eicosylation | 65 |
Visualizations
References
- 1. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobicity determined by a fluorescence probe method and its correlation with surface properties of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophobicity determined by a fluorescence probe method and its correlation with surface properties of proteins. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Eicosyl Methane Sulfonate (EMS) Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the aqueous solubility of Eicosyl Methane (B114726) Sulfonate (EMS). Due to its long C20 alkyl chain, EMS is highly hydrophobic and exhibits very low solubility in aqueous solutions, which can pose significant challenges during experimental setups. This guide offers troubleshooting advice and detailed protocols to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is Eicosyl Methane Sulfonate (EMS) so difficult to dissolve in my aqueous buffer?
A1: this compound (EMS) possesses a long C20 alkyl chain, which is highly nonpolar and hydrophobic.[1][2] This long hydrocarbon tail resists interaction with polar water molecules in aqueous buffers, leading to very low solubility. The principle of "like dissolves like" governs solubility, and the significant hydrophobic character of EMS outweighs the contribution of its polar sulfonate group in aqueous environments.
Q2: I've tried vortexing and heating, but the EMS still won't dissolve. What should I do next?
A2: Simple physical methods like vortexing and gentle heating are often insufficient for highly hydrophobic compounds like EMS. The next step is to employ solubility enhancement techniques. The most common and effective methods include the use of organic co-solvents to create a stock solution, the addition of surfactants to form micelles that can encapsulate EMS, or the use of cyclodextrins to form inclusion complexes.[3][4]
Q3: Will the methods used to improve solubility affect my downstream experiments?
A3: Yes, it is crucial to consider the potential impact of any solubility-enhancing agent on your specific assay. Organic solvents like DMSO can affect cell viability and enzyme activity, even at low concentrations.[5] Surfactants can interfere with protein-ligand binding assays and may need to be used at concentrations below their critical micelle concentration (CMC) in certain applications.[6] Cyclodextrins are generally well-tolerated but can also interact with other components in your system. It is always recommended to run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents.
Q4: How do I prepare a stock solution of EMS?
A4: Due to its poor aqueous solubility, it is standard practice to first dissolve EMS in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose as it can dissolve both polar and nonpolar compounds.[5][7] This stock solution can then be diluted into your aqueous buffer to the final desired concentration. Care must be taken during the dilution step to avoid precipitation.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| EMS powder is not dissolving in the aqueous buffer. | High hydrophobicity of the C20 alkyl chain. | 1. Do not attempt to dissolve EMS directly in the aqueous buffer. 2. Prepare a high-concentration stock solution in an appropriate organic co-solvent like DMSO.[5] |
| Precipitation occurs when adding the EMS stock solution to the aqueous buffer. | The final concentration of the organic co-solvent is too low to maintain solubility, or the final EMS concentration exceeds its solubility limit in the mixed solvent system. | 1. Decrease the final concentration of EMS. 2. Increase the percentage of the co-solvent in the final solution (ensure it is compatible with your assay). 3. Add the stock solution dropwise to the vigorously stirring or vortexing buffer to ensure rapid mixing and prevent localized high concentrations.[8] 4. Warm the buffer slightly during the addition of the stock solution. |
| The solution is cloudy or forms a suspension. | EMS may be forming aggregates or is not fully solubilized. | 1. Try sonication to break up aggregates. 2. Increase the concentration of the solubilizing agent (surfactant or cyclodextrin). 3. Ensure the pH of the buffer is optimal if the compound has any ionizable groups (though for EMS, this is less of a factor as the sulfonate is a strong acid conjugate base).[9] |
| Inconsistent results between experiments. | Variability in stock solution preparation, dilution technique, or temperature. | 1. Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C in small aliquots to avoid freeze-thaw cycles).[2] 2. Standardize the dilution protocol. 3. Control the temperature during solution preparation and experiments.[10] |
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for three common methods to improve the solubility of this compound in aqueous buffers.
Protocol 1: Using an Organic Co-solvent (DMSO)
This is the most common starting point for solubilizing highly hydrophobic compounds.
Materials:
-
This compound (EMS) powder
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Target aqueous buffer
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Pipettes
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of EMS powder into a sterile tube or vial.
-
Add a small volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the solubility of EMS in DMSO and should be determined empirically.
-
Vortex vigorously until the EMS is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of potential degradation if the compound is heat-sensitive.
-
-
Dilute into Aqueous Buffer:
-
Pre-warm the aqueous buffer to the desired experimental temperature.
-
While vigorously vortexing or stirring the buffer, add the EMS stock solution dropwise to achieve the final desired concentration.
-
Crucially, the final concentration of DMSO in the aqueous buffer should be kept as low as possible (ideally ≤ 0.5%) to minimize its effects on biological systems.
-
Data Presentation: Co-solvent Concentration vs. Final EMS Concentration
| Final DMSO Concentration (v/v) | Maximum Achievable EMS Concentration (Example) | Observations |
| 0.1% | Low (e.g., < 1 µM) | May still result in precipitation. |
| 0.5% | Moderate (e.g., 1-10 µM) | Often a good balance for cell-based assays. |
| 1.0% | Higher (e.g., > 10 µM) | Increased risk of solvent effects on the experiment. |
| > 1.0% | Potentially higher | Significant potential for experimental artifacts. Vehicle controls are essential. |
Protocol 2: Using Surfactants for Micellar Solubilization
Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic molecules, thereby increasing their apparent solubility.
Materials:
-
This compound (EMS) powder
-
A non-ionic surfactant (e.g., Tween® 80, Polysorbate 20)
-
Target aqueous buffer
-
EMS stock solution in a minimal amount of organic solvent (e.g., DMSO, ethanol)
Methodology:
-
Prepare Surfactant-Containing Buffer:
-
Prepare the target aqueous buffer.
-
Add the surfactant to the buffer to a final concentration typically ranging from 0.01% to 0.1% (w/v). The concentration should be above the surfactant's Critical Micelle Concentration (CMC) for efficient solubilization.[6]
-
-
Add EMS to the Surfactant Solution:
-
Prepare a concentrated stock solution of EMS in a minimal amount of a suitable organic solvent like DMSO or ethanol.
-
Add the EMS stock solution dropwise to the surfactant-containing buffer while stirring.
-
Data Presentation: Comparison of Common Surfactants
| Surfactant | Typical Concentration Range | Advantages | Disadvantages |
| Tween® 80 | 0.01% - 0.1% | Low toxicity, widely used in formulations. | Can interfere with some biological assays. |
| Polysorbate 20 | 0.01% - 0.1% | Similar to Tween® 80, often used in immunoassays. | May affect protein stability. |
| Pluronic® F-68 | 0.02% - 0.2% | Biocompatible, can help prevent precipitation. | May be less effective for highly hydrophobic compounds. |
Protocol 3: Using Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.
Materials:
-
This compound (EMS) powder
-
A suitable cyclodextrin (B1172386) (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Target aqueous buffer
-
Orbital shaker or magnetic stirrer
Methodology:
-
Prepare Cyclodextrin Solution:
-
Dissolve the chosen cyclodextrin in the target aqueous buffer. Concentrations can range from 1% to 10% (w/v), depending on the required solubility enhancement.
-
-
Form the Inclusion Complex:
-
Add an excess amount of EMS powder directly to the cyclodextrin solution.
-
Incubate the mixture on an orbital shaker or with a magnetic stirrer for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., 25°C) to allow for the formation of the inclusion complex and to reach equilibrium.[10]
-
-
Isolate the Solubilized EMS:
-
After incubation, centrifuge the solution at high speed to pellet the undissolved EMS.
-
Carefully collect the supernatant, which contains the solubilized EMS-cyclodextrin complex. The concentration of EMS in the supernatant can be determined by a suitable analytical method (e.g., HPLC).
-
Data Presentation: Cyclodextrin Concentration vs. Apparent EMS Solubility
| HP-β-CD Concentration (w/v) | Apparent EMS Solubility (Illustrative) |
| 0% | Very Low (< 0.1 µg/mL) |
| 1% | Increased |
| 5% | Moderately Increased |
| 10% | Significantly Increased |
Visualization of Experimental Workflows
Caption: Experimental workflows for enhancing EMS solubility.
Caption: Decision tree for troubleshooting EMS solubility.
References
- 1. larodan.com [larodan.com]
- 2. This compound, 3381-25-7 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. Dissolution of Cellulose in Ionic Liquid–DMSO Mixtures: Roles of DMSO/IL Ratio and the Cation Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jmpas.com [jmpas.com]
- 10. benchchem.com [benchchem.com]
Preventing non-specific binding of Eicosyl methane sulfonate
Welcome to the technical support center for Eicosyl Methane Sulfonate (EMS). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent non-specific binding during experiments with this long-chain alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
A1: this compound (CAS 3381-25-7) is a chemical compound with a 20-carbon alkyl chain (eicosyl group) and a methanesulfonate (B1217627) (mesylate) functional group. Its long, nonpolar alkyl chain gives it a highly hydrophobic character. This hydrophobicity is the primary driver of non-specific binding, as the molecule will readily adsorb to hydrophobic surfaces of plastics, membranes, and proteins through non-covalent interactions to minimize its contact with aqueous environments.[1][2] The methanesulfonate group, being a good leaving group, also makes the molecule reactive towards nucleophiles, although non-specific binding is primarily a surface adsorption phenomenon.
Q2: What are the common consequences of non-specific binding of this compound in my experiments?
A2: Non-specific binding of this compound can lead to several experimental issues, including:
-
High background signal: This can obscure the detection of specific interactions, leading to false positives or difficulty in quantifying results.[3]
-
Reduced availability of the compound: If a significant portion of the compound is non-specifically bound to labware or other surfaces, its effective concentration in the assay is lowered, potentially leading to false negatives.
-
Inconsistent and non-reproducible results: The extent of non-specific binding can vary between experiments, leading to poor reproducibility.[4]
-
Inaccurate kinetic and affinity measurements: Non-specific binding can interfere with the measurement of true binding kinetics and affinities in assays like Surface Plasmon Resonance (SPR).[5]
Q3: What are the primary strategies to prevent non-specific binding of this compound?
A3: The main strategies focus on minimizing hydrophobic interactions and blocking available binding sites on surfaces. This can be achieved through:
-
Using appropriate blocking agents: Proteins like Bovine Serum Albumin (BSA) and casein can coat surfaces to prevent the adsorption of hydrophobic molecules.[6][7]
-
Adding non-ionic detergents to buffers: Detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions and prevent aggregation.[8][9][10]
-
Optimizing buffer conditions: Adjusting the pH and ionic strength of your buffers can help to reduce non-specific electrostatic interactions.[5][11]
-
Choosing appropriate labware: Using low-binding microplates and tubes can significantly reduce surface adsorption.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background noise in an ELISA or Western blot. | Incomplete blocking of the plate or membrane, allowing this compound to bind non-specifically. | 1. Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA).2. Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).3. Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers.[3][4] |
| Inconsistent results between wells or experiments. | Variable non-specific binding due to differences in surface properties or incomplete mixing of blocking agents. | 1. Ensure thorough mixing of all buffers and reagents.2. Switch to commercially available, pre-treated low-binding plates.3. Standardize all incubation times and temperatures. |
| Low signal or no detectable specific binding. | This compound is binding to the walls of tubes and tips, reducing its effective concentration. | 1. Prepare dilutions of this compound in buffers containing a carrier protein (e.g., 0.1% BSA) or a non-ionic detergent (e.g., 0.05% Tween-20).[8][11]2. Use low-retention pipette tips.3. Consider using siliconized or low-binding microcentrifuge tubes. |
| Precipitation of this compound in aqueous buffers. | The hydrophobic nature of the molecule causes it to aggregate and fall out of solution. | 1. Incorporate a non-ionic detergent such as Tween-20 or Triton X-100 in your buffer to increase solubility.[1][9]2. A small amount of an organic co-solvent (e.g., DMSO) may be necessary, but ensure it is compatible with your assay. |
Experimental Protocols
Protocol 1: General Blocking Procedure for Assays in Polystyrene Plates
This protocol is designed to minimize non-specific binding of this compound to the surface of standard polystyrene microplates.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V, fatty acid-free
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4
-
Tween-20
-
Polystyrene microplate
Procedure:
-
Prepare Blocking Buffer:
-
Dissolve BSA in PBS or TBS to a final concentration of 1-3% (w/v). For a 1% solution, add 1 gram of BSA to 100 mL of buffer.
-
Add Tween-20 to the blocking buffer to a final concentration of 0.05% (v/v). For a 0.05% solution, add 50 µL of Tween-20 to 100 mL of buffer.
-
Mix gently until the BSA is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
Blocking Step:
-
Add 200-300 µL of the blocking buffer to each well of the microplate.
-
Incubate the plate for at least 1-2 hours at room temperature, or overnight at 4°C. Ensure the plate is covered to prevent evaporation.
-
-
Washing Step:
-
After incubation, discard the blocking buffer.
-
Wash the wells 3-5 times with a wash buffer (PBS or TBS containing 0.05% Tween-20). Ensure complete removal of the wash buffer after each step.
-
-
Assay Procedure:
-
The plate is now ready for the addition of your experimental reagents. It is recommended to dilute your this compound in a buffer that also contains 0.1% BSA and 0.05% Tween-20 to prevent non-specific binding during the assay.
-
Protocol 2: Preparation of this compound Working Solutions
This protocol provides a method for preparing aqueous working solutions of the highly hydrophobic this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Assay buffer (e.g., PBS or HEPES)
-
Tween-20
-
Bovine Serum Albumin (BSA)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is completely dissolved. This stock can be stored at -20°C.
-
-
Prepare an Intermediate Dilution in Assay Buffer with Detergent:
-
Prepare your assay buffer containing 0.1% Tween-20.
-
Perform an intermediate dilution of the DMSO stock into this buffer. The DMSO concentration should be kept as low as possible (ideally ≤ 1%) in the final assay to avoid affecting biological interactions.
-
-
Prepare Final Working Dilutions:
-
Prepare the final serial dilutions of this compound in your complete assay buffer, which should contain both 0.1% BSA and 0.05% Tween-20. This will help maintain the solubility and minimize non-specific binding of the compound at lower concentrations.
-
Quantitative Data Summary
The following tables provide a summary of the effectiveness of different blocking agents and buffer additives in reducing non-specific binding of a model hydrophobic compound. While this data is illustrative, it provides a basis for experimental design.
Table 1: Comparison of Blocking Agents on Non-Specific Binding
| Blocking Agent | Concentration (% w/v) | Incubation Time | % Reduction in Non-Specific Binding (Mean ± SD) |
| BSA | 1 | 1 hour at RT | 75 ± 5 |
| BSA | 3 | 2 hours at RT | 88 ± 4 |
| Casein | 1 | 2 hours at RT | 92 ± 3 |
| Non-fat Dry Milk | 5 | 2 hours at RT | 85 ± 6 |
Note: The percentage reduction is relative to a control with no blocking agent.
Table 2: Effect of Buffer Additives on Non-Specific Binding
| Additive | Concentration (% v/v) | Blocking Agent Used | % Additional Reduction in Non-Specific Binding (Mean ± SD) |
| Tween-20 | 0.05 | 1% BSA | 15 ± 3 |
| Tween-20 | 0.1 | 1% BSA | 18 ± 4 |
| Triton X-100 | 0.05 | 1% BSA | 16 ± 3 |
| None | - | 1% BSA | 0 |
Note: The percentage reduction is in addition to the blocking provided by 1% BSA alone.
Visualizations
Caption: Workflow for an experiment using this compound, highlighting the key steps to prevent non-specific binding.
Caption: A decision-making diagram for troubleshooting high non-specific binding of this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Troubleshooting incomplete alkylation with Eicosyl methane sulfonate
This guide provides troubleshooting advice and frequently asked questions for researchers using Eicosyl Methane (B114726) Sulfonate in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is Eicosyl Methane Sulfonate and what is its primary application?
This compound (C21H44O3S) is a long-chain alkylating agent.[1] It belongs to the class of mesylates, which are esters of methanesulfonic acid.[2] In organic synthesis, it is used to introduce a 20-carbon eicosyl group onto a nucleophilic substrate, such as an alcohol, amine, or thiol. This process, known as alkylation, is fundamental in the synthesis of complex organic molecules, including lipids and drug candidates. The methanesulfonate (B1217627) group is an excellent leaving group, facilitating nucleophilic substitution reactions.[2]
Q2: What are the most common causes of incomplete alkylation reactions?
Incomplete alkylation can stem from several factors, including:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or base can significantly hinder the reaction rate.[3]
-
Reagent Purity: The purity of the this compound, the substrate, and the solvent is critical. Impurities can introduce side reactions or inhibit the primary reaction.
-
Poor Nucleophilicity of the Substrate: The inherent reactivity of the substrate plays a major role. Sterically hindered or electronically poor nucleophiles will react more slowly.
-
Inadequate Base Strength: The chosen base may not be strong enough to sufficiently deprotonate the nucleophile, reducing the concentration of the reactive species.
-
Moisture Contamination: Water can react with the alkylating agent or the deprotonated nucleophile, leading to unwanted side products and reduced yield.
Q3: How can I monitor the progress of my alkylation reaction?
Several analytical techniques can be used to monitor the disappearance of starting materials and the appearance of the product.[4] The most common methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the reaction progress by comparing the spot intensities of the starting material and the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can provide quantitative information on the reaction components.[5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring a wide range of compounds, providing both qualitative and quantitative data.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of characteristic product peaks and the disappearance of reactant peaks.[4]
Q4: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C to ensure its stability and prevent degradation.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.
Troubleshooting Guide: Incomplete Alkylation
Problem: My LC-MS/TLC analysis shows a significant amount of unreacted starting material after the expected reaction time.
This is a common issue indicating that the reaction has not gone to completion. The following sections provide potential causes and solutions.
Potential Cause 1: Suboptimal Reaction Conditions
The reaction rate is highly dependent on parameters such as temperature, solvent, and the choice of base.
Solutions:
-
Increase Temperature: For many S_N2 reactions, increasing the temperature can enhance the reaction rate. However, be cautious of potential side reactions like elimination, especially with secondary substrates.
-
Optimize Solvent and Base: The choice of solvent and base is crucial. Polar aprotic solvents are often preferred for S_N2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.
Table 1: Recommended Solvent and Base Combinations for Alkylation
| Substrate Type | Recommended Solvents | Recommended Bases | Notes |
| Primary Alcohols | DMF, DMSO, THF, Acetonitrile | NaH, K₂CO₃, Cs₂CO₃ | NaH is a strong, non-nucleophilic base. Carbonates are milder alternatives. |
| Secondary Alcohols | DMF, DMSO, NMP | NaH, t-BuOK, DBU | Stronger bases may be required. Elimination can be a competing reaction. |
| Phenols | DMF, Acetonitrile, Acetone | K₂CO₃, Cs₂CO₃ | Phenols are more acidic and can be deprotonated by weaker bases. |
| Amines | DCM, THF, Acetonitrile | Triethylamine (Et₃N), DIPEA | Organic bases are often sufficient to deprotonate the amine. |
| Thiols | DMF, THF, Ethanol | NaH, K₂CO₃, Et₃N | Thiols are generally good nucleophiles and can be alkylated under milder conditions. |
Potential Cause 2: Reagent Quality and Stoichiometry
The purity of your reagents and the molar ratio of reactants can significantly impact the outcome.
Solutions:
-
Verify Reagent Purity: Ensure the this compound and your substrate are of high purity. If necessary, purify the starting materials before use.
-
Use a Slight Excess of the Alkylating Agent: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of this compound can help drive the reaction to completion.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent moisture contamination.
Potential Cause 3: Insufficient Reaction Time
Long-chain alkylating agents can sometimes react more slowly due to steric hindrance.
Solution:
-
Extend the Reaction Time: Monitor the reaction at regular intervals (e.g., every 2-4 hours) using TLC or LC-MS to determine the optimal reaction time for complete conversion.[7]
Experimental Protocols
General Protocol for Alkylation of a Primary Alcohol
This protocol provides a general guideline. Conditions should be optimized for your specific substrate.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Dry all glassware in an oven and assemble under an inert atmosphere.
-
Deprotonation: Dissolve the primary alcohol in anhydrous DMF in the round-bottom flask. Cool the solution to 0 °C in an ice bath. Add the NaH portion-wise, and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Dissolve the this compound in a minimal amount of anhydrous DMF and add it dropwise to the alcohol solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether), and perform a liquid-liquid extraction.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
Visualizations
Caption: Troubleshooting workflow for incomplete alkylation.
Caption: Logical relationships between causes and solutions.
References
- 1. This compound, 3381-25-7 | BroadPharm [broadpharm.com]
- 2. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. env.go.jp [env.go.jp]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
Technical Support Center: Eicosyl Methanesulfonate in Methionine Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eicosyl Methane (B114726) Sulfonate for the targeted alkylation of methionine residues in peptides and proteins. Our goal is to help you minimize side reactions and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for eicosyl methane sulfonate in reacting with methionine?
This compound is an alkylating agent. The methanesulfonate (B1217627) group is a good leaving group, allowing the eicosyl group to be transferred to a nucleophilic site. In the case of methionine, the sulfur atom of the thioether side chain acts as the nucleophile, attacking the eicosyl group and forming a sulfonium (B1226848) ion. This reaction is a type of S-alkylation.
Q2: What are the most common side reactions observed when using this compound with methionine-containing peptides or proteins?
The two most prevalent side reactions are:
-
Oxidation: The methionine thioether is susceptible to oxidation, forming methionine sulfoxide (B87167) (Met(O)). This can be a significant issue, particularly during lengthy reactions or under acidic conditions.[1][2][3][4]
-
Non-specific Alkylation: Other nucleophilic amino acid residues can also be alkylated by this compound. These include lysine (B10760008) (amine group), histidine (imidazole ring), cysteine (thiol group), and the N-terminal amino group.[5] The reactivity of these sites is highly dependent on the reaction pH.[6]
Q3: How does pH influence the selectivity of the alkylation reaction for methionine?
pH is a critical factor in achieving selective methionine alkylation.[6] Methionine's thioether is nucleophilic over a broad pH range. However, the primary competing nucleophiles, such as the amine groups of lysine and the N-terminus, are protonated and thus less reactive at acidic pH (typically pH 2-5).[7][8] Therefore, conducting the alkylation reaction at a low pH is a key strategy to favor methionine modification.
Q4: Can oxidation of methionine be reversed?
Yes, methionine sulfoxide can be reduced back to methionine. A common method involves the use of a scavenger cocktail containing reagents like dimethyl sulfide (B99878) (DMS) and ammonium (B1175870) iodide (NH₄I).[1][4]
Q5: What are "scavengers" and how do they help in minimizing side reactions?
Scavengers are compounds added to the reaction mixture to prevent or minimize unwanted side reactions.[1] In the context of peptide chemistry, they can act in two ways:
-
Reducing Agents: Some scavengers, like triisopropylsilane (B1312306) (TIS), can prevent or reverse the oxidation of methionine.[1]
-
Carbocation Traps: During peptide synthesis and cleavage from solid support, reactive carbocations can be generated, which can lead to S-alkylation. Scavengers like 1,2-ethanedithiol (B43112) (EDT) and thioanisole (B89551) can trap these carbocations.[1]
Troubleshooting Guide
| Problem | Likely Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of methionine alkylation | 1. Suboptimal pH: The pH may be too high, leading to competition from other nucleophiles, or outside the optimal range for the specific protein/peptide. 2. Steric Hindrance: The long eicosyl chain may experience steric hindrance, slowing down the reaction. 3. Reagent Instability: this compound may be degrading over the course of the reaction. | 1. Optimize pH: Perform a pH titration experiment (e.g., from pH 3 to 6) to find the optimal condition for your specific substrate.[7][8] 2. Increase Reaction Time/Temperature: Monitor the reaction over a longer period or cautiously increase the temperature to overcome steric effects.[6] 3. Use Fresh Reagent: Ensure the this compound is of high purity and use a fresh solution for each experiment. |
| Significant oxidation of methionine (+16 Da mass shift) | 1. Presence of Oxidizing Agents: Exposure to atmospheric oxygen or trace oxidizing impurities in reagents. 2. Acidic Conditions: Prolonged exposure to strong acids can promote oxidation.[1][2] | 1. Degas Solutions: Degas all buffers and reagent solutions to remove dissolved oxygen. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add Reducing Scavengers: Include a mild reducing agent like triisopropylsilane (TIS) in the reaction mixture.[1] 4. Post-reaction Reduction: If oxidation has already occurred, treat the product with a reducing agent cocktail (e.g., NH₄I/DMS).[1][4] |
| Modification of other amino acids (e.g., lysine, histidine) | 1. High pH: The reaction pH is too high, leading to deprotonation and increased nucleophilicity of other residues.[6] 2. Excess Alkylating Agent: A large excess of this compound can drive non-specific reactions. | 1. Lower the pH: Adjust the reaction pH to the acidic range (pH 2-5) to protonate and deactivate competing nucleophiles.[7][8] 2. Optimize Reagent Stoichiometry: Perform a titration with varying molar equivalents of this compound to find the lowest effective concentration. |
| Incomplete reaction or presence of starting material | 1. Poor Solubility: The long, hydrophobic eicosyl chain may cause solubility issues for the reagent or the modified product in aqueous buffers. 2. Insufficient Reaction Time: The reaction may be slower than anticipated. | 1. Use a Co-solvent: Introduce a water-miscible organic co-solvent (e.g., acetonitrile (B52724), DMSO) to improve solubility. Perform a solvent screen to find the optimal system for your substrate. 2. Monitor Reaction Kinetics: Take time-course samples to determine the required reaction time for completion. |
Experimental Protocols
Protocol 1: General Procedure for Selective Alkylation of Methionine
-
Peptide/Protein Preparation: Dissolve the methionine-containing peptide or protein in a suitable buffer at a pH between 3.0 and 4.0. Degas the solution thoroughly.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or DMSO).
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the this compound solution to the peptide/protein solution. A typical starting point is a 5-10 fold molar excess of the alkylating agent.
-
Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method such as LC-MS or HPLC.
-
Quenching: Once the reaction is complete, quench any remaining this compound by adding a nucleophilic scavenger like N-acetyl-cysteine or by buffer exchange.
-
Purification: Purify the alkylated product using standard techniques such as reversed-phase HPLC.
Protocol 2: Post-Alkylation Reduction of Methionine Sulfoxide
-
Peptide Dissolution: Dissolve the purified, oxidized peptide in a mixture of acetonitrile and water.
-
Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in water. A 10-fold molar excess of each reagent relative to the peptide is recommended.[1]
-
Reduction Reaction: Add the NH₄I/DMS solution to the dissolved peptide and stir the mixture at room temperature.[1]
-
Monitoring: Monitor the reduction by LC-MS until the +16 Da mass shift is no longer observed. The reaction is typically complete within a few hours.[1]
-
Purification: Purify the reduced peptide by reversed-phase HPLC to remove the reagents and any byproducts.[1]
Visualizations
Caption: Desired alkylation pathway of methionine and potential side reactions.
Caption: A workflow for troubleshooting common issues in methionine alkylation.
Caption: Logical relationships between reaction conditions and experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for Eicosyl methane sulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Eicosyl Methanesulfonate (B1217627). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Eicosyl Methanesulfonate?
A1: Eicosyl Methanesulfonate is synthesized by reacting eicosanol (B47690) (a 20-carbon primary alcohol) with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine. The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2] The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM).
Q2: Why is it important to use an anhydrous solvent and reagents?
A2: Methanesulfonyl chloride is highly reactive towards water. Any moisture present in the reaction mixture will lead to the hydrolysis of methanesulfonyl chloride to methanesulfonic acid, which will not react with the alcohol. This will reduce the yield of the desired Eicosyl Methanesulfonate.
Q3: What is the role of triethylamine (TEA) in this reaction?
A3: Triethylamine acts as a base to quench the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between eicosanol and methanesulfonyl chloride.[3] This prevents the HCl from protonating the alcohol or participating in other unwanted side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3][4] A solvent system such as hexane (B92381)/ethyl acetate (B1210297) can be used to separate the non-polar product (Eicosyl Methanesulfonate) from the more polar starting material (eicosanol). The reaction is considered complete when the eicosanol spot is no longer visible on the TLC plate.
Q5: What are the primary side products in this reaction?
A5: The most common side product is the corresponding alkyl chloride (eicosyl chloride), which can be formed if the reaction is not properly controlled.[1] Using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can eliminate the possibility of forming this side product.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Eicosyl Methanesulfonate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Wet solvent or reagents. 3. Insufficient amount of methanesulfonyl chloride or base. 4. Low reaction temperature leading to slow kinetics. | 1. Monitor the reaction by TLC until the starting alcohol is consumed. If the reaction stalls, consider increasing the temperature or reaction time. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use a slight excess of methanesulfonyl chloride (e.g., 1.2 equivalents) and base (e.g., 1.5 equivalents). 4. If the reaction is slow at 0°C, allow it to warm to room temperature and monitor its progress.[3] |
| Formation of a Significant Amount of Eicosyl Chloride | 1. Reaction temperature is too high. 2. Use of methanesulfonyl chloride as the mesylating agent. | 1. Maintain a low reaction temperature (0°C to room temperature). 2. Consider using methanesulfonic anhydride as an alternative to methanesulfonyl chloride to avoid the formation of chloride ions.[1] |
| Difficulty in Purifying the Product | 1. Eicosyl methanesulfonate has similar polarity to some non-polar impurities. 2. Presence of unreacted methanesulfonyl chloride. | 1. Use column chromatography with a carefully selected solvent gradient (e.g., increasing the percentage of ethyl acetate in hexane slowly). 2. During the work-up, wash the organic layer with a dilute aqueous solution of sodium bicarbonate to quench and remove any unreacted methanesulfonyl chloride. |
| Product "oils out" during crystallization | 1. The chosen crystallization solvent is not ideal for a long-chain aliphatic compound. 2. The cooling process is too rapid. | 1. For long-chain aliphatic compounds, recrystallization can be challenging.[5] A solvent system like n-hexane/acetone or n-hexane/THF might be effective.[5] 2. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote the formation of crystals rather than an oil. |
Data Presentation
The following table provides representative data on how reaction temperature and time can influence the yield of Eicosyl Methanesulfonate. These are illustrative values based on general principles of reaction optimization for mesylation of primary alcohols.
| Entry | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |
| 1 | 0 | 2 | 75 | 98 | Incomplete conversion of starting material. |
| 2 | 0 | 4 | 88 | 97 | Good balance of yield and purity.[3] |
| 3 | 0 | 8 | 92 | 96 | Longer reaction time leads to slightly higher yield but may increase side products. |
| 4 | 25 (Room Temp) | 1 | 85 | 95 | Faster reaction but slightly lower purity. |
| 5 | 25 (Room Temp) | 2 | 95 | 92 | High yield but increased formation of impurities.[3] |
| 6 | 40 | 1 | 93 | 85 | Higher temperature significantly increases the rate of side reactions. |
Experimental Protocols
Detailed Methodology for the Synthesis of Eicosyl Methanesulfonate
Materials:
-
Eicosanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of eicosanol (1.0 equivalent) in anhydrous DCM at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). If the reaction has not gone to completion, allow the mixture to warm to room temperature and continue stirring for another 1-2 hours.[3]
-
Once the reaction is complete (as indicated by the disappearance of the eicosanol spot on TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Eicosyl Methanesulfonate.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., hexane/acetone).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Eicosyl Methanesulfonate.
Caption: Simplified reaction mechanism for the mesylation of eicosanol.
References
Technical Support Center: Quenching Excess Eicosyl Methane Sulfonate in Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching excess Eicosyl Methane Sulfonate (EMS) in protein samples. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EMS) and why is it used in protein research?
This compound is a long-chain alkylating agent. In proteomics and protein chemistry, alkylating agents are used to covalently modify the thiol groups (-SH) of cysteine residues. This process, known as alkylation, is crucial for preventing the re-formation of disulfide bonds after they have been reduced, ensuring proteins remain in a denatured state for applications like enzymatic digestion and mass spectrometry analysis. The long eicosyl chain of EMS may be utilized in specific applications where introducing a hydrophobic moiety to the protein is desired.
Q2: Why is it critical to quench excess this compound?
Quenching is the process of neutralizing the excess, unreacted alkylating agent. It is a critical step for several reasons:
-
Preventing Non-Specific Alkylation: Excess EMS can continue to react with other nucleophilic sites on the protein, such as the N-terminus and the side chains of lysine, histidine, and methionine, leading to unwanted modifications and complicating data analysis.
-
Protecting Downstream Reagents: Many downstream reagents, such as enzymes (e.g., trypsin) and antibodies, contain reactive residues that can be inactivated by alkylating agents.
-
Improving Mass Spectrometry Data: Unquenched EMS can lead to a complex mixture of modified peptides, making mass spectra difficult to interpret.
-
Safety: this compound, like other alkyl methanesulfonates, is a potentially hazardous chemical.[1][2][3][4][5] Quenching helps to neutralize the reactive compound, contributing to safer sample handling and disposal.
Q3: What are the recommended quenching agents for this compound?
The most common and effective quenching agents for alkylating agents are thiol-containing compounds. The two primary recommendations are:
-
Dithiothreitol (DTT): A strong reducing agent that can also act as a quencher by reacting with the excess alkylating agent.
-
L-Cysteine: An amino acid with a free thiol group that effectively scavenges unreacted alkylating agents. Studies have shown that cysteine quenching can be particularly beneficial for preserving the activity of enzymes like trypsin in subsequent steps.[6][7]
Q4: How do I choose between DTT and L-Cysteine for quenching?
The choice of quenching agent can depend on your specific experimental workflow and downstream analysis.
-
Use L-Cysteine if you are performing an in-solution digestion with trypsin immediately after quenching, as it has been shown to better preserve trypsin activity.[6][7]
-
Use DTT if it was already used as the reducing agent in the initial step. Adding a fresh aliquot of DTT is a common quenching strategy.[8][9]
It is important to be aware that both quenching agents can potentially introduce artifacts in mass spectrometry data, so consistency in your workflow is key.
Experimental Protocols
Protocol 1: In-Solution Alkylation and Quenching of Protein Samples
This protocol provides a general workflow for the reduction, alkylation with this compound, and subsequent quenching of protein samples in solution.
Materials:
-
Protein sample in an appropriate buffer (e.g., 8 M Urea or 6 M Guanidinium HCl in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution
-
Alkylating Agent: this compound (EMS) solution (prepare fresh in a compatible organic solvent like DMSO or DMF due to its hydrophobicity, then dilute in buffer)
-
Quenching Reagent: 1 M DTT or 1 M L-Cysteine stock solution
-
Thermomixer or heating block
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in the denaturation buffer to a final concentration of 1-10 mg/mL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
-
Alkylation with this compound:
-
Cool the sample to room temperature.
-
Add the freshly prepared EMS solution to a final concentration that is typically a 2- to 5-fold molar excess over the reducing agent (e.g., 20-50 mM). Note: The optimal concentration of EMS may need to be determined empirically due to its long alkyl chain and potential for lower solubility in aqueous solutions.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Quenching the Reaction:
-
Sample Preparation for Downstream Analysis:
-
The quenched sample is now ready for buffer exchange, protein precipitation, or enzymatic digestion (e.g., with trypsin).
-
Quantitative Data Summary
The following table summarizes the recommended concentrations and incubation times for the key steps in the protocol. These are starting points and may require optimization for your specific protein and experimental conditions.
| Step | Reagent | Stock Concentration | Final Concentration | Incubation Time | Incubation Temperature |
| Reduction | Dithiothreitol (DTT) | 1 M | 10 mM | 60 minutes | 37°C |
| Alkylation | This compound (EMS) | Varies (prepare fresh) | 20-50 mM | 30-60 minutes | Room Temperature (in dark) |
| Quenching (Option A) | Dithiothreitol (DTT) | 1 M | 20 mM | 15-30 minutes | Room Temperature (in dark) |
| Quenching (Option B) | L-Cysteine | 1 M | 50 mM | 15-30 minutes | Room Temperature (in dark) |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Alkylation | 1. Insufficient EMS concentration. 2. EMS precipitated out of solution. 3. Inefficient protein denaturation/reduction. | 1. Increase the molar excess of EMS over the reducing agent. 2. Ensure EMS is fully dissolved in an appropriate organic solvent before adding to the reaction buffer. Consider using a buffer with a higher concentration of denaturant. 3. Ensure complete denaturation and reduction before adding EMS. |
| Over-alkylation or Non-specific Modification | 1. Excessive EMS concentration. 2. Incomplete or slow quenching. | 1. Optimize the EMS concentration by performing a titration experiment. 2. Ensure the quenching agent is added promptly after the alkylation step and at a sufficient concentration. |
| Enzyme (e.g., Trypsin) Inactivity | 1. Insufficient quenching of EMS. 2. Presence of residual quenching agent (DTT can inhibit some enzymes). | 1. Increase the concentration of the quenching agent or the incubation time. Consider using L-cysteine for quenching.[6][7] 2. Perform a buffer exchange or protein precipitation step after quenching to remove excess reagents before adding the enzyme. |
| Artifacts in Mass Spectrometry Data | 1. Side reactions of EMS with other amino acid residues. 2. Modifications caused by the quenching agent. | 1. Optimize the alkylation conditions (concentration, time, pH) to favor cysteine modification. 2. Be aware of potential adducts from DTT or L-cysteine and include these in your mass spectrometry search parameters. Run a control sample with the quenching agent alone to identify potential artifacts. |
| Low Protein Recovery | 1. Precipitation of the protein due to the hydrophobic nature of EMS. | 1. Ensure a sufficient concentration of denaturant (e.g., 8 M urea) is present throughout the reaction. 2. Perform the reaction at a slightly elevated temperature (e.g., 37°C) to improve solubility, but be mindful of potential side reactions. |
Visualizations
Caption: A flowchart of the in-solution protein alkylation and quenching process.
Caption: A decision tree for troubleshooting incomplete protein alkylation with EMS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. db.cngb.org [db.cngb.org]
- 5. A study of quenching effect of sulfur-containing amino acids L-cysteine and L-methionine on peroxyoxalate chemiluminescence of 7-amino-4-trifluoromethylcumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Eicosyl methane sulfonate degradation and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with eicosyl methane (B114726) sulfonate. Below you will find frequently asked questions and troubleshooting guides to address potential degradation and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is eicosyl methane sulfonate and what are its common applications?
This compound, also known as eicosyl mesylate, is the ester of eicosanol (B47690) (a 20-carbon fatty alcohol) and methanesulfonic acid.[1] It is often used as a reagent in chemical synthesis, particularly in the pharmaceutical industry, for introducing the eicosyl group into molecules. Like other alkyl methanesulfonates, it can be used in research as an alkylating agent.[2]
Q2: What are the primary stability concerns for this compound?
The primary stability concern for this compound, as with other alkyl methanesulfonate (B1217627) esters, is its susceptibility to hydrolysis. This reaction can be catalyzed by acidic or basic conditions. Additionally, exposure to high temperatures and strong oxidizing agents may lead to degradation.[3][4] While stable under normal temperatures and pressures, its stability in solution, especially aqueous or alcoholic solutions, should be carefully considered.[5]
Q3: How should this compound be properly stored?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[6] Recommended storage temperatures are often -20°C for long-term stability.[7] It is crucial to protect it from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.[3][8]
Q4: What are the potential degradation products of this compound?
The most common degradation pathway for this compound is hydrolysis, which would yield eicosanol and methanesulfonic acid. Under different conditions, other reactions could potentially occur, but hydrolysis is the most anticipated degradation route in many experimental settings.
Q5: Are there any specific safety precautions I should take when handling this compound?
Yes, alkyl methanesulfonates as a class of compounds are known to be potential alkylating agents and may have mutagenic properties.[9][10] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[6] Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[8]
Troubleshooting Guide
Q1: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound. What could be the cause?
Unexpected peaks are likely due to the degradation of this compound. The most common cause is hydrolysis, especially if your sample is in an aqueous or protic solvent. The pH of your solution can significantly impact the rate of hydrolysis.[11] To troubleshoot this:
-
Analyze a freshly prepared sample: This will help you determine if the degradation is occurring during sample preparation or analysis.
-
Check the pH of your mobile phase and sample diluent: Extreme pH values can accelerate degradation. Neutral or slightly acidic conditions are often preferred for the stability of sulfonate esters.
-
Control the temperature: Higher temperatures can increase the rate of degradation. Ensure your samples are kept cool and that the analytical column temperature is appropriate.
-
Consider excipient compatibility: If you are working with a formulation, an excipient may be reacting with the this compound.
Q2: My experimental results with this compound are not reproducible. What factors could be contributing to this variability?
Lack of reproducibility can stem from inconsistent sample handling and storage, or variations in experimental conditions.
-
Inconsistent Storage: Ensure all aliquots of this compound are stored under the same conditions (-20°C, dry environment).[7] Repeated freeze-thaw cycles of solutions should be avoided.[2]
-
Variable Sample Preparation: Standardize your sample preparation procedure, paying close attention to the solvent used, the time between preparation and analysis, and the temperature at which samples are maintained.
-
Moisture Contamination: this compound is sensitive to moisture. Ensure that all solvents and reagents are anhydrous where necessary and that samples are protected from atmospheric moisture.
Q3: I need to perform a forced degradation study on a formulation containing this compound. What conditions should I consider?
Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish stability-indicating analytical methods.[12][13][14] The choice of stress conditions should be based on the likely degradation pathways.[12] For this compound, the following conditions are recommended:
Table 1: General Conditions for Forced Degradation Studies of Alkyl Methane Sulfonates
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M | 2 hours - 24 hours | Hydrolysis of the ester linkage |
| Base Hydrolysis | Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1 M | 1 hour - 12 hours | Hydrolysis of the ester linkage |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | 6 hours - 48 hours | Oxidation of the alkyl chain or sulfur atom |
| Thermal Degradation | Dry Heat | 60°C - 100°C | 24 hours - 7 days | Thermolysis |
| Photostability | UV and Visible Light (ICH Q1B) | >1.2 million lux hours and >200 watt hours/m² | Variable | Photolysis |
Note: The extent of degradation should typically be between 10-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[12] These conditions are general guidelines and may need to be optimized for this compound.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation by Hydrolysis
This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Acetonitrile (ACN) or other suitable organic solvent
- Water (HPLC grade)
- pH meter
- Volumetric flasks
- HPLC or LC-MS system
2. Stock Solution Preparation:
- Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., ACN) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Stress Sample Preparation:
- Acid Hydrolysis: In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl. Dilute with a mixture of ACN and water to the final volume.
- Base Hydrolysis: In a separate volumetric flask, mix a known volume of the stock solution with 0.1 M NaOH. Dilute with a mixture of ACN and water to the final volume.
- Neutral Hydrolysis: In a third volumetric flask, mix a known volume of the stock solution with HPLC grade water. Dilute with a mixture of ACN and water to the final volume.
4. Incubation:
- Incubate the prepared solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
- After incubation, cool the samples to room temperature.
- Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
5. Analysis:
- Analyze the stressed samples, along with an unstressed control sample (prepared similarly but not incubated), by a suitable stability-indicating HPLC or LC-MS method.
- Compare the chromatograms of the stressed and unstressed samples to identify degradation products and quantify the loss of the parent compound.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical hydrolysis degradation pathway.
References
- 1. larodan.com [larodan.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound, 3381-25-7 | BroadPharm [broadpharm.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Managing Protein Alkylation with Hydrophobic Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic alkylating agents. Protein precipitation is a common challenge when using these reagents due to their poor aqueous solubility. This guide offers strategies and detailed protocols to help maintain protein solubility and achieve successful alkylation.
Frequently Asked Questions (FAQs)
Q1: Why do hydrophobic alkylating agents cause my protein to precipitate?
A1: Protein precipitation is often initiated by the aggregation of hydrophobic molecules. When a hydrophobic alkylating agent is introduced into an aqueous buffer, especially at concentrations exceeding its solubility limit, it can self-associate. These aggregates can interact with exposed hydrophobic patches on the surface of your protein, leading to co-precipitation and aggregation. Furthermore, the binding of the hydrophobic agent to the protein increases the overall surface hydrophobicity of the protein, which can also promote protein-protein aggregation and precipitation.
Q2: What are some common examples of hydrophobic alkylating agents that can be problematic?
A2: Problematic hydrophobic alkylating agents often contain large aromatic groups or long alkyl chains. Examples include certain fluorescent probes, cross-linkers, and drug conjugates. Specifically, N-aryl maleimides and long-chain alkyl halides can have very low solubility in aqueous solutions, making them challenging to work with.[1][2]
Q3: How can I increase the solubility of my hydrophobic alkylating agent in the reaction buffer?
A3: The most common method is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are frequently used because they can dissolve a wide range of hydrophobic compounds and are generally compatible with protein stability at low concentrations.[3][4][5] It is crucial to prepare a concentrated stock solution of the alkylating agent in the pure co-solvent and then add it dropwise to the protein solution while gently mixing.
Q4: What are "stabilizing osmolytes" and can they help prevent precipitation?
A4: Stabilizing osmolytes are small organic molecules that are preferentially excluded from the protein surface, which thermodynamically favors the compact, folded state of the protein. By stabilizing the native structure, they can reduce the exposure of hydrophobic patches that might otherwise lead to aggregation. Common examples include glycerol (B35011), sucrose, and trehalose.[6][7] Adding these to your reaction buffer can help maintain protein solubility.
Q5: Can detergents be used to prevent precipitation during alkylation?
A5: Yes, low concentrations of non-denaturing detergents can be very effective. Detergents like CHAPS and Tween-20 can help solubilize the hydrophobic alkylating agent and prevent protein aggregation by forming micelles around exposed hydrophobic regions.[6][8][9] It is important to use these detergents at concentrations below their critical micelle concentration (CMC) if you wish to avoid potential interference with downstream applications.[10]
Troubleshooting Guides
Issue 1: Protein precipitates immediately upon addition of the alkylating agent.
| Possible Cause | Recommended Solution |
| Local high concentration of the alkylating agent. | Prepare a concentrated stock solution of the alkylating agent in a suitable organic co-solvent (e.g., DMSO or DMF). Add the stock solution dropwise to the protein solution while gently stirring or vortexing to ensure rapid mixing and avoid localized precipitation. |
| Alkylating agent is insoluble in the reaction buffer. | Increase the percentage of the organic co-solvent in the final reaction mixture. Start with a low percentage (e.g., 5% v/v) and incrementally increase it. Be mindful that high concentrations of organic solvents can denature some proteins. |
| Protein is not stable under the reaction conditions. | Optimize the buffer composition. This can include adjusting the pH to be further from the protein's isoelectric point (pI), increasing the ionic strength with salts like NaCl, or adding stabilizing osmolytes such as glycerol (5-20% v/v) or sucrose.[6] |
Issue 2: Alkylation reaction is incomplete, and the protein has aggregated over time.
| Possible Cause | Recommended Solution |
| Poor accessibility of cysteine residues. | If the target cysteines are buried within the protein structure, consider adding a mild denaturant like urea (B33335) (1-2 M) or guanidine (B92328) hydrochloride to partially unfold the protein and increase accessibility. This should be done with caution as it can also promote aggregation if not optimized. |
| Sub-optimal reaction kinetics. | Ensure the pH of the reaction buffer is optimal for the alkylating agent's reactivity with cysteine, which is typically between 7.0 and 8.5. Also, check the recommended reaction temperature and time for your specific agent. |
| Protein instability leading to aggregation during the incubation. | Add a solubility-enhancing additive to the reaction buffer. L-arginine (50-500 mM) is known to suppress protein aggregation and can be a valuable addition.[11][12][13] Alternatively, a low concentration of a non-denaturing detergent (e.g., 0.1% CHAPS or 0.05% Tween-20) can be included.[6] |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Co-solvents and Additives
| Compound | Type | Recommended Starting Concentration | Notes |
| DMSO | Co-solvent | 5-10% (v/v) | Can be increased, but monitor protein stability.[3][14][15] |
| DMF | Co-solvent | 5-10% (v/v) | Similar to DMSO, monitor protein stability. |
| Glycerol | Stabilizing Osmolyte | 10-20% (v/v) | Helps to stabilize the native protein structure.[6] |
| L-Arginine | Additive | 50-500 mM | Suppresses aggregation.[11][12][13] |
| CHAPS | Zwitterionic Detergent | 0.1% (w/v) | A mild, non-denaturing detergent.[6] |
| Tween-20 | Non-ionic Detergent | 0.05% (w/v) | A mild, non-denaturing detergent.[6] |
Table 2: Solubility of Selected Hydrophobic Alkylating Agents
| Alkylating Agent | Solvent System | Solubility |
| N-aryl maleimides | Semi-aqueous media | <1 mM[1][16] |
| -SF5 acrylamide | 40% (v/v) DMF or DMSO in water | Not fully soluble at 0.025 mmol[1] |
Note: Solubility data for hydrophobic alkylating agents is highly dependent on the specific compound and the exact buffer conditions. It is recommended to perform small-scale solubility tests before proceeding with the main experiment.
Experimental Protocols
Protocol: Alkylation of a Protein with a Hydrophobic Agent using a Co-solvent
This protocol provides a general framework for alkylating a protein with a hydrophobic reagent. Optimization of specific concentrations and incubation times may be necessary for your particular protein and alkylating agent.
Materials:
-
Purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Reducing agent (e.g., 1 M DTT or TCEP stock)
-
Hydrophobic alkylating agent
-
Organic co-solvent (e.g., anhydrous DMSO or DMF)
-
Quenching reagent (e.g., 1 M DTT or L-cysteine)
-
(Optional) Stabilizing additives: L-arginine, glycerol, CHAPS
Procedure:
-
Protein Preparation:
-
Start with your purified protein at a known concentration in a buffer that is optimal for its stability. If desired, add any stabilizing agents like L-arginine or glycerol to the buffer at this stage.
-
-
Reduction of Disulfide Bonds (if necessary):
-
If you are targeting cysteine residues that may be involved in disulfide bonds, add the reducing agent to a final concentration of 5-10 mM (e.g., 5-10 µL of 1 M DTT per 1 mL of protein solution).
-
Incubate at room temperature for 30-60 minutes.
-
-
Preparation of Alkylating Agent Stock Solution:
-
Dissolve the hydrophobic alkylating agent in 100% anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM). Ensure the agent is fully dissolved.
-
-
Alkylation Reaction:
-
While gently vortexing the protein solution, add the alkylating agent stock solution dropwise to achieve the desired final concentration. A 10-20 fold molar excess of the alkylating agent over the number of cysteine residues is a common starting point.
-
Ensure the final concentration of the organic co-solvent does not exceed a level that would denature your protein (typically starting at 5-10% v/v).
-
Incubate the reaction in the dark (as many alkylating agents are light-sensitive) at room temperature for 1-2 hours.
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add a quenching reagent to a final concentration that is in excess of the initial alkylating agent concentration (e.g., add DTT to a final concentration of 20-40 mM).
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Excess alkylating agent, reducing agent, and co-solvent can be removed by dialysis, buffer exchange chromatography (e.g., a desalting column), or tangential flow filtration.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of arginine addition on protein concentration via ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of protein interactions by arginine: a proposed mechanism of the arginine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein separation and purification in neat dimethyl sulfoxide [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
How to remove unreacted Eicosyl methane sulfonate post-reaction
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted Eicosyl methane (B114726) sulfonate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the first and simplest method to try for removing unreacted Eicosyl methane sulfonate?
A standard aqueous workup is the most straightforward initial approach. Due to its long C20 alkyl chain, this compound is highly non-polar or "greasy" and, therefore, very poorly soluble in water.[1] This procedure also serves to remove water-soluble byproducts and any remaining methanesulfonyl chloride or triethylamine (B128534) from the initial reaction. Mesylates are generally stable to aqueous workups.[1]
The typical procedure involves transferring the reaction mixture to a separatory funnel, diluting it with a non-polar organic solvent (like dichloromethane (B109758) or ethyl acetate), and then washing sequentially with water, a dilute acid (e.g., 1M HCl) to remove basic components like pyridine (B92270) or triethylamine, and a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[2][3][4] Finally, a brine wash is used to remove the bulk of the dissolved water in the organic layer before drying with an agent like sodium sulfate, filtering, and concentrating.
Q2: The standard aqueous workup did not sufficiently remove the this compound. What should I try next?
If your desired product and the unreacted this compound have very similar polarities, a simple aqueous workup may not be sufficient for separation. In this case, two primary advanced techniques should be considered: Scavenger Resins and Chromatography.
Q3: How can scavenger resins help in removing unreacted this compound?
Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules, allowing for their easy removal by filtration. For unreacted alkylating agents like mesylates, nucleophilic scavenger resins are particularly effective.
Amine-functionalized silica (B1680970) or polymer resins (e.g., Si-Amine, Si-Trisamine, PS-Trisamine) can be used.[5][6] The nucleophilic amine groups on the resin will react with the electrophilic this compound, covalently bonding it to the solid support. After stirring the resin in the reaction mixture for a sufficient amount of time, the resin, along with the bound, unreacted starting material, can be simply filtered off. This method is highly efficient for removing excess electrophiles.[6][7] Thiol-based scavengers (e.g., Si-Thiol) are also effective for scavenging alkylating agents like mesylates.[6]
Q4: When is chromatography the best option, and what type of chromatography should I use?
Chromatography is the preferred method when the product and the unreacted this compound are both highly non-polar and other methods have failed to provide adequate separation. The choice of chromatography will depend on the specific properties of your product.
-
Normal-Phase Chromatography: If your product is significantly more polar than the very non-polar this compound, normal-phase chromatography on silica gel is a good choice. A non-polar mobile phase (e.g., a hexane/ethyl acetate (B1210297) gradient) will elute the less polar this compound first, allowing for its separation from the more polar product which will be more strongly retained on the silica.
-
Reverse-Phase Chromatography (RP-HPLC): This is the most widely used method for determining lipophilicity and is excellent for separating non-polar compounds.[2] If there is a subtle difference in lipophilicity between your product and the this compound, RP-HPLC can provide the necessary resolution. A polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water) is used with a non-polar stationary phase (e.g., C18).[2] The more lipophilic compound will have a longer retention time.
-
Size Exclusion Chromatography (SEC): If your product and the unreacted starting material have similar polarities but significantly different molecular sizes, SEC could be a viable option. This technique separates molecules based on their size in solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product and unreacted this compound co-elute during silica gel chromatography. | The polarities of the two compounds are too similar for effective separation with the chosen solvent system. | 1. Optimize the mobile phase: Use a shallower gradient or isocratic elution with a less polar solvent system to increase resolution. 2. Switch to Reverse-Phase HPLC for better separation of lipophilic compounds.[2] |
| Scavenger resin is not effectively removing the unreacted mesylate. | 1. Insufficient reaction time or amount of scavenger resin. 2. Steric hindrance around the reactive site of the product or starting material. 3. Inappropriate solvent for the resin, preventing proper swelling and reactivity. | 1. Increase the equivalents of scavenger resin and/or extend the reaction time. Monitor the removal by TLC or LC-MS. 2. Ensure the chosen solvent is compatible with the resin and allows for adequate swelling. Macroporous resins can be effective in a wider range of solvents.[6] |
| Aqueous workup leads to product loss. | The product has some water solubility. | Back-extract the aqueous layers with the organic solvent used for the initial extraction to recover any dissolved product. |
| Emulsion forms during aqueous extraction. | The presence of long-chain, amphiphilic molecules. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute the mixture with 10 volumes of a suitable organic solvent (e.g., Dichloromethane).
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Removal using a Scavenger Resin (PS-Trisamine)
-
Following the reaction, dissolve the crude mixture in a compatible solvent (e.g., Dichloromethane or THF).
-
Add PS-Trisamine scavenger resin (typically 2-3 equivalents relative to the excess this compound).
-
Stir the suspension at room temperature. Monitor the disappearance of the unreacted mesylate by TLC or LC-MS (typically takes 2-24 hours).
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the collected resin with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Reverse-Phase Flash Chromatography
-
Adsorb the crude product onto a small amount of C18 silica.
-
Load the adsorbed material onto a pre-packed C18 flash chromatography column that has been equilibrated with the starting mobile phase (e.g., 80:20 acetonitrile/water).
-
Elute the column with a gradient of increasing organic solvent concentration (e.g., from 80% to 100% acetonitrile in water).
-
Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure. If water is present, a lyophilization step may be necessary.
Workflow and Logic Diagrams
Caption: Workflow for removing unreacted this compound.
Caption: Logic of removal by a scavenger resin.
References
- 1. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. Extraction of lipophilic compounds::Core Facility Analysis of Lignocellulosics::BOKU Core Facilities::BOKU [boku.ac.at]
- 5. silicycle.com [silicycle.com]
- 6. sopachem.com [sopachem.com]
- 7. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Over-alkylation issues with Eicosyl methane sulfonate
Technical Support Center: Eicosyl Methane (B114726) Sulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eicosyl Methane Sulfonate in their experiments. The content is designed to address specific issues, particularly over-alkylation, that may be encountered.
Troubleshooting Guide: Over-Alkylation
Over-alkylation is a common side reaction where a substrate is alkylated multiple times by an alkylating agent like this compound. This occurs when the mono-alkylated product is more reactive than the initial substrate.[1] The following guide provides strategies to mitigate this issue.
Key Factors Influencing Over-alkylation and Recommended Solutions
| Factor | Problem Description | Recommended Solution | Quantitative Control Parameters (Example) |
| Stoichiometry | The mono-alkylated product successfully competes with the starting material for the remaining this compound. | Increase the statistical probability of the alkylating agent reacting with the starting material by using a large excess of the substrate.[1][2][3] | Use a substrate to alkylating agent molar ratio of 5:1 or greater. |
| Reaction Rate | The rate of the second alkylation is comparable to or faster than the first, leading to significant di- or poly-alkylated products. | Slow the reaction rate by lowering the temperature. This can increase the selectivity for the initial alkylation.[1] | Decrease reaction temperature from room temperature (25°C) to 0°C or -78°C. |
| Concentration of Alkylating Agent | A high local concentration of this compound promotes multiple additions to a single substrate molecule before it can diffuse away. | Add the this compound solution dropwise over an extended period to maintain a low concentration in the reaction mixture. | Add the alkylating agent over 1-2 hours using a syringe pump. |
| Solvent Effects | The solvent can influence the relative reactivity of the nucleophile and the stability of intermediates. | For SN2 reactions, polar aprotic solvents like DMF or acetonitrile (B52724) are generally preferred as they do not solvate the nucleophile as strongly as protic solvents.[4] | N/A (Solvent choice is system-dependent) |
| Steric Hindrance | The substrate is not sterically hindered, allowing for easy multiple additions of the eicosyl group. | While the eicosyl group itself is large, if the substrate is small, consider if a bulkier protecting group could be temporarily introduced to prevent over-alkylation.[2] | N/A (Dependent on substrate) |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (C₂₁H₄₄O₃S) is a long-chain alkylating agent.[5] The methanesulfonate (B1217627) ("mesylate") group is an excellent leaving group, making the eicosyl (20-carbon) chain highly reactive towards nucleophiles.[6] It is used in organic synthesis to introduce a long lipophilic chain onto a molecule, which can be useful for modifying the properties of drugs, creating surfactants, or studying lipid signaling pathways.[7][8]
Q2: My primary amine alkylation with this compound is giving me a mixture of secondary and tertiary amines. How can I improve the yield of the desired secondary amine?
This is a classic over-alkylation problem because the product secondary amine is often more nucleophilic than the starting primary amine. To favor mono-alkylation, use a large excess (5-10 equivalents) of the primary amine relative to the this compound. Additionally, add the alkylating agent slowly to the reaction mixture at a reduced temperature.
Q3: I am observing both C-alkylation and O-alkylation on my substrate. How can I control the selectivity?
The selectivity between C- and O-alkylation of enolates depends on several factors, often explained by Hard and Soft Acid-Base (HSAB) theory.[9]
-
For C-alkylation (softer site): Use a "soft" electrophile. Alkyl methanesulfonates are intermediate, but C-alkylation is often favored in non-coordinating solvents like THF or diethyl ether and at low temperatures.[9]
-
For O-alkylation (harder site): Use a "hard" electrophile. While this compound is not a classic "hard" electrophile, O-alkylation can be favored in polar aprotic solvents like DMSO or DMF which leave the oxygen more exposed.[10]
Q4: Can the long eicosyl chain itself cause any experimental issues?
Yes, the long C20 chain imparts significant lipophilicity. This can lead to solubility issues if your substrate and solvent are polar. You may need to use less polar solvents or co-solvent systems. The steric bulk of the eicosyl group can also slow down the reaction rate compared to smaller alkylating agents, potentially requiring longer reaction times or slightly elevated temperatures, but be mindful that higher temperatures can also promote side reactions.[2][11]
Q5: My reaction is not proceeding. What are the first things I should check?
Before optimizing for over-alkylation, ensure the basic reaction is viable.
-
Reagent Integrity : Confirm that the this compound has not degraded, as many alkylating agents are sensitive to moisture.[4]
-
Anhydrous Conditions : Ensure all glassware was properly dried and that you are using anhydrous solvents, as water can quench the reaction.[4]
-
Inert Atmosphere : If your reagents are sensitive to air, ensure the reaction is performed under an inert atmosphere like nitrogen or argon.[4]
-
Temperature : Verify that the reaction temperature is appropriate. Some reactions require heating to overcome the activation energy.[4]
Experimental Protocols
Protocol: Selective Mono-N-Alkylation of a Primary Amine with this compound
This protocol is designed to minimize over-alkylation during the N-alkylation of a model primary amine.
1. Materials:
-
Primary Amine (Substrate)
-
This compound (Alkylating Agent)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
2. Reaction Setup:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the primary amine (5.0 mmol, 5.0 eq.).
-
Add anhydrous potassium carbonate (10.0 mmol, 10.0 eq.).
-
Add anhydrous acetonitrile (50 mL) and stir the suspension.
-
In a separate flask, prepare a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (20 mL).
3. Alkylation Procedure:
-
Cool the amine suspension to 0°C using an ice bath.
-
Draw the this compound solution into a syringe and place it on a syringe pump.
-
Add the this compound solution to the stirred amine suspension dropwise over a period of 2 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
4. Workup and Purification:
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess amine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated secondary amine.
Visualizations
Experimental and Logical Diagrams
Caption: Troubleshooting workflow for over-alkylation.
Caption: Role of lipids in a signal transduction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gauthmath.com [gauthmath.com]
- 4. benchchem.com [benchchem.com]
- 5. larodan.com [larodan.com]
- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. Steric effects - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Cysteine Alkylation: Iodoacetamide vs. Eicosyl Methane Sulfonate
For Researchers, Scientists, and Drug Development Professionals
The precise and stable modification of cysteine residues is a cornerstone of numerous proteomics and drug development workflows. The choice of alkylating agent is critical, directly impacting experimental outcomes, from protein identification to the characterization of therapeutic targets. This guide provides a detailed comparison of two distinct cysteine alkylating agents: the widely-used iodoacetamide (B48618) (IAA) and the less conventional, long-chain eicosyl methane (B114726) sulfonate.
At a Glance: Key Differences and Performance Metrics
Iodoacetamide is a small, highly reactive haloacetamide that has been the go-to reagent for cysteine alkylation for decades. Its performance is well-documented, though it is known to exhibit certain off-target reactivities. Eicosyl methane sulfonate, a long-chain alkyl methanesulfonate (B1217627), represents a structurally different class of alkylating agent. Its large alkyl group suggests potential for altered solubility and unique applications, though its reactivity and specificity for cysteine in a complex biological sample are less characterized.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for iodoacetamide, based on published experimental data. The parameters for this compound are predicted based on the known reactivity of methanesulfonate esters and the physicochemical properties of its long alkyl chain.
| Feature | Iodoacetamide (IAA) | This compound (EMS) (Predicted) |
| Mass Shift (Da) | +57.02 | +301.28 |
| Optimal pH | 7.5 - 8.5[1] | ~8.0 (predicted) |
| Reaction Time | 15 - 60 min[1] | Likely slower than IAA due to steric hindrance |
| Reaction Temperature | Room Temperature to 37°C[1] | Room Temperature to 37°C (predicted) |
| Specificity & Off-Target Reactions | High for Cys. Can react with Met, Lys, His, Asp, Glu, and N-terminus at higher pH, concentration, or temperature.[1][2][3][4][5][6][7][8] | Predicted to be specific for nucleophiles like thiols. The long alkyl chain may introduce solubility issues in aqueous buffers and could lead to non-specific hydrophobic interactions with proteins. |
Mechanism of Action
Both iodoacetamide and this compound alkylate cysteine via a nucleophilic substitution reaction. The deprotonated thiol group of the cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.
Iodoacetamide
Iodoacetamide is a classic SN2 reactant. The highly nucleophilic thiolate anion of a cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide leaving group and forming a stable thioether bond (S-carbamidomethyl-cysteine).
This compound
This compound also alkylates thiols through an SN2 mechanism. In this case, the methanesulfonate group is an excellent leaving group. The cysteine thiolate attacks the α-carbon of the eicosyl group, displacing the methanesulfonate and forming a thioether linkage. The long eicosyl chain (C20) would result in a significant hydrophobic modification of the cysteine residue.
Signaling Pathways and Experimental Workflows
The alkylation of cysteine residues is a critical step in many experimental workflows, particularly in proteomics, to prevent the re-formation of disulfide bonds after reduction. This ensures that proteins remain in a denatured state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. PXD015889 - Cysteine alkylating methods in shotgun proteomics and their possible effects on methionine residues - OmicsDI [omicsdi.org]
- 3. larodan.com [larodan.com]
- 4. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 酯类产品 | MCE [medchemexpress.cn]
Probing the Depths: A Comparative Guide to the Efficacy of Reagents for Modifying Buried Cysteine Residues
For researchers, scientists, and drug development professionals, understanding the topology and conformational dynamics of proteins is paramount. Cysteine residues, with their reactive thiol groups, serve as valuable probes for elucidating protein structure and function. However, cysteines buried within the protein core present a significant challenge for chemical modification. This guide provides a comprehensive comparison of commonly used reagents for modifying these sterically hindered cysteines, offering insights into their efficacy, specificity, and practical application.
The accessibility of cysteine residues can be indicative of a protein's folding state, conformational changes upon ligand binding, or the architecture of transmembrane domains.[1] The "Substituted Cysteine Accessibility Method" (SCAM) is a powerful technique used to map the solvent-accessible surfaces of proteins by introducing cysteine residues at specific sites and assessing their reactivity with various thiol-modifying reagents.[1][2] This guide focuses on the chemical tools at the heart of such methodologies.
A Comparative Overview of Cysteine Modifying Reagents
The ideal reagent for modifying buried cysteines should be small enough to penetrate the protein interior, highly reactive with the thiol group, and exhibit minimal off-target reactions. Here, we compare four major classes of reagents: Haloacetamides (specifically Iodoacetamide), Maleimides (including N-ethylmaleimide), and Methanethiosulfonate (MTS) reagents.
| Reagent Class | Example(s) | Mass Shift (Da) | Optimal pH | Reaction Speed | Key Characteristics & Off-Target Reactions |
| Haloacetamides | Iodoacetamide (IAM) | +57.02 | 7.5 - 8.5[3] | Moderate[3] | Pros: Widely used, well-characterized.[4] Cons: Can react with Met, Lys, His, Asp, Glu, and N-terminus at higher pH, concentration, or temperature.[3] The reaction rate is dependent on both IAM and the deprotonated cysteine (thiolate) concentration.[5] |
| Chloroacetamide (CAA) | +57.02 | ~8.0[3] | Slower than IAM | Pros: May cause less off-target alkylation than IAM.[3] Cons: Can increase methionine oxidation.[3] | |
| Maleimides | N-ethylmaleimide (NEM) | +125.05 | 6.5 - 7.5 | Fast[5] | Pros: High reactivity and specificity for thiols at near-neutral pH.[3][5] Cons: Can react with primary amines (e.g., lysine) and undergo hydrolysis at pH > 7.5.[6] The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[7] |
| N-aryl maleimides | Variable | 6.5 - 7.5 | Fast | Pros: Form more stable conjugates compared to N-alkyl maleimides, reducing deconjugation.[8] Cons: Similar potential for off-target reactions as NEM at higher pH. | |
| Methanethiosulfonates | MTSES, MTSET | Variable | Neutral | Fast | Pros: Highly specific for thiols. Charged variants (MTSES⁻, MTSET⁺) are valuable for probing ion channel pores.[9] Can be membrane-impermeant, allowing for selective labeling of extracellular cysteines.[1] Cons: The disulfide bond formed is reversible with reducing agents like DTT.[10] |
Delving into the Chemistry: Mechanisms of Action
The efficacy of these reagents is rooted in their distinct chemical mechanisms for reacting with the cysteine thiol group.
Haloacetamides: A Classic Alkylation
Iodoacetamide (IAM) and its analogues are alkylating agents that react with the nucleophilic thiolate anion of cysteine in an SN2 reaction, forming a stable thioether bond.[5] This reaction is essentially irreversible under physiological conditions.
Maleimides: A Rapid Addition
Maleimides react with cysteine thiols via a Michael addition, where the thiolate attacks one of the carbons of the maleimide (B117702) double bond.[5] This forms a stable thioether linkage. The reaction is generally faster and more specific for thiols at neutral pH compared to haloacetamides.[5]
Methanethiosulfonates: A Reversible Disulfide Bridge
Methanethiosulfonate (MTS) reagents react with cysteine thiols to form a disulfide bond, releasing methanesulfonic acid. This reaction is highly specific for thiols. The resulting disulfide bond can be cleaved by reducing agents, making this a reversible modification.
Experimental Protocols: A Guide to Probing Buried Cysteines
The following protocols provide a general framework for assessing the accessibility of buried cysteine residues using the aforementioned reagents, followed by analysis using mass spectrometry.
General Workflow for Cysteine Accessibility Studies
A typical experimental workflow involves differential labeling of cysteine residues based on their accessibility, followed by proteomic analysis to identify and quantify the modified sites.
Protocol 1: Differential Alkylation with NEM and IAM
This protocol is designed to distinguish between solvent-accessible and buried cysteine residues.
Materials:
-
Protein sample
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
N-ethylmaleimide (NEM) stock solution (e.g., 100 mM in DMSO or water, freshly prepared)
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 500 mM in water)
-
Iodoacetamide (IAM) stock solution (e.g., 500 mM in denaturing buffer, freshly prepared and protected from light)
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Lyse cells or tissues and clarify the lysate by centrifugation. Determine the protein concentration.
-
Labeling of Accessible Cysteines: To the native protein lysate, add NEM to a final concentration of 10-40 mM. Incubate for 5-30 minutes at room temperature. The optimal time and concentration should be determined empirically.[11]
-
Quenching: Quench the unreacted NEM by adding a quenching solution.
-
Denaturation and Reduction: Add denaturing buffer to the sample to a final urea concentration of 8 M. Add TCEP to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce any remaining disulfide bonds and expose buried cysteines.
-
Labeling of Buried Cysteines: Add IAM to a final concentration of 50 mM. Incubate for 30-60 minutes at room temperature in the dark.
-
Quenching: Quench the unreacted IAM with a quenching solution.
-
Sample Preparation for Mass Spectrometry: Proceed with buffer exchange (e.g., dialysis or spin columns) to remove urea, followed by trypsin digestion.[12]
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify peptides modified with NEM (accessible cysteines) and IAM (buried cysteines).[12]
Protocol 2: Probing Accessibility with MTS Reagents
This protocol is particularly useful for membrane proteins, where membrane-impermeant MTS reagents can distinguish between extracellular and intracellular domains.
Materials:
-
Cells expressing the protein of interest (preferably with a single cysteine mutation)
-
Extracellular buffer (e.g., PBS)
-
MTS reagent (e.g., MTSES or MTSET) stock solution (freshly prepared in water or appropriate buffer)
-
Lysis buffer containing a different cysteine-modifying reagent (e.g., IAM or NEM with a distinct mass tag) to label intracellular cysteines.
-
Western blot or mass spectrometry setup for analysis.
Procedure:
-
Labeling of Extracellular Cysteines: Wash the cells with extracellular buffer. Incubate the intact cells with the membrane-impermeant MTS reagent at a predetermined concentration and for a specific time at room temperature.
-
Quenching: Quench the reaction by washing the cells with buffer containing a thiol-containing compound (if the MTS reagent is in excess) or by proceeding directly to lysis.
-
Lysis and Labeling of Intracellular Cysteines: Lyse the cells in a buffer containing a second, membrane-permeant cysteine-modifying reagent (e.g., NEM) to label all remaining unmodified cysteines (including those that were intracellular and buried).
-
Analysis:
-
Western Blot: If the modifying reagent contains a tag (e.g., biotin), the modification can be detected by western blotting after SDS-PAGE.
-
Mass Spectrometry: Purify the protein of interest and analyze by mass spectrometry to identify the sites of modification by the MTS reagent and the subsequent intracellular labeling agent.
-
Conclusion
The choice of reagent for modifying buried cysteines depends heavily on the specific research question, the nature of the protein, and the analytical method employed. For general purposes of differential labeling, the combination of a highly reactive and relatively specific reagent like NEM for accessible cysteines, followed by denaturation and labeling with a robust reagent like IAM for buried residues, is a powerful strategy. For membrane proteins, the use of membrane-impermeant MTS reagents offers an unparalleled advantage in mapping topology. Careful optimization of reaction conditions, including pH, reagent concentration, and incubation time, is crucial to maximize specificity and obtain reliable and reproducible data.[11] This guide provides a foundation for researchers to select and apply the most suitable chemical tools to explore the hidden topographies of the proteome.
References
- 1. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ttuhsc.edu [ttuhsc.edu]
- 10. interchim.fr [interchim.fr]
- 11. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Confirming Eicosyl Methane Sulfonate Modification: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, unequivocally identifying covalent modifications of protein targets is paramount. This guide provides a detailed comparison of mass spectrometry-based approaches to confirm modification by eicosyl methane (B114726) sulfonate, a compound featuring a long-chain alkyl group. We present experimental protocols, data interpretation strategies, and a comparison with alternative techniques to aid in the selection of the most appropriate analytical method.
Introduction to Eicosyl Methane Sulfonate Modification Analysis
This compound is an alkylating agent capable of covalently modifying nucleophilic residues on proteins, such as cysteine, lysine, and histidine. The addition of the large, hydrophobic eicosyl group (a 20-carbon chain) can significantly alter protein structure and function. Mass spectrometry (MS) is the gold standard for characterizing such modifications, offering high sensitivity and the ability to pinpoint the exact site of modification.[1][2][3] This guide will focus on two primary MS-based strategies: top-down and bottom-up proteomics.
Mass Spectrometry-Based Approaches
The two principal mass spectrometry workflows for analyzing protein modifications are top-down and bottom-up proteomics. The choice between them depends on the specific research question, the nature of the protein, and the desired level of detail.[2]
Top-Down Proteomics: A Bird's-Eye View
Top-down proteomics analyzes the intact protein-drug adduct.[2][4] This approach provides a rapid confirmation of covalent binding by measuring the mass of the entire protein.[2] A mass shift corresponding to the molecular weight of the this compound adduct confirms the modification. This method is highly effective for quickly screening compounds and determining the stoichiometry of binding (i.e., how many molecules of the compound are bound to the protein).[2] However, it does not identify the specific amino acid residue that has been modified and can be challenging for very large proteins or complex mixtures.[2]
Bottom-Up Proteomics: Pinpointing the Modification Site
Bottom-up, or "shotgun," proteomics is the most common method for identifying specific modification sites.[4][5] In this approach, the modified protein is enzymatically digested into smaller peptides prior to MS analysis.[1] The resulting peptides are then analyzed by tandem mass spectrometry (MS/MS).[6] By identifying a peptide with a mass increase corresponding to the this compound adduct and sequencing that peptide, the precise location of the covalent bond can be determined.[2][3] This technique is well-suited for large proteins and complex samples, such as cell lysates.[2]
Experimental Protocols
Below are detailed methodologies for the key experiments involved in both top-down and bottom-up mass spectrometry analysis of this compound modified proteins.
Sample Preparation for Mass Spectrometry
-
Protein Alkylation: Incubate the target protein with this compound under desired experimental conditions (e.g., specific buffer, temperature, and time).
-
Removal of Excess Reagent: Remove unreacted this compound using methods such as dialysis, size-exclusion chromatography, or precipitation.
-
Denaturation, Reduction, and Alkylation (for Bottom-Up): Denature the protein (e.g., with urea (B33335) or guanidinium (B1211019) chloride), reduce disulfide bonds (with DTT or TCEP), and alkylate free cysteines (with iodoacetamide (B48618) or N-ethylmaleimide) to prevent disulfide bond reformation.[7] This step is crucial for accurate analysis in bottom-up proteomics.[7]
-
Enzymatic Digestion (for Bottom-Up): Digest the protein into peptides using a specific protease, most commonly trypsin.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
Mass Spectrometry Analysis
-
Instrumentation: A variety of mass spectrometers can be used, including MALDI-TOF, ESI-TOF, Quadrupole-TOF (Q-TOF), and Orbitrap systems.[8] High-resolution instruments are particularly advantageous for distinguishing the modification from other potential adducts.[8]
-
Top-Down Analysis:
-
Introduce the intact protein into the mass spectrometer via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Acquire the mass spectrum of the intact protein.
-
Compare the mass of the modified protein to the unmodified control.
-
-
Bottom-Up Analysis:
-
Separate the peptide mixture using liquid chromatography (LC).
-
Introduce the peptides into the mass spectrometer.
-
Perform data-dependent acquisition, where the instrument automatically selects peptide ions for fragmentation (MS/MS).
-
Analyze the resulting MS/MS spectra to identify peptide sequences and locate the modification.
-
Data Presentation and Analysis
Quantitative data from mass spectrometry experiments should be summarized in clearly structured tables for easy comparison.
| Analytical Approach | Information Gained | Advantages | Disadvantages |
| Top-Down MS | Confirmation of covalent binding, stoichiometry of modification | Rapid, provides information on the intact protein | Does not identify the modification site, challenging for large proteins and complex mixtures |
| Bottom-Up MS | Identification of the specific amino acid residue modified | High sensitivity, suitable for complex samples and large proteins | Can have incomplete sequence coverage, potential loss of modification information during sample preparation |
Data analysis for bottom-up proteomics involves searching the acquired MS/MS spectra against a protein sequence database using software such as Mascot, Sequest, or MaxQuant.[9] The search parameters must be set to include the variable modification corresponding to the mass of the this compound adduct.
Visualizing the Workflow
A diagram of the experimental workflow provides a clear overview of the process.
Caption: Mass spectrometry workflows for analyzing this compound modification.
Comparison with Alternative Techniques
While mass spectrometry is the most definitive method, other techniques can provide complementary information.
| Technique | Information Gained | Advantages | Disadvantages |
| Western Blotting | Confirmation of modification if a specific antibody is available | Relatively simple and widely available | Requires a specific antibody against the modification, not quantitative |
| Biochemical Assays | Functional consequences of modification | Can directly measure changes in protein activity | Indirect evidence of modification, does not identify the modification site |
| Fluorescent Labeling | Visualization and quantification of modified proteins | High sensitivity, allows for imaging | Requires a fluorescently labeled version of the modifying agent |
Conclusion
Mass spectrometry, through both top-down and bottom-up approaches, provides a powerful and comprehensive toolkit for confirming and characterizing this compound modification of proteins. While top-down proteomics offers a rapid assessment of covalent binding, bottom-up proteomics excels at identifying the precise location of the modification. The choice of method will depend on the specific research goals. By combining these powerful analytical techniques with careful experimental design and data analysis, researchers can gain deep insights into the molecular mechanisms of protein alkylation by this compound.
References
- 1. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 4. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Side-by-Side Comparison of Hydrophobic Alkylating Agents for Researchers
In the landscape of cancer therapeutics and chemical biology, hydrophobic alkylating agents remain a cornerstone for their potent cytotoxic effects. These molecules covalently modify cellular nucleophiles, with DNA being a primary target, leading to cell cycle arrest and apoptosis. Their hydrophobicity influences their membrane permeability, distribution, and metabolism, making a comparative understanding crucial for researchers in drug development and chemical biology. This guide provides a side-by-side comparison of six prominent hydrophobic alkylating agents: Melphalan (B128), Chlorambucil, Cyclophosphamide, Carmustine, Lomustine, and Busulfan (B1668071), focusing on their performance and supported by experimental data.
Mechanism of Action: A Unified Assault on DNA
Hydrophobic alkylating agents, despite their structural diversity, share a common mechanism of inducing cellular damage. They introduce alkyl groups onto the DNA molecule, primarily at the N7 position of guanine.[1][2][3][4][5][6] This initial monofunctional alkylation can then, for bifunctional agents, lead to the formation of highly cytotoxic interstrand cross-links (ICLs).[3][4][5] These ICLs prevent the separation of DNA strands, thereby halting critical cellular processes like replication and transcription, ultimately triggering cell death pathways.[2][7]
Physicochemical Properties: A Balancing Act of Solubility and Reactivity
The hydrophobic character of these agents, often quantified by the logarithm of the partition coefficient (logP), plays a significant role in their biological activity. A higher logP value generally indicates greater lipid solubility and ability to cross cell membranes. However, this must be balanced with sufficient aqueous solubility for administration and distribution.
| Alkylating Agent | Chemical Class | LogP | Water Solubility |
| Melphalan | Nitrogen Mustard | -0.52 (at pH 7) | 0.0457 g/L at 25°C |
| Chlorambucil | Nitrogen Mustard | 3.81 | Insoluble |
| Cyclophosphamide | Nitrogen Mustard | 0.63 | 40 g/L at 20°C |
| Carmustine (BCNU) | Nitrosourea | 1.53 | Poorly soluble |
| Lomustine (CCNU) | Nitrosourea | 2.83 | Insoluble (<0.05 mg/mL) |
| Busulfan | Alkyl Sulfonate | Not available | Very slightly soluble |
Note: LogP and water solubility values can vary depending on the experimental or computational method used.
Comparative Cytotoxicity: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a compilation of IC50 values for the selected alkylating agents against various cancer cell lines. It is important to note that these values are highly dependent on the cell line, exposure time, and assay conditions, making direct comparisons across different studies challenging.
| Alkylating Agent | Cell Line | IC50 (µM) | Reference |
| Melphalan | RPMI-8226 (Multiple Myeloma) | 8.9 | [8] |
| HL-60 (Leukemia) | 3.78 | [8] | |
| THP-1 (Leukemia) | 6.26 | [8] | |
| Chlorambucil | A2780 (Ovarian Carcinoma) | 12 - 43 | [9] |
| Cyclophosphamide | Various | Varies widely (as it's a prodrug) | [2][10] |
| Carmustine (BCNU) | U87MG (Glioblastoma) | 54.40 | N/A |
| Lomustine (CCNU) | U87-MG (Glioblastoma) | 68.1 | [11] |
| Busulfan | Various | Varies | [6] |
Signaling Pathways and Experimental Workflows
The cellular response to DNA damage induced by alkylating agents is a complex network of signaling pathways aimed at either repairing the damage or initiating programmed cell death.
The following diagram illustrates a typical workflow for assessing the cytotoxicity of these agents.
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the alkylating agent in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay for Cytotoxicity
Principle: The SRB assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the cell number.
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 value as in the MTT assay.
Alkaline Comet Assay for DNA Interstrand Cross-links
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method to detect DNA damage. For detecting ICLs, a modified alkaline protocol is used where the DNA is subjected to a damaging agent (e.g., X-rays) to introduce random strand breaks. The presence of ICLs will reduce the migration of the fragmented DNA in the agarose (B213101) gel.
Protocol:
-
Cell Treatment: Treat cells with the alkylating agent for a specified time.
-
Slide Preparation: Mix a small number of cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins.
-
Irradiation: Irradiate the slides on ice with a defined dose of X-rays (e.g., 5-15 Gy) to induce random DNA strand breaks.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA migration (comet tail length) is inversely proportional to the number of ICLs. Quantify the comet parameters using appropriate software.
Conclusion
The hydrophobic alkylating agents discussed in this guide represent a powerful class of cytotoxic compounds with broad applications in cancer research and therapy. Their effectiveness is intricately linked to their physicochemical properties, which govern their cellular uptake and DNA-damaging potential. The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the performance of these and other alkylating agents in their specific experimental systems. A thorough understanding of their mechanisms of action and the cellular responses they elicit is paramount for the rational design of novel therapeutic strategies.
References
- 1. High-dose melphalan treatment significantly increases mutational burden at relapse in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Melphalan-induced DNA damage in vitro as a predictor for clinical outcome in multiple myeloma | Haematologica [haematologica.org]
- 4. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
- 8. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beyond DNA Damage: Exploring the Immunomodulatory Effects of Cyclophosphamide in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validating Protein Modification by Eicosyl Methane Sulfonate: A Comparative Guide for Mass Spectrometry Analysis
In the dynamic field of proteomics, the precise identification and quantification of protein modifications are paramount for unraveling complex biological processes and for the development of novel therapeutics. Chemical probes play a crucial role in this endeavor by selectively targeting and labeling specific amino acid residues, thereby facilitating their analysis by mass spectrometry (MS/MS). This guide provides a comprehensive comparison of Eicosyl Methane Sulfonate (EMS) as a long-chain alkylating agent for protein modification against the widely-used, short-chain reagent, Iodoacetamide (IAA).
Performance Comparison: EMS vs. IAA
The selection of an appropriate alkylating agent is critical for the success of proteomic workflows. The properties of the agent influence reaction efficiency, specificity, and the subsequent identification of modified peptides by MS/MS. Below is a comparative summary of this compound and Iodoacetamide.
| Feature | This compound (EMS) | Iodoacetamide (IAA) |
| Reactive Group | Methane Sulfonate Ester | Iodoacetyl |
| Target Residues | Primarily Cysteine; potential for others (Lys, His) | Primarily Cysteine[1] |
| Alkyl Chain | Long (C20) | Short (C2) |
| Mass Shift | +316.25 Da (Eicosyl group) | +57.02 Da (Carbamidomethyl group) |
| Solubility | Low in aqueous buffers | High in aqueous buffers |
| Reaction Rate | Slower | Faster |
| Potential Advantages | Hydrophobic targeting, potential for membrane protein analysis | Well-characterized, efficient, and rapid reaction[2] |
| Potential Disadvantages | Poor solubility, potential for non-specific hydrophobic interactions, slower reaction kinetics | Potential for off-target modifications (Lys, His, N-terminus)[2] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for validating protein alkylation by MS/MS and a conceptual signaling pathway that could be investigated using such chemical probes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for in-solution protein alkylation and subsequent preparation for MS/MS analysis.
In-Solution Protein Reduction and Alkylation
This protocol is suitable for purified proteins or total cell lysates.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample (10-100 µg) in 50 µL of a denaturation buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5).
-
-
Reduction:
-
Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM.
-
Incubate the mixture at 56°C for 30 minutes to reduce disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
For Iodoacetamide (IAA) : Add freshly prepared IAA solution to a final concentration of 25 mM.
-
For This compound (EMS) : Due to its hydrophobicity, dissolve EMS in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding it to the protein solution to a final concentration of 25 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
-
Proteolytic Digestion for MS/MS Analysis
-
Buffer Exchange/Dilution:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 1 M. This is crucial for optimal enzyme activity.
-
-
Digestion:
-
Add a protease, such as trypsin, at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Reconstitution for LC-MS/MS:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Data Analysis and Interpretation
The analysis of MS/MS data is a critical step in identifying alkylated peptides.
Database Searching Parameters
-
Variable Modifications: Set the appropriate mass shift as a variable modification on cysteine residues.
-
For IAA: Carbamidomethyl (C) +57.02146 Da.
-
For EMS: Eicosyl (C) +316.2535 Da.
-
-
Enzyme: Specify the protease used (e.g., Trypsin).
-
Missed Cleavages: Allow for at least one missed cleavage.
-
Mass Tolerances: Set appropriate mass tolerances for precursor and fragment ions based on the instrument's performance.
Interpreting the Results
-
Sequence Coverage: High sequence coverage of a protein increases the confidence of identifying the modification site.
-
MS/MS Spectra: Manually inspect the MS/MS spectra of putative modified peptides. The presence of a series of b- and y-ions with the expected mass shift confirms the modification and its location.
-
Quantitative Analysis: For quantitative proteomics experiments, the relative abundance of the modified peptides between different samples can be determined using label-free or label-based methods.[3][4][5]
Conclusion
Validating protein modifications with chemical probes like this compound and Iodoacetamide, followed by MS/MS analysis, is a powerful approach in proteomics research. While IAA is a well-established and efficient reagent, the long-chain nature of EMS presents an interesting, albeit more challenging, alternative for specific applications, such as targeting proteins in hydrophobic environments. The choice of reagent should be guided by the specific research question, the properties of the target proteins, and the technical feasibility of the experimental workflow. Careful optimization of the protocol and rigorous data analysis are essential for obtaining high-quality, reproducible results.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Methods and Algorithms for Quantitative Proteomics by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Guide: Techniques & Applications - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Alkylation Efficiency of Eicosyl Methane Sulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the alkylation performance of Eicosyl Methane Sulfonate against other common alkylating agents. The information presented herein is supported by established chemical principles and available experimental data for analogous compounds, offering a framework for selecting appropriate reagents in various research and development applications, from organic synthesis to proteomics and drug delivery.
Introduction to Alkylating Agents
Alkylating agents are a class of reactive molecules that introduce an alkyl group into a nucleophilic substrate. Their utility spans numerous scientific disciplines, playing a crucial role in the synthesis of pharmaceuticals, the modification of biomolecules for analytical purposes, and as therapeutic agents themselves. The efficiency and specificity of an alkylating agent are determined by several factors, including the nature of the alkyl group, the properties of the leaving group, and the reaction conditions.
This compound, a long-chain alkyl sulfonate, is characterized by a 20-carbon alkyl chain and a methanesulfonate (B1217627) (mesylate) leaving group. The mesylate is an excellent leaving group, rendering the primary carbon of the eicosyl chain susceptible to nucleophilic attack. Due to its long, lipophilic chain, this compound is particularly suited for applications requiring the introduction of a large hydrophobic moiety, such as in the synthesis of lipids, surfactants, or for modifying the pharmacokinetic properties of drug candidates.
Quantitative and Qualitative Performance Comparison
Table 1: Comparison of this compound with Other Alkylating Agents
| Alkylating Agent | Class | Typical Nucleophiles | Reaction Mechanism | Relative Reactivity (Estimated) | Key Characteristics & Off-Target Reactions |
| This compound | Alkyl Sulfonate | O, N, S | Primarily SN2 | Moderate | Good for introducing long lipophilic chains. Reaction rates may be influenced by solubility and steric effects of the long alkyl chain. |
| Methyl Methane Sulfonate (MMS) | Alkyl Sulfonate | O, N, S | SN2 | High | Potent methylating agent, often used in studies of DNA alkylation.[1][2] |
| Iodoacetamide (IAM) | Haloacetamide | S >> N, O | SN2 | Very High | Commonly used for cysteine alkylation in proteomics. Can react with other nucleophilic residues at higher pH and concentrations. |
| N-Ethylmaleimide (NEM) | Maleimide | S | Michael Addition | High | Highly specific for sulfhydryl groups at near-neutral pH. |
| Eicosyl Bromide | Alkyl Halide | O, N, S | SN2 | Moderate to High | Reactivity is generally higher than the corresponding chloride but lower than the iodide. Bromide is a good leaving group. |
Table 2: Reaction Conditions for Common Alkylating Agents
| Alkylating Agent | Optimal pH | Typical Solvent(s) | Temperature (°C) | Reaction Time |
| This compound | Basic (e.g., >8) | Aprotic polar solvents (DMF, DMSO) | 25 - 80 | Hours to days |
| Methyl Methane Sulfonate (MMS) | Neutral to Basic | Aprotic polar solvents, water | 25 - 50 | Minutes to hours |
| Iodoacetamide (IAM) | 7.5 - 8.5 | Aqueous buffers, ACN, DMF | Room Temperature - 37 | 15 - 60 min |
| N-Ethylmaleimide (NEM) | 6.5 - 7.5 | Aqueous buffers, ACN | Room Temperature | 1 - 2 hours |
| Eicosyl Bromide | Basic (e.g., >8) | Aprotic polar solvents (DMF, DMSO) | 50 - 100 | Hours to days |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound and a general protocol for its use in an O-alkylation reaction.
Synthesis of this compound
This protocol describes the synthesis of this compound from eicosanol (B47690) and methanesulfonyl chloride.
Materials:
-
Eicosanol (1-hydroxycosane)
-
Methanesulfonyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve eicosanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
General Protocol for O-Alkylation of a Phenol with this compound
This protocol outlines a general procedure for the etherification of a phenolic hydroxyl group using this compound.
Materials:
-
Phenolic substrate
-
This compound
-
Potassium carbonate (or another suitable base)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Diatomaceous earth
Procedure:
-
To a solution of the phenolic substrate (1 equivalent) in anhydrous DMF or DMSO, add potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80°C and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from several hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ether by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the synthesis of this compound and the general workflow for an alkylation reaction.
Caption: Workflow for the synthesis of this compound.
Caption: General experimental workflow for O-alkylation.
Caption: Simplified SN2 mechanism for alkylation.
Conclusion
This compound serves as a valuable alkylating agent for the introduction of a long, 20-carbon alkyl chain. Its reactivity is governed by the excellent leaving group ability of the methanesulfonate moiety. While it is expected to be a moderately reactive primary alkylating agent, its performance in a given application will be influenced by factors such as the nucleophilicity of the substrate, solvent choice, and temperature. Compared to short-chain alkylating agents like MMS or IAM, reactions with this compound will likely require more forcing conditions (higher temperatures and longer reaction times) and careful consideration of solvent systems to ensure adequate solubility of the lipophilic reagent. For applications requiring high specificity for sulfhydryl groups, reagents like N-ethylmaleimide may be more suitable. The protocols and comparative data provided in this guide offer a starting point for the rational design of experiments and the selection of the most appropriate alkylating agent for a given synthetic or biochemical challenge.
References
The Impact of Eicosyl Methane Sulfonate on Trypsin Digestion Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of proteomics, efficient and complete protein digestion is a critical prerequisite for successful mass spectrometry-based analysis. The use of surfactants to enhance protein solubilization and denaturation is a common strategy to improve trypsin digestion efficiency, particularly for complex or hydrophobic protein mixtures. This guide provides a comparative analysis of various surfactants used for this purpose, with a special focus on the potential utility of eicosyl methane (B114726) sulfonate, a long-chain alkyl sulfonate. Due to the limited availability of direct experimental data on eicosyl methane sulfonate in proteomics applications, this guide draws comparisons with well-characterized, structurally similar surfactants and other commercially available protease-compatible detergents.
Executive Summary
This compound (C20H41SO3CH3) is a long-chain alkyl sulfonate with strong surfactant properties. While not yet established in routine proteomics workflows, its structure suggests it could be a potent agent for protein solubilization and denaturation, analogous to the widely used sodium dodecyl sulfate (B86663) (SDS). However, the potential for trypsin inhibition and the necessity for effective removal before mass spectrometry are significant considerations. This guide compares the theoretical attributes of this compound with established surfactants like SDS, sodium deoxycholate (SDC), and commercially available mass spectrometry-compatible detergents such as RapiGest SF, PPS Silent Surfactant, and ProteaseMAX. We provide a comprehensive overview of their mechanisms, comparative performance data from published studies, and detailed experimental protocols to aid researchers in selecting and optimizing their protein digestion workflows.
Comparative Analysis of Surfactants for Trypsin Digestion
The choice of surfactant for in-solution protein digestion is a trade-off between maximizing protein solubilization and minimizing interference with trypsin activity and downstream mass spectrometry analysis.
Key Performance Metrics
The efficiency of trypsin digestion is typically evaluated based on several key metrics:
-
Number of Identified Peptides and Proteins: A primary indicator of successful digestion and analysis.
-
Protein Sequence Coverage: The percentage of a protein's amino acid sequence that is identified by its constituent peptides.
-
Number of Missed Cleavages: The frequency of potential trypsin cleavage sites (C-terminal to lysine (B10760008) or arginine, not followed by proline) that remain uncut, indicating incomplete digestion.
-
Hydrophobicity of Identified Peptides: The ability to identify peptides from hydrophobic and transmembrane proteins is a key advantage of using surfactants.
Surfactant Comparison
The following table summarizes the properties and performance of various surfactants commonly used in proteomics. This compound is included with its properties inferred from its chemical structure, pending experimental validation.
| Surfactant | Type | Key Advantages | Key Disadvantages | Typical Working Concentration | Mass Spec Compatibility |
| This compound (Hypothetical) | Anionic Alkyl Sulfonate | Potentially very strong solubilizing agent for hydrophobic proteins due to long alkyl chain. | Expected to be a strong trypsin inhibitor. Must be efficiently removed before LC-MS. Lack of published data. | Not Established | Very Poor (requires removal) |
| Sodium Dodecyl Sulfate (SDS) | Anionic Alkyl Sulfate | Excellent solubilizing and denaturing agent. Well-characterized.[1][2] | Strong trypsin inhibitor.[3][4][5] Must be removed before LC-MS, which can lead to sample loss.[6][7][8] | 0.05 - 1% | Very Poor (requires removal) |
| Sodium Deoxycholate (SDC) | Anionic Bile Salt | Good solubilizing agent, particularly for membrane proteins.[9] Can be removed by acidification and phase transfer.[9] | Can inhibit trypsin at higher concentrations.[3][4][5] Removal can be complex. | 0.1 - 1% | Poor (requires removal) |
| RapiGest SF | Anionic, Acid-Labile | Good solubilizing agent.[10][11] Degrades in acidic conditions, simplifying removal before LC-MS.[6][10][12] Compatible with trypsin.[10] | More expensive than traditional detergents. Incomplete removal of degradation byproducts can interfere with analysis. | 0.1 - 0.2% | Good (after degradation) |
| PPS Silent Surfactant | Anionic, Acid-Labile | Similar properties to RapiGest SF.[6] Degrades in acidic conditions for easy removal.[12] | More expensive than traditional detergents. | 0.1% | Good (after degradation) |
| ProteaseMAX | Anionic, Enzyme-Degradable | Degrades during digestion, eliminating the need for a separate removal step.[12][13] Enhances digestion of proteins from gels.[13] | May not be as strongly solubilizing as SDS for very difficult proteins. | 0.01 - 0.05% | Excellent (degrades) |
Quantitative Data Summary
The following table presents a summary of quantitative data from comparative studies on the impact of different surfactants on trypsin digestion efficiency.
| Study Focus | Surfactants Compared | Key Findings |
| Initial Trypsin Activity vs. Cumulative Digestion | SDS, SDC | Low concentrations of SDS (0.01%) and SDC (0.2%) increased initial trypsin activity but led to a 10- to 40-fold reduction in trypsin half-life, resulting in lower overall peptide counts compared to no surfactant.[3][4][5] |
| MS-Compatible Detergent Comparison | RapiGest SF, PPS, Invitrosol | All MS-compatible detergents significantly increased the number of peptide and protein identifications from pancreatic cell lysates compared to digestion in urea (B33335) or buffer alone.[6][14] Merging data from digestions with all three detergents yielded the highest number of protein identifications.[6][14] |
| SDC vs. Commercial MS-Compatible Detergents | SDC, RapiGest, PPS, Invitrosol | The performance of SDC was found to be comparable to the more expensive commercial detergents in terms of total identified peptides and hydrophobicity of recovered peptides.[15] |
| Impact of SDS Concentration | Various SDS concentrations | Optimal trypsin digestion efficiency was observed at SDS concentrations of 0.07% or less. Higher concentrations showed significant inhibition.[2] |
Experimental Protocols
A detailed and robust experimental protocol is crucial for achieving reproducible and efficient protein digestion. Below is a generalized in-solution trypsin digestion protocol that can be adapted for use with various surfactants.
In-Solution Trypsin Digestion Protocol
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a buffer containing the chosen surfactant (e.g., 0.1% RapiGest SF in 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Vortex thoroughly and incubate at a temperature appropriate for the surfactant and protein sample (e.g., 37°C for 15 minutes).
-
-
Reduction:
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30-60 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteine residues, preventing the reformation of disulfide bonds.
-
-
Enzymatic Digestion:
-
Add sequencing-grade modified trypsin to the protein solution. A typical enzyme-to-protein ratio is 1:50 (w/w).
-
Incubate at 37°C for 4 hours to overnight with gentle shaking.
-
-
Digestion Quenching and Surfactant Removal/Degradation:
-
For Acid-Labile Surfactants (e.g., RapiGest SF, PPS): Add trifluoroacetic acid (TFA) to a final concentration of 0.5-1% (pH < 2). Incubate at 37°C for 30-45 minutes to induce degradation. Centrifuge to pellet the insoluble degradation products and collect the supernatant containing the peptides.[10]
-
For SDC: Add TFA to a final concentration of 1%. The SDC will precipitate. Centrifuge to pellet the SDC and collect the supernatant. Alternatively, a phase-transfer protocol with an organic solvent can be used for more complete removal.[9]
-
For SDS: Utilize a cleanup method such as strong cation exchange, filter-aided sample preparation (FASP), or precipitation-based protocols to remove the SDS.
-
For ProteaseMAX: No specific removal step is required as the surfactant degrades during digestion.[13]
-
-
Peptide Desalting:
-
Desalt the resulting peptide solution using a C18 solid-phase extraction (SPE) method (e.g., ZipTip or StageTip) to remove residual salts, detergents, and other contaminants before mass spectrometry analysis.
-
Visualizations
Experimental Workflow for In-Solution Trypsin Digestion
Caption: A generalized workflow for in-solution protein digestion for mass spectrometry.
Signaling Pathway of Surfactant-Assisted Protein Digestion
Caption: Mechanism of surfactant-enhanced trypsin digestion of proteins.
Conclusion
While direct experimental evidence for the efficacy of this compound in trypsin digestion is currently lacking, its chemical structure as a long-chain alkyl sulfonate suggests it could be a powerful tool for solubilizing challenging proteins. However, this is likely to be accompanied by significant trypsin inhibition and the necessity for stringent removal protocols before mass spectrometry analysis, similar to SDS.
For researchers seeking to optimize their proteomics workflows, a variety of well-characterized and commercially available surfactants offer a range of properties to suit different experimental needs. Mass spectrometry-compatible detergents like RapiGest SF, PPS Silent Surfactant, and ProteaseMAX provide a convenient and effective means to enhance digestion efficiency with simplified post-digestion cleanup. For cost-effective and robust performance, sodium deoxycholate presents a viable alternative, provided that appropriate removal procedures are implemented.
The selection of a surfactant should be guided by the specific characteristics of the protein sample, the desired depth of proteome coverage, and the analytical instrumentation available. The protocols and comparative data presented in this guide offer a foundation for making informed decisions and developing optimized workflows for high-quality proteomics data. Further research into novel surfactants like this compound may yet unlock new possibilities for the analysis of the most intractable proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Surfactants on Cumulative Trypsin Activity in Bottom-Up Proteome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emergence of mass spectrometry detergents for membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium dodecyl sulphate removal from tryptic digest samples for on-line capillary liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. waters.com [waters.com]
- 11. UWPR [proteomicsresource.washington.edu]
- 12. Cleavable detergent - Wikipedia [en.wikipedia.org]
- 13. ProteaseMAX™ Surfactant, Trypsin Enhancer [worldwide.promega.com]
- 14. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Characterizing the Hydrophobicity of Proteins Modified with Eicosyl Methane Sulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of proteins to enhance their hydrophobicity is a critical tool in various fields, including drug delivery, biomaterial science, and membrane protein research. Increased hydrophobicity can improve a protein's interaction with lipid bilayers, enhance its stability in non-aqueous environments, and modulate its biological activity. Eicosyl methane (B114726) sulfonate (EMS) presents a promising, yet not widely documented, reagent for achieving this modification. This guide provides a comparative analysis of protein modification with EMS and other established techniques, supported by detailed experimental protocols for characterizing the resulting changes in hydrophobicity.
Introduction to Hydrophobicity Modification
Eicosyl methane sulfonate (C₂₀H₄₁SO₃CH₃) is a long-chain alkylating agent. Based on its chemical structure, it is presumed to react with nucleophilic amino acid residues on the protein surface, such as the ε-amino group of lysine (B10760008) or the sulfhydryl group of cysteine. This reaction results in the covalent attachment of a 20-carbon eicosyl group, a significantly hydrophobic moiety.
The primary alternative and more established method for increasing protein hydrophobicity is fatty acid acylation. This typically involves the reaction of an activated fatty acid (e.g., N-hydroxysuccinimide ester of palmitic or myristic acid) with amine groups on the protein, forming a stable amide bond.
This guide will compare the hypothetical modification of a model protein with EMS against its acylation with palmitoyl-NHS, a common C16 fatty acid derivative.
Comparative Analysis of Hydrophobicity Modification
The following table summarizes the key characteristics and expected performance of proteins modified with this compound (EMS) versus a standard fatty acid acylation method, Palmitoyl-NHS. The data presented for the modified proteins are illustrative and based on established principles of protein hydrophobicity.
| Feature | This compound (EMS) Modification | Palmitoyl-NHS Acylation (C16) | Unmodified Protein |
| Modification Chemistry | Alkylation of nucleophilic residues (e.g., Lys, Cys) | Acylation of primary amines (e.g., Lys, N-terminus) | Native protein |
| Attached Moiety | Eicosyl group (C20 alkyl chain) | Palmitoyl group (C16 acyl chain) | N/A |
| Bond Type | Thioether or secondary amine | Amide | N/A |
| Reactivity | High, potentially less specific | High, specific to primary amines | N/A |
| Reversibility | Generally irreversible | Generally irreversible | N/A |
| RP-HPLC Retention Time (min) | 25.8 | 22.5 | 15.2 |
| HIC Elution Salt Conc. (M) | 0.8 | 1.0 | 1.5 |
| ANS Fluorescence Intensity (a.u.) | 850 | 720 | 250 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Protein Modification with this compound (Hypothetical Protocol)
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 8.0
-
This compound (EMS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve EMS in DMSO to prepare a 100 mM stock solution.
-
Add the EMS stock solution to the protein solution at a 20-fold molar excess. The final DMSO concentration should not exceed 5% (v/v).
-
Incubate the reaction mixture at room temperature for 4 hours with gentle stirring.
-
To quench the reaction, add a 100-fold molar excess of a small nucleophile like Tris buffer.
-
Remove unreacted EMS and byproducts by extensive dialysis against PBS at 4°C.
-
Determine the final protein concentration using a standard protein assay (e.g., BCA).
Protein Modification with Palmitoyl-NHS
Materials:
-
Model Protein (e.g., BSA) at 10 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0
-
N-hydroxysuccinimidyl palmitate (Palmitoyl-NHS)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve Palmitoyl-NHS in DMSO to prepare a 100 mM stock solution.
-
Add the Palmitoyl-NHS stock solution to the protein solution at a 20-fold molar excess. The final DMSO concentration should not exceed 5% (v/v).
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
-
Remove unreacted reagents and byproducts by dialysis against PBS at 4°C.
-
Determine the final protein concentration.
Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. More hydrophobic proteins will interact more strongly with the non-polar stationary phase and thus have a longer retention time.
Instrumentation and Reagents:
-
HPLC system with a C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector set to 280 nm
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µg of the protein sample.
-
Elute the protein using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 280 nm.
Characterization by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions. Proteins are loaded in a high-salt buffer and eluted with a decreasing salt gradient. More hydrophobic proteins elute at lower salt concentrations.
Instrumentation and Reagents:
-
Chromatography system with a HIC column (e.g., Phenyl Sepharose)
-
Binding Buffer (A): 2 M Ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Elution Buffer (B): 50 mM sodium phosphate, pH 7.0
Procedure:
-
Equilibrate the column with Binding Buffer.
-
Load the protein sample onto the column.
-
Wash the column with Binding Buffer to remove unbound protein.
-
Elute the bound protein with a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 30 minutes.
-
Monitor the elution profile at 280 nm.
Characterization by ANS Fluorescence Spectroscopy
Principle: 8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe that exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum upon binding to hydrophobic regions on a protein's surface.
Instrumentation and Reagents:
-
Fluorometer
-
Protein samples (unmodified and modified) at 0.1 mg/mL in PBS
-
ANS stock solution (1 mM in water)
Procedure:
-
To 1 mL of the protein solution in a cuvette, add ANS stock solution to a final concentration of 50 µM.
-
Incubate in the dark for 15 minutes at room temperature.
-
Set the excitation wavelength to 380 nm.
-
Record the emission spectrum from 400 nm to 600 nm.
-
The fluorescence intensity at the emission maximum (around 480 nm) is used for comparison.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: General workflow for protein modification and subsequent hydrophobicity characterization.
Caption: Workflow for RP-HPLC analysis of protein hydrophobicity.
Caption: Workflow for HIC analysis of protein surface hydrophobicity.
Caption: Workflow for ANS fluorescence spectroscopy to probe protein hydrophobicity.
Conclusion
Modification with this compound holds the potential to significantly increase protein hydrophobicity due to the introduction of a long C20 alkyl chain. The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis and comparing the efficacy of EMS with established methods like fatty acid acylation. The combination of chromatographic and spectroscopic techniques will yield a comprehensive understanding of the changes in protein hydrophobicity, guiding future applications in research and development. It is important to note that the reaction conditions for EMS modification may require further optimization to control the degree of labeling and maintain protein integrity.
Safety Operating Guide
Navigating the Safe Disposal of Eicosyl Methane Sulfonate: A Procedural Guide
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE) and Emergency Procedures
| Equipment/Procedure | Specification/Action | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] | To protect eyes from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing.[2] | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2][3] | To avoid inhalation of vapors or aerosols. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][2][4] | To minimize eye damage. |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek medical attention.[4] | To remove the chemical from the skin promptly. |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3] | To provide fresh air and medical support. |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][3] | To avoid further damage to the esophagus. |
Step-by-Step Disposal Procedure
The recommended disposal method for eicosyl methane (B114726) sulfonate is to engage a licensed hazardous waste disposal company.[1][2][4] In-lab neutralization or treatment is not advised without specific, validated protocols for this compound.
-
Containment: Keep the eicosyl methane sulfonate in its original container whenever possible.[4] The container must be securely closed, properly labeled, and stored in a designated, well-ventilated hazardous waste accumulation area.[6] Containers should be in good condition and not leaking.[6]
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound." Include any other hazard warnings as indicated by the supplier's SDS for similar compounds (e.g., "Toxic," "Mutagen").
-
Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents and strong bases.[2]
-
Spill Management: In the event of a spill, evacuate the area.[4] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, silica (B1680970) gel, or a universal binder.[1][2] Collect the absorbent material and the spilled substance into a suitable, closed container for disposal as hazardous waste.[1][2] Do not allow the product to enter drains.[4][5]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental services company.[6] Provide them with all available safety information. All waste must be handled in accordance with local, state, and federal regulations.[5]
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Navigating the Safe Handling of Eicosyl Methane Sulfonate: A Procedural Guide
Eicosyl methane (B114726) sulfonate belongs to the alkyl methanesulfonate (B1217627) class of compounds. While long-chain alkyl methanesulfonates are generally considered less reactive than their short-chain counterparts, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), they should still be handled with caution as potential alkylating agents. Short-chain alkyl methanesulfonates are recognized as mutagens and carcinogens.[1] Therefore, adopting stringent safety measures is crucial.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure when handling Eicosyl methane sulfonate. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification and Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. For prolonged contact, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of any potential aerosols or vapors. A NIOSH-approved respirator may be necessary for certain operations; consult your institution's safety officer. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will ensure minimal risk.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order information.
-
Transport the chemical in a secondary container to the designated storage area.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Keep the container tightly sealed.
-
The recommended storage temperature is -20°C.[2]
3. Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Use only clean, dry, and compatible utensils (e.g., glass or stainless steel).
-
Avoid generating dust or aerosols. If handling a solid form, weigh it out carefully. If it is a liquid, handle it with care to avoid splashing.
4. Post-Handling:
-
Decontaminate all work surfaces and equipment thoroughly after use.
-
Wash hands and any exposed skin immediately after handling.
Emergency Plan: Responding to Incidents
Immediate and appropriate action is critical in the event of an emergency.
1. Spill Response:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry to the affected area.
-
2. Exposure Response:
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated, labeled, and sealed hazardous waste container.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
